molecular formula C10H4BrClF3N B158078 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline CAS No. 1701-28-6

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Cat. No.: B158078
CAS No.: 1701-28-6
M. Wt: 310.5 g/mol
InChI Key: JKEQQFAWABXNFV-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4BrClF3N and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEQQFAWABXNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381076
Record name 6-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-28-6
Record name 6-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and handling of this compound (CAS No. 1701-28-6). As a highly functionalized heterocyclic compound, this quinoline derivative serves as a critical building block in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and application.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] The strategic placement of various functional groups onto the quinoline core allows for the fine-tuning of its pharmacological and physicochemical properties.

This compound is a prime example of a multi-functionalized intermediate. It features:

  • A trifluoromethyl group at the 2-position, which can enhance metabolic stability, membrane permeability, and binding affinity.[2]

  • A chloro group at the 4-position, a versatile handle for nucleophilic substitution reactions.

  • A bromo group at the 6-position, an ideal site for palladium-catalyzed cross-coupling reactions to introduce further molecular complexity.[3]

This unique combination of reactive sites makes it a valuable precursor for synthesizing diverse libraries of compounds, including small molecule inhibitors targeting ecto-5'-nucleotidase, an enzyme implicated in cancer immunotherapy.[4] This guide will dissect its core properties to enable its effective utilization in research and development.

Molecular Structure and Chemical Identity

A precise understanding of the molecule's identity is fundamental for any scientific investigation. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 1701-28-6[4]
Molecular Formula C₁₀H₄BrClF₃N[4]
Molecular Weight 310.50 g/mol [4]
Canonical SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl[4]
InChI Key JKEQQFAWABXNFV-UHFFFAOYSA-N[4]
2D Structure of this compound

Figure 1. 2D Chemical Structure

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.

PropertyValue / DescriptionRationale and Insights
Appearance Expected to be a solid at room temperature.Similar halogenated quinolines are solids.
Melting Point Data not available in public literature. Likely >100 °C.The rigid, planar aromatic structure and high molecular weight suggest a relatively high melting point.
Boiling Point Data not available; likely high with decomposition.Aromatic compounds with this molecular weight typically have high boiling points.
Solubility Water: Poorly soluble. Organic Solvents: Soluble in dichloromethane (DCM), chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethyl acetate.The presence of a lipophilic trifluoromethyl group and multiple halogens significantly reduces aqueous solubility.[2] Its aromatic nature favors solubility in common organic solvents.
Lipophilicity (LogP) Predicted to be high (>4.0).The trifluoromethyl group and halogens substantially increase lipophilicity, which is a key factor for enhancing cell membrane permeability.[2]
Chemical Stability Stable under standard laboratory conditions. Sensitive to strong nucleophiles and certain catalysts.The quinoline core is robust, but the C-Cl and C-Br bonds are sites of reactivity.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the material. The following protocols represent standard, self-validating methodologies for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The C18 stationary phase effectively separates the target compound from potential non-polar impurities and starting materials based on hydrophobicity.

Experimental Protocol:

  • System Preparation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (chosen due to the strong UV absorbance of the aromatic quinoline system).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

  • Injection Volume: 10 µL.

  • Validation: Purity is calculated from the peak area percentage. A pure sample should exhibit a single major peak.

Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-9.0 ppm). The protons on the benzene portion of the ring will exhibit characteristic doublet and doublet-of-doublets splitting patterns based on their coupling with neighboring protons.

  • ¹³C NMR (100 MHz, CDCl₃): Ten distinct carbon signals are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -60 to -70 ppm.

2. Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) in positive mode is typically effective.

  • Expected M/Z: The molecular ion peak [M+H]⁺ should be observed at approximately 311.9.

  • Trustworthiness Check: The most critical diagnostic feature is the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), a characteristic cluster of peaks will be observed for the molecular ion:

    • M: Relative abundance ~75%

    • M+2: Relative abundance ~100% (from ⁸¹Br and ³⁷Cl)

    • M+4: Relative abundance ~25% This unique pattern provides high confidence in the elemental composition.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

While multiple synthetic routes to quinolines exist, such as the Skraup and Doebner-von Miller reactions, a logical approach for this highly substituted target involves a cyclization followed by chlorination.[5][6] A plausible pathway starting from commercially available 4-bromoaniline is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Expertise & Causality:

  • Step 1 (Gould-Jacobs Reaction): This is a reliable method for constructing the quinoline core. 4-bromoaniline reacts with a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) to form an enamine, which then undergoes thermal cyclization at high temperatures to yield the 4-hydroxyquinoline (or its quinolone tautomer).

  • Step 2 (Chlorination): The conversion of the 4-hydroxy group to a 4-chloro group is a classic transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice as it acts as both a chlorinating and dehydrating agent, effectively driving the reaction to completion to form the aromatic chloroquinoline.[7][8]

Reactivity Profile

The compound is a versatile synthetic intermediate due to its distinct reactive sites, which can be addressed selectively.

Reactivity_Profile main_mol C4_Cl Nucleophilic Aromatic Substitution (SNAr) C4_Cl->main_mol C6_Br Pd-Catalyzed Cross-Coupling C6_Br->main_mol CF3 Electron-Withdrawing Group: - Activates C4 for SNAr - Deactivates ring to EAS CF3->main_mol

Caption: Key reactive sites on the quinoline scaffold.

  • At the C4-Position: The chlorine atom is activated by the electron-withdrawing quinoline nitrogen and the CF₃ group, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of amines, alcohols, and thiols.

  • At the C6-Position: The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira. This enables the formation of C-C, C-N, and C-O bonds, providing access to a vast array of complex derivatives.[3]

Safety, Handling, and Storage

  • Hazard Profile: Based on analogs like 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, this compound should be considered acutely toxic if swallowed (GHS06) and may cause severe skin and eye damage.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile gloves. Inspect gloves prior to use.

    • Skin and Body Protection: A lab coat is required. Ensure full coverage.

  • Handling:

    • Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from strong oxidizing agents and incompatible materials.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in drug discovery and advanced materials synthesis. Its well-defined reactive sites allow for selective and predictable functionalization, enabling the construction of complex molecular architectures. This guide provides the foundational physicochemical data, analytical protocols, and synthetic insights necessary for researchers to confidently and safely incorporate this powerful building block into their scientific endeavors.

References

Introduction: The Strategic Importance of a Differentiated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS: 1701-28-6)

In the landscape of modern medicinal chemistry and drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents across a wide range of diseases, including cancer and malaria.[1][2][3][4][5] Within this important class of heterocycles, This compound emerges as a particularly valuable and strategically differentiated building block. Its unique trifunctional nature—bearing a reactive chloro group at the 4-position, a versatile bromo group at the 6-position, and an electron-withdrawing trifluoromethyl group at the 2-position—offers researchers a powerful tool for constructing complex molecular architectures with high precision.

The trifluoromethyl (CF3) group is a well-regarded bioisostere for a methyl group but with profoundly different electronic properties. It enhances metabolic stability, increases lipophilicity, and can favorably modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates.[5] The two distinct halogen substituents, chlorine and bromine, at positions 4 and 6 respectively, provide orthogonal handles for sequential, site-selective functionalization. This allows for a modular and convergent approach to synthesis, which is highly desirable in the rapid exploration of chemical space during lead optimization.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, reactivity, key synthetic applications, and provide a field-proven experimental protocol for its use in a cornerstone cross-coupling reaction.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1701-28-6[6][7]
Molecular Formula C₁₀H₄BrClF₃N[6][7][8]
Molecular Weight 310.50 g/mol [6][7]
IUPAC Name This compound[6][8]
Appearance Typically a solid (e.g., powder/crystals)
SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl[6][8]
InChI Key JKEQQFAWABXNFV-UHFFFAOYSA-N[6][8]

Synthesis and Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is defined by the differential reactivity of its C4-Cl and C6-Br bonds.

General Synthesis Strategies

The synthesis of substituted quinolines often involves multi-step sequences. While specific routes to this exact molecule are proprietary or detailed within patent literature, analogous syntheses provide a clear blueprint. A common approach involves the cyclization of an appropriately substituted aniline precursor, followed by chlorination. For instance, a 4-bromoaniline derivative can undergo reaction with reagents like Meldrum's acid and an orthoformate, followed by a high-temperature cyclization to form a 6-bromoquinolin-4-ol intermediate.[9][10] This intermediate is then subjected to a chlorinating agent, such as phosphorus oxychloride (POCl₃), to install the C4-chloro group, yielding the target scaffold.[9][11]

Chemical Reactivity and Orthogonal Functionalization

The key to this molecule's power lies in its capacity for selective, sequential reactions.

  • C4-Position (Chloro): The chlorine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[1][2] This activation is due to the strong electron-withdrawing effect of both the quinoline nitrogen atom and the C2-trifluoromethyl group. This makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols), displacing the chloride ion.[1][2][12] This reaction is a cornerstone for introducing diversity at this crucial position.[1][13]

  • C6-Position (Bromo): The bromine atom at the 6-position is significantly less reactive towards SNAr but is an ideal handle for Palladium-Catalyzed Cross-Coupling Reactions . The C-Br bond is more reactive towards the oxidative addition step in catalytic cycles (like Suzuki, Stille, Buchwald-Hartwig, etc.) than the C-Cl bond.[14] This reactivity difference allows chemists to perform a cross-coupling reaction at the C6-position while leaving the C4-chloro group untouched, ready for a subsequent SNAr reaction.

This differential reactivity enables a powerful one-pot or sequential synthetic strategy, as illustrated below.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its rigid heterocyclic scaffold, decorated with a versatile bromine atom, a reactive chlorine atom, and an electron-withdrawing trifluoromethyl group, presents a unique combination of physicochemical properties that make it an attractive building block for the synthesis of novel therapeutic agents. Quinoline derivatives have a well-established history in drug development, with applications ranging from antimalarial to anticancer and antibacterial agents.[1][2] The strategic placement of substituents on the this compound core allows for fine-tuning of its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular structure, conformational preferences, and key physicochemical properties of this important synthetic intermediate.

Introduction to this compound: A Molecule of Interest

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] The introduction of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position of the quinoline core in this compound creates a molecule with distinct electronic and steric properties.

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, while the halogen substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions. This strategic functionalization makes this compound a valuable starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₄BrClF₃N[3][4]
Molecular Weight 310.50 g/mol [3][4]
IUPAC Name This compound[3][4]
CAS Number 1701-28-6[3][4]
SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl[3][4]
InChI Key JKEQQFAWABXNFV-UHFFFAOYSA-N[3][4]
Predicted XlogP 4.4[5]
Form Solid

Molecular Structure and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is paramount for rational drug design. While a definitive crystal structure for this specific molecule is not publicly available, we can infer its structural characteristics from related compounds and computational modeling.

Predicted Molecular Geometry

The quinoline core is an aromatic and planar system. The substituents at positions 2, 4, and 6 will lie in or close to this plane. The trifluoromethyl group at the 2-position is expected to have a significant impact on the local geometry. Due to the steric bulk of the three fluorine atoms, rotation around the C2-CF₃ bond will be hindered.

Conformational Preferences

The conformational landscape of this compound is likely dominated by the rotational barrier of the trifluoromethyl group. The preferred conformation will seek to minimize steric clashes between the fluorine atoms and the rest of the quinoline ring system. Computational studies on similar 2-substituted quinolines can provide insights into these preferences.[6]

Diagram 1: Key Rotational Freedom in this compound

Caption: Primary conformational flexibility arises from rotation of the trifluoromethyl group.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the quinoline ring and the trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the halogens (C4 and C6) will also show characteristic chemical shifts.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment around the CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring. The C-F stretching vibrations of the trifluoromethyl group will appear as strong bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₄BrClF₃N by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum would show characteristic losses of the substituents.

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step sequences starting from commercially available precursors. A plausible synthetic strategy involves the construction of the quinoline core followed by the introduction of the halogen and trifluoromethyl substituents.

Synthetic Protocol

A common method for the synthesis of the precursor, 6-bromo-4-chloroquinoline, involves the cyclization of a substituted aniline followed by chlorination.

Diagram 2: Synthetic Workflow for 6-Bromo-4-chloroquinoline

G cluster_synthesis Synthesis of 6-Bromo-4-chloroquinoline start 4-Bromoaniline step1 Reaction with Diethyl Malonate Derivative start->step1 intermediate1 Cyclized Intermediate step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 product 6-Bromo-4-chloroquinoline step2->product

Caption: A generalized synthetic pathway to a key precursor.

The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents on a suitable precursor.

Key Reactions

The bromine and chlorine atoms on the quinoline ring serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the 4- and 6-positions, enabling the synthesis of diverse compound libraries for biological screening.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly valuable scaffold in drug discovery. The quinoline core is a known pharmacophore for a variety of biological targets, and the substituents on this molecule allow for the exploration of structure-activity relationships (SAR).

Halogenated quinolines have shown promising activity as antibacterial and biofilm-eradicating agents.[7] Furthermore, the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. This compound is a key intermediate for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and may cause skin and eye irritation. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.[8][9][10]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry. While a complete experimental characterization of its molecular structure and conformation is not yet available in the public domain, this technical guide provides a comprehensive overview of its known properties and predictive insights based on analogous structures. The versatility of this molecule as a synthetic building block, coupled with the established biological importance of the quinoline scaffold, ensures its continued relevance in the quest for novel therapeutic agents. Further experimental studies, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, are warranted to fully elucidate the structure-property relationships of this promising compound.

References

Spectroscopic Profile of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structural and electronic characteristics is fundamental. This guide offers an in-depth technical analysis of the spectroscopic data for 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The following sections provide a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive profile.

The empirical formula for this compound is C₁₀H₄BrClF₃N, with a molecular weight of approximately 310.50 g/mol .[1][2] The spectroscopic data discussed herein serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: A Window into the Aromatic System

The proton NMR spectrum of this quinoline derivative is expected to be relatively simple, revealing the three protons on the aromatic rings. The electron-withdrawing effects of the halogen substituents and the trifluoromethyl group will significantly influence the chemical shifts of these protons, generally shifting them downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.3 - 8.5d~ 2.0H-5
~ 7.9 - 8.1dd~ 9.0, 2.0H-7
~ 7.8 - 8.0d~ 9.0H-8
~ 7.7 - 7.9s-H-3

Interpretation and Rationale:

The quinoline ring system's aromatic protons will exhibit predictable splitting patterns based on their neighboring protons.

  • H-5: This proton is expected to be the most downfield of the carbocyclic ring protons due to the anisotropic effect of the nearby bromine atom at position 6. It will appear as a doublet, split by H-7, with a small meta-coupling constant.

  • H-7: This proton will experience coupling from both H-8 (ortho-coupling) and H-5 (meta-coupling), resulting in a doublet of doublets.

  • H-8: This proton will appear as a doublet due to ortho-coupling with H-7.

  • H-3: Being on the pyridine ring and adjacent to the electron-withdrawing trifluoromethyl group at position 2 and the chlorine at position 4, this proton will be significantly deshielded and is expected to appear as a singlet.

Data from similar structures, such as 6-bromo-4-iodoquinoline, supports these predicted patterns, although the precise chemical shifts will be influenced by the different substituents.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the ten unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 155 (q)C-2
~ 120 - 125 (q)-CF₃
~ 115 - 120C-3
~ 145 - 150C-4
~ 148 - 152C-4a
~ 125 - 130C-5
~ 120 - 125C-6
~ 135 - 140C-7
~ 130 - 135C-8
~ 128 - 132C-8a

Interpretation and Rationale:

  • C-2 and -CF₃: The carbon attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The large C-F coupling constant is a characteristic feature.

  • C-4 and C-6: The carbons directly bonded to the electronegative chlorine and bromine atoms will be significantly deshielded, appearing at lower field.

  • Quaternary Carbons: The quaternary carbons (C-4a and C-8a) will generally have lower intensities compared to the protonated carbons.

The influence of electronegative substituents on carbon chemical shifts is a well-established principle. For instance, in 1-bromo-2-chloroethane, the carbon attached to the more electronegative chlorine atom appears further downfield than the carbon bonded to bromine.[1]

¹⁹F NMR Spectroscopy: A Sensitive Probe

Fluorine-19 is a highly sensitive nucleus for NMR, with a wide chemical shift range, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds.[4][5]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -65 to -70s-CF₃

Interpretation and Rationale:

The trifluoromethyl group is expected to appear as a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a -CF₃ group attached to an aromatic ring typically falls within this range, referenced to CFCl₃.[6] The absence of other fluorine atoms in the molecule leads to the prediction of a singlet.

Experimental Protocols

The following are generalized, yet detailed, methodologies for the acquisition of the spectroscopic data.

NMR Data Acquisition Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Compound Mix Dissolve & Transfer Sample->Mix Solvent ~0.7 mL CDCl₃ Solvent->Mix Vial NMR Tube Spectrometer 500 MHz NMR Vial->Spectrometer Mix->Vial Probe Tune & Match Probe (¹H, ¹³C, ¹⁹F) Spectrometer->Probe Shim Shim Gradients Probe->Shim H1_acq ¹H Acquisition (16 scans, 2s delay) Shim->H1_acq C13_acq ¹³C {¹H} Acquisition (1024 scans, 2s delay) F19_acq ¹⁹F {¹H} Acquisition (64 scans, 2s delay) FT Fourier Transform F19_acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer. The probe is tuned and matched for ¹H, ¹³C, and ¹⁹F frequencies. The magnetic field is homogenized by shimming.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, using a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans (e.g., 1024) is necessary to obtain adequate signal intensity.

  • ¹⁹F NMR Acquisition: A proton-decoupled ¹⁹F spectrum is acquired.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. The resulting spectra are integrated and peaks are picked.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Interpretation
3050 - 3150Aromatic C-H stretching
1580 - 1620C=C and C=N stretching (quinoline ring)
1450 - 1550Aromatic ring skeletal vibrations
1100 - 1300C-F stretching (strong)
1000 - 1050C-Cl stretching
550 - 650C-Br stretching

Interpretation and Rationale:

The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The quinoline ring itself will give rise to a series of C=C and C=N stretching bands in the 1450-1620 cm⁻¹ region. The most intense and characteristic bands, however, will be the C-F stretching vibrations from the trifluoromethyl group, which are typically very strong. The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region at lower wavenumbers. The overall spectrum will be a unique fingerprint for the molecule.[7][8]

IR Data Acquisition Workflow

IR_Workflow Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Pressure Apply Pressure ATR->Pressure Scan Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Pressure->Scan Background Collect Background Spectrum (Clean ATR) Background->ATR Process Process Data (Baseline Correction, Peak Labeling) Scan->Process

Caption: Workflow for ATR-FTIR data acquisition.

  • Instrument Preparation: An Attenuated Total Reflectance (ATR) accessory is installed in an FTIR spectrometer.

  • Background Scan: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental absorptions.

  • Sample Application: A small amount of solid this compound is placed onto the ATR crystal.

  • Data Collection: The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns are highly informative.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
309, 311, 313[M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster
274, 276[M-Cl]⁺
230, 232[M-Br]⁺
240[M-CF₃]⁺

Interpretation and Rationale:

The mass spectrum of this compound will display a distinctive molecular ion peak cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a powerful diagnostic tool for confirming the presence of both halogens.

Common fragmentation patterns in EI-MS would involve the loss of the substituents. The loss of a chlorine radical would lead to a fragment at m/z 274/276, while the loss of a bromine radical would result in a fragment at m/z 230/232. The loss of the trifluoromethyl radical is also a likely fragmentation pathway.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow Sample Dilute Sample in Suitable Solvent Infusion Direct Infusion or GC/LC Introduction Sample->Infusion Ionization Ionization Source (e.g., Electron Ionization) Infusion->Ionization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Generalized workflow for mass spectrometry analysis.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and Mass Spec data. This information is invaluable for the identification, characterization, and quality control of this compound in research and development settings. The provided experimental workflows offer a robust framework for obtaining high-quality data.

References

1H NMR and 13C NMR spectral analysis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a complex heterocyclic compound with significant interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the primary tool for this purpose. This document, intended for researchers and drug development professionals, delves into the theoretical prediction of chemical shifts and coupling constants, explains the underlying principles of substituent effects on the quinoline scaffold, provides a detailed experimental protocol for data acquisition, and presents a logical workflow for spectral interpretation. By synthesizing foundational NMR principles with specific structural insights, this guide aims to serve as an authoritative reference for the characterization of this molecule and similarly substituted quinoline derivatives.

Molecular Structure and Spectroscopic Rationale

The unique spectral signature of this compound arises from the distinct electronic environment of each nucleus. The quinoline core is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character is further modulated by three powerful electron-withdrawing groups (EWGs): a bromine atom at C-6, a chlorine atom at C-4, and a trifluoromethyl group at C-2. Understanding the interplay of these substituents is key to accurately predicting and interpreting the NMR spectra.

  • Inductive and Resonance Effects: The halogens (Br, Cl) and the trifluoromethyl (CF₃) group exert strong inductive (-I) effects, withdrawing electron density from the ring and generally shifting associated proton and carbon signals downfield (to higher ppm values).

  • Anisotropic Effects: The aromatic rings generate their own magnetic fields, which influence the chemical shifts of protons positioned above or alongside them. In quinolines, protons like H-8 are subject to deshielding from the lone pair of electrons on the nitrogen atom.

  • Spin-Spin Coupling: Protons on adjacent carbons (vicinal) or separated by multiple bonds (long-range) interact, leading to the splitting of signals. The magnitude of this splitting, the coupling constant (J), provides crucial information about the connectivity of the atoms.

Below is the IUPAC-numbered structure of the molecule, which will be used for all spectral assignments.

Caption: IUPAC numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to H-3, H-5, H-7, and H-8. The strong electron-withdrawing nature of the substituents will shift all protons downfield compared to unsubstituted quinoline.[1]

H-3: This proton is situated on the pyridine ring between two strong EWGs at C-2 and C-4. The trifluoromethyl group at C-2 is known to cause significant deshielding.[2] This, combined with the effect from the C-4 chloro group, will likely make H-3 a sharp singlet and one of the most downfield signals of the non-peri protons.

H-8: This proton experiences a unique peri interaction with the nitrogen at position 1. This spatial relationship, combined with the overall electron-deficient nature of the ring, typically pushes the H-8 signal significantly downfield, often making it the most deshielded proton in the spectrum. It will be split by H-7.

H-7: This proton is ortho to H-8 and meta to the bromine at C-6. It will appear as a doublet of doublets, split by H-8 (ortho coupling, ³JHH) and H-5 (meta coupling, ⁴JHH). The ortho coupling will be significantly larger than the meta coupling.

H-5: This proton is ortho to the bromine at C-6 and is also split by H-7 in a meta-relationship. It is expected to appear as a doublet, with the larger splitting arising from the ortho-coupling with H-7 being absent. However, long-range coupling to H-7 (meta) will result in a doublet, and further smaller coupling to H-8 might slightly broaden the peaks. Given the structure, it will primarily appear as a doublet due to meta-coupling with H-7.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H-8 8.30 - 8.50 d (doublet) ³JH8-H7 ≈ 8.5 - 9.0 Peri effect with N-1; ortho-coupled to H-7.
H-5 8.15 - 8.30 d (doublet) ⁴JH5-H7 ≈ 2.0 - 2.5 Ortho to Br; meta-coupled to H-7.
H-3 7.90 - 8.10 s (singlet) N/A Flanked by EWGs at C-2 and C-4; no adjacent protons.

| H-7 | 7.80 - 8.00 | dd (doublet of doublets) | ³JH7-H8 ≈ 8.5 - 9.0; ⁴JH7-H5 ≈ 2.0 - 2.5 | Ortho-coupled to H-8 and meta-coupled to H-5. |

Note: Predicted values are based on foundational quinoline data and known substituent effects in CDCl₃. Actual values may vary based on solvent and concentration.[3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will be more complex, with ten signals for the quinoline core and one for the trifluoromethyl carbon. Proton decoupling is standard, so all carbon signals will appear as singlets, except for those coupled to fluorine.

Quaternary Carbons (C-2, C-4, C-4a, C-6, C-8a): These carbons, lacking directly attached protons, will typically show less intense signals.

  • C-2 and C-4: Directly bonded to strong EWGs (CF₃ and Cl, respectively), these carbons will be significantly deshielded and appear far downfield.

  • C-6: The ipso-carbon attached to bromine will be influenced by the heavy atom effect, which can sometimes cause unexpected shifts, but it will generally be in the expected aromatic region.

  • C-4a and C-8a: These are bridgehead carbons and their shifts are influenced by their position within the fused ring system.

Protonated Carbons (C-3, C-5, C-7, C-8): These signals are typically more intense. Their chemical shifts will follow trends similar to their attached protons, influenced by the proximity of the electron-withdrawing substituents.

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will have a distinct signature.

  • It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[4]

  • The ¹JCF coupling constant is typically very large, around 270-280 Hz.[4]

  • The chemical shift will be in the range of 120-125 ppm.[5]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (with F-coupling) Rationale
C-4 150 - 155 s Attached to N and Cl; highly deshielded.
C-2 148 - 152 q (²JCF ≈ 35 Hz) Attached to N and CF₃; deshielded and coupled to F.
C-8a 145 - 149 s Bridgehead carbon adjacent to N.
C-7 135 - 138 s
C-5 132 - 135 s
C-4a 128 - 132 s Bridgehead carbon.
C-8 126 - 130 s
C-6 124 - 128 s Ipso-carbon attached to Br.
CF₃ 120 - 124 q (¹JCF ≈ 275 Hz) Characteristic quartet with large C-F coupling.

| C-3 | 118 - 122 | q (³JCF ≈ 3-5 Hz) | Shielded relative to other carbons, coupled to F. |

Note: Direct NMR observation of nuclei like ³⁵Cl and ⁷⁹Br is generally not performed in routine structural analysis due to their quadrupolar nature, which leads to very broad signals.[6][7]

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps represent a field-proven methodology for the analysis of small organic molecules like the topic compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (¹H: ~5-10 mg) (¹³C: ~20-50 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube (Use glass pipette, filter if needed) dissolve->transfer insert 4. Insert Sample & Lock (Lock on solvent deuterium signal) transfer->insert shim 5. Shim Magnetic Field (Optimize for homogeneity, e.g., TopShim) insert->shim setup 6. Load Acquisition Parameters (Pulse program, spectral width, etc.) shim->setup acquire 7. Acquire FID (Free Induction Decay) setup->acquire ft 8. Fourier Transform (Convert FID to spectrum) acquire->ft phase 9. Phase Correction (Adjust peak shapes) ft->phase baseline 10. Baseline Correction (Flatten spectrum baseline) phase->baseline reference 11. Reference Spectrum (Set residual solvent peak, e.g., CDCl₃ at 7.26 ppm) baseline->reference integrate 12. Integrate & Analyze (Assign peaks and measure couplings) reference->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weighing: Accurately weigh the purified solid sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

    • Solvent Choice: Select a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent choice can influence chemical shifts.[10][11]

    • Dissolution & Transfer: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a small vial. Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette. To ensure high resolution, filter the solution through a small cotton or glass wool plug in the pipette to remove any particulate matter.[12]

  • Instrument Setup and Data Acquisition:

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (either manually or using an automated routine like TopShim) to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[13]

    • ¹H Acquisition Parameters:

      • Pulse Program: Use a standard one-pulse sequence (e.g., 'zg30' on Bruker systems).

      • Spectral Width: Set to cover the expected range, typically 0-10 ppm for this compound.

      • Number of Scans: 8 to 16 scans are usually sufficient.

      • Relaxation Delay (D1): A delay of 1-2 seconds between scans ensures proper relaxation for quantitative analysis.

    • ¹³C Acquisition Parameters:

      • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon (except those coupled to F).

      • Spectral Width: Set to a wider range, typically 0-160 ppm.

      • Number of Scans: Due to the low natural abundance of ¹³C, a much larger number of scans (e.g., 1024 or more) is required.[14]

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (symmetrical and upright). The baseline is then corrected to be flat.

    • Referencing: The chemical shift axis is calibrated. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.[14]

    • Analysis: Integrate the proton signals to determine their relative ratios. Measure the chemical shifts and coupling constants for all peaks to perform the final structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for its unequivocal structural elucidation. A thorough analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the confident assignment of every proton and carbon signal. The predictable downfield shifts caused by the three electron-withdrawing groups, the characteristic splitting patterns of the aromatic protons, and the unique quartet signal of the trifluoromethyl carbon all serve as key identifiers. The experimental protocol outlined herein provides a robust framework for obtaining high-quality data, ensuring that NMR spectroscopy remains an indispensable tool for quality control, reaction monitoring, and final characterization in the synthesis and application of this and related heterocyclic compounds.

References

mass spectrometry fragmentation pattern of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (Molecular Formula: C₁₀H₄BrClF₃N). As a substituted quinoline, this compound is representative of a class of heterocyclic structures pivotal in medicinal chemistry and materials science. Understanding its fragmentation pattern is critical for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This document delineates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), offering researchers a predictive framework for spectral interpretation.

Introduction and Physicochemical Context

This compound is a poly-substituted aromatic heterocycle. Its structure incorporates several key features that dictate its behavior in a mass spectrometer:

  • A Stable Quinoline Core: Aromatic systems are generally stable, often resulting in a prominent molecular ion peak, especially under EI conditions.[1][2]

  • A Trifluoromethyl Group (-CF₃): This potent electron-withdrawing group significantly influences the electronic properties of the quinoline ring and provides a characteristic fragmentation pathway through the loss of a •CF₃ radical or related species.[3]

  • Halogen Substituents (-Br, -Cl): The presence of both bromine and chlorine provides a highly distinctive isotopic signature, which is invaluable for confirming the elemental composition of the molecular ion and its fragments. The natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a predictable cluster of peaks separated by 2 Da.

The nominal molecular weight of the compound is 310 g/mol , but its exact mass and isotopic distribution are crucial for high-resolution mass spectrometry (HRMS) analysis.

Table 1: Key Physicochemical and Mass Spectrometry Properties

PropertyValueNotes
Molecular FormulaC₁₀H₄BrClF₃N
Average Mass310.50 u
Monoisotopic Mass308.9168 uCalculated for C₁₀H₄⁷⁹Br³⁵ClF₃N.[4]
Predicted XlogP4.4Indicates high lipophilicity.[4]
Key Isotopes⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷ClLeads to characteristic M, M+2, M+4, M+6 pattern.
Primary Protonation SiteQuinoline NitrogenExpected site for positive-mode ESI.

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization (70 eV) is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The process begins with the formation of a radical cation, M⁺•.

The Molecular Ion (M⁺•)

The molecular ion peak for this compound is expected to be clearly visible due to the stability of the aromatic quinoline core.[2] Its most defining feature will be the isotopic cluster arising from the bromine and chlorine atoms. The most abundant peak in this cluster will be the M+2 peak, followed by the M and M+4 peaks.

Primary Fragmentation Pathways

The fragmentation of the M⁺• is driven by the expulsion of stable neutral radicals and molecules from the energetically unstable radical cation.[5]

  • Loss of Halogen Radicals: The cleavage of carbon-halogen bonds is a common initial fragmentation step.

    • Loss of •Br: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly favorable pathway, leading to the [M-Br]⁺ ion.

    • Loss of •Cl: Subsequent or alternative loss of a chlorine radical results in the [M-Cl]⁺ ion.

  • Loss of the Trifluoromethyl Group: The trifluoromethyl group can be eliminated in several ways.

    • Loss of •CF₃: Cleavage of the C-CF₃ bond yields the [M-CF₃]⁺ ion. This is a characteristic fragmentation for trifluoromethyl-substituted heterocycles.[3]

    • Loss of F• followed by CO: In some aromatic systems, fluorine migration and subsequent rearrangements can occur, though direct loss of •CF₃ is typically more dominant.

  • Quinoline Ring Fission: Characteristic fragmentation of the quinoline nucleus involves the expulsion of small, stable neutral molecules.

    • Loss of HCN: A retro-cyclization reaction can lead to the elimination of a molecule of hydrogen cyanide (27 u) from the pyridine ring portion of the structure. This is a classic fragmentation pattern for nitrogen-containing heterocycles.

These primary fragmentation events can also occur sequentially, leading to a rich spectrum of fragment ions (e.g., [M-Br-HCN]⁺, [M-Cl-CF₃]⁺).

EI_Fragmentation cluster_losses Primary Losses cluster_secondary Secondary/Ring Fission M M⁺• m/z 309/311/313/315 F1 [M-Br]⁺ M->F1 - •Br F2 [M-Cl]⁺ M->F2 - •Cl F3 [M-CF₃]⁺ M->F3 - •CF₃ F4 [M-Br-HCN]⁺ F1->F4 - HCN F5 [M-Br-Cl]⁺• F1->F5 - •Cl F6 [M-CF₃-Br]⁺ F3->F6 - •Br

Caption: Predicted EI fragmentation pathways for this compound.

Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. Structural information is then obtained by subjecting this precursor ion to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[6][7]

The Precursor Ion: [M+H]⁺

The most likely site of protonation is the basic nitrogen atom of the quinoline ring. Therefore, the ESI mass spectrum will be dominated by the isotopic cluster corresponding to the [M+H]⁺ ion (m/z 310, 312, 314, 316).

Key CID Fragmentation Pathways

Fragmentation of the even-electron [M+H]⁺ ion is driven by the elimination of stable, neutral molecules.[8]

  • Loss of Neutral Halogen Acids: The primary fragmentation pathways are expected to be the loss of hydrogen bromide (HBr) and hydrogen chloride (HCl).

    • Loss of HBr: Elimination of HBr (80/82 u) from the protonated molecule to form the [M+H-HBr]⁺ ion.

    • Loss of HCl: Elimination of HCl (36/38 u) to form the [M+H-HCl]⁺ ion.

  • Loss of HF: While less common than HBr or HCl loss, the elimination of hydrogen fluoride (20 u) from the trifluoromethyl group is a possible pathway, especially at higher collision energies.

  • Sequential Losses: The product ions from the initial neutral losses can undergo further fragmentation. For example, the [M+H-HCl]⁺ ion can subsequently lose HBr to form [M+H-HCl-HBr]⁺.

  • Quinoline Ring Fragmentation: Similar to EI, the quinoline ring can fragment, often initiated by the charge on the nitrogen atom. The loss of HCN from a fragment ion is a plausible secondary fragmentation step.

ESI_Fragmentation cluster_losses Primary Neutral Losses cluster_secondary Sequential Losses MH [M+H]⁺ m/z 310/312/314/316 F1 [M+H-HBr]⁺ MH->F1 - HBr F2 [M+H-HCl]⁺ MH->F2 - HCl F3 [M+H-HF]⁺ MH->F3 - HF F4 [M+H-HBr-HCl]⁺ F1->F4 - HCl F2->F4 - HBr F5 [M+H-HCl-HCN]⁺ F2->F5 - HCN

Caption: Predicted ESI-CID fragmentation of the [M+H]⁺ ion.

Summary of Predicted Fragments

The following table summarizes the key predicted fragments and their corresponding monoisotopic mass-to-charge ratios (m/z).

Table 2: Predicted Key Fragment Ions

IonizationPrecursor Ion (m/z)Neutral LossFragment FormulaFragment Ion (m/z)
EI M⁺• (308.92)•BrC₁₀H₄³⁵ClF₃N⁺229.99
M⁺• (308.92)•ClC₁₀H₄⁷⁹BrF₃N⁺273.95
M⁺• (308.92)•CF₃C₉H₄⁷⁹Br³⁵ClN⁺239.93
[M-Br]⁺ (229.99)HCNC₉H₃³⁵ClF₃⁺202.98
ESI [M+H]⁺ (309.92)HClC₁₀H₄⁷⁹BrF₃N⁺273.95
[M+H]⁺ (309.92)HBrC₁₀H₄³⁵ClF₃N⁺229.99
[M+H]⁺ (309.92)HFC₁₀H₄⁷⁹Br³⁵ClF₂N⁺289.92
[M+H-HCl]⁺ (273.95)HBrC₁₀H₃F₃N⁺194.02

Note: m/z values are monoisotopic and calculated for the most abundant light isotopes (⁷⁹Br, ³⁵Cl).

Hypothetical Experimental Protocol

To empirically validate the predicted fragmentation patterns, the following experimental workflow is recommended.

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • For ESI-MS analysis, dilute the stock solution to 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • For GC-MS (EI) analysis, dilute the stock solution to 10 µg/mL in dichloromethane.

ESI-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument coupled to a liquid chromatography system.

  • Method:

    • Infusion: Directly infuse the 1 µg/mL sample at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion cluster.

    • MS/MS Scan: Perform a product ion scan on the most abundant precursor ion (e.g., m/z 312).

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions and establish their relationships.

EI-MS Analysis
  • Instrumentation: Employ a Gas Chromatography (GC) system coupled to a mass spectrometer (e.g., a single quadrupole or TOF).

  • Method:

    • Injection: Inject 1 µL of the 10 µg/mL sample into the GC.

    • GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a temperature ramp from 100°C to 300°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan: Acquire spectra over a mass range of m/z 40-500.

Caption: Recommended experimental workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and informative. The presence of bromine and chlorine provides an unmistakable isotopic signature for facile identification of the molecular ion and related fragments. Under EI, fragmentation is dominated by the loss of halogen radicals and the •CF₃ radical, providing a robust fingerprint. Under ESI-MS/MS, the fragmentation of the protonated molecule is characterized by the neutral loss of HBr and HCl. The complementary data from both techniques provides a powerful tool for the unambiguous structural confirmation of this important heterocyclic compound.

References

solubility of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties, the theoretical principles governing its solubility in organic solvents, and detailed, field-proven methodologies for empirical solubility determination. By integrating theoretical insights with practical, step-by-step protocols, this guide aims to be an essential resource for the effective handling and application of this compound in a research and development setting.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1][2] Poor solubility can severely limit oral bioavailability, lead to unreliable in vitro assay results, and create significant hurdles in formulation development.[3] Consequently, a thorough understanding and accurate measurement of a compound's solubility profile early in the development process is not merely advantageous, but essential for mitigating risks and conserving valuable resources.[1]

This compound is a halogenated quinoline derivative. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, known for a wide array of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[4][5][6][7] The specific substitutions on this particular molecule—a bromine atom, a chlorine atom, and a trifluoromethyl group—are strategically incorporated to modulate its electronic, metabolic, and pharmacokinetic properties.[8][9] This guide focuses specifically on understanding and quantifying the solubility of this promising compound in organic solvents, a critical step for its progression through the drug discovery pipeline.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Chemical Name This compound[10][11]
CAS Number 1701-28-6[11][12][13]
Molecular Formula C₁₀H₄BrClF₃N[10][11][12]
Molecular Weight 310.50 g/mol [10][11][12]
Appearance Solid[10]
Purity Typically ≥97-98%[10][11][12]
InChI Key JKEQQFAWABXNFV-UHFFFAOYSA-N[10][11]
SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl[11]

Theoretical Considerations for Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of its structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a useful, albeit simplified, framework for initial predictions.

  • The Quinoline Core: The quinoline ring system, a fusion of a benzene and a pyridine ring, is aromatic and possesses a nitrogen atom that can act as a hydrogen bond acceptor. As a weak base, its solubility in protic solvents can be influenced by the solvent's acidity.[4][5]

  • Halogenation (Bromo and Chloro Substituents): The presence of bromine and chlorine atoms increases the molecule's molecular weight and polarizability. These substituents contribute to van der Waals interactions and can influence crystal lattice energy, which in turn affects the energy required to dissolve the solid.

  • The Trifluoromethyl (CF₃) Group: The trifluoromethyl group is a powerful modulator of physicochemical properties.[8][9] It is highly lipophilic and electron-withdrawing.[8] The CF₃ group can enhance solubility in non-polar organic solvents and can also disrupt intermolecular interactions in the solid state, potentially lowering the energy barrier to dissolution. Its presence has been shown to improve membrane permeability and metabolic stability, making it a common feature in modern medicinal chemistry.[8]

Based on these features, it is reasonable to predict that this compound will exhibit favorable solubility in a range of common organic solvents, particularly those that are polar aprotic (e.g., DMSO, DMF, THF) and chlorinated (e.g., Dichloromethane). Its solubility in non-polar solvents like hexanes is likely to be lower, while solubility in polar protic solvents like ethanol and methanol will be moderate, facilitated by potential hydrogen bonding with the quinoline nitrogen.

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions provide valuable guidance, but empirical measurement remains the gold standard for accurate solubility determination.[14] Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic solubility.[1][2]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous or organic medium.[1][15] It is a high-throughput method often used in the early stages of discovery to quickly assess a large number of compounds.[1][16] The resulting value is often higher than the thermodynamic solubility as it can represent a supersaturated state.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound in the solution is constant.[3][14] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[14][17]

The logical flow for assessing the solubility of a new compound typically starts with a high-throughput kinetic assay, followed by a more rigorous thermodynamic assay for lead candidates.

G cluster_0 Solubility Assessment Workflow A Compound Synthesis & Characterization B High-Throughput Kinetic Solubility Assay A->B C Data Analysis: Rank compounds by solubility B->C D Is Kinetic Solubility Sufficient for Stage? C->D E Proceed with Downstream Assays D->E Yes F Thermodynamic Solubility Assay (Shake-Flask Method) D->F No / Lead Candidate G Final Solubility Data for Pre-formulation E->G F->G

Caption: Workflow for solubility determination in drug discovery.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is designed for rapid screening and relies on detecting precipitation by measuring light scattering.[15][18]

Rationale: The speed of this assay allows for the efficient comparison of many compounds or solvent conditions, making it ideal for early-stage discovery. The use of a DMSO stock solution mimics how compounds are often handled in automated biological screening.[16]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent in the wells to achieve a target concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1-2%) to minimize its effect on solubility.[1]

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[18]

  • Measurement: Measure the turbidity of each well using a nephelometer. The instrument detects scattered light, which is proportional to the amount of undissolved precipitate.

  • Data Analysis: Compare the light scattering units to a negative control (solvent + DMSO) and a positive control (a known insoluble compound). The kinetic solubility is often reported as the concentration at which significant precipitation is first observed.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining the equilibrium solubility of a compound.[14][17]

Rationale: By allowing sufficient time for the system to reach equilibrium between the solid and dissolved states, this method provides the true thermodynamic solubility value. This is crucial for later-stage development activities like formulation and toxicology studies.[1] The use of HPLC-UV for quantification ensures specificity and accuracy.[3]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring that undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or on a roller system in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).[18] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.[19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, being sure not to disturb the solid.

  • Filtration/Centrifugation: Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) or centrifuge at high speed to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Quantification (HPLC-UV):

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards by HPLC with a UV detector to generate a standard curve (Peak Area vs. Concentration).

    • Dilute the filtered sample if necessary and analyze it under the same HPLC conditions.

    • Determine the concentration of the compound in the sample by interpolating its peak area from the standard curve. This concentration represents the thermodynamic solubility.

G cluster_1 Shake-Flask Thermodynamic Solubility Protocol A Add excess solid compound to vial B Add precise volume of organic solvent A->B C Seal and agitate (e.g., 24-48h at 25°C) B->C D Allow solid to settle C->D E Filter supernatant (e.g., 0.45 µm filter) D->E G Analyze standards and sample by HPLC-UV E->G F Prepare calibration standards F->G H Calculate concentration from standard curve G->H

Caption: Step-by-step workflow for the Shake-Flask method.

Data Presentation and Interpretation

To facilitate clear communication and comparison, solubility data should be presented in a structured tabular format.

Table 1: Illustrative Solubility Data for this compound

Organic SolventSolvent TypeThermodynamic Solubility (mg/mL) at 25°CThermodynamic Solubility (mM) at 25°C
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)Polar Aprotic[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)Polar Aprotic[Experimental Value][Calculated Value]
Dichloromethane (DCM)Chlorinated[Experimental Value][Calculated Value]
Acetonitrile (ACN)Polar Aprotic[Experimental Value][Calculated Value]
Ethanol (EtOH)Polar Protic[Experimental Value][Calculated Value]
Methanol (MeOH)Polar Protic[Experimental Value][Calculated Value]
TolueneNon-polar[Experimental Value][Calculated Value]
n-HexaneNon-polar[Experimental Value][Calculated Value]

Note: This table is a template. The values must be populated through the experimental procedures outlined in Section 4.

Interpretation:

  • High Solubility (>10 mg/mL): Solvents in this category (likely DMSO, DMF, DCM) are excellent choices for preparing high-concentration stock solutions for biological assays or as reaction media for further chemical modifications.

  • Moderate Solubility (1-10 mg/mL): Solvents like THF, ACN, and alcohols may be suitable for various applications, including purification by crystallization or for specific analytical techniques.

  • Low Solubility (<1 mg/mL): Solvents where the compound exhibits low solubility (potentially non-polar solvents like hexane) can be useful as anti-solvents in crystallization procedures.

Conclusion and Implications for Drug Development

A comprehensive understanding of the is a cornerstone for its successful development. The data generated through the protocols described in this guide will directly inform critical decisions across the discovery and pre-clinical pipeline. Accurate solubility data enables the preparation of reliable solutions for in vitro and in vivo testing, guides the selection of appropriate solvent systems for synthesis and purification, and provides essential parameters for the design of effective drug delivery systems. By investing in a thorough and methodologically sound characterization of solubility, research organizations can significantly enhance the probability of advancing promising candidates like this compound toward clinical reality.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for the synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy outlined herein is a robust two-step process commencing with the readily available starting material, 4-bromoaniline. The methodology is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a detailed protocol with insights into the underlying chemical principles.

The synthesis proceeds via an initial Gould-Jacobs type reaction to construct the quinoline core, followed by a chlorination step to yield the final product. This approach is advantageous due to its efficiency and the commercial availability of the required reagents.

Synthetic Strategy Overview

The overall synthetic pathway is depicted in the workflow diagram below. The process begins with the condensation of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermally induced cyclization to form the intermediate, 6-bromo-2-(trifluoromethyl)-4-quinolinol. Subsequent chlorination of this intermediate using phosphorus oxychloride (POCl₃) affords the target molecule, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Quinoline Core Formation cluster_step2 Step 2: Chlorination 4-Bromoaniline 4-Bromoaniline Reaction_1 Gould-Jacobs Type Reaction (Condensation & Cyclization) 4-Bromoaniline->Reaction_1 Ethyl 4,4,4-trifluoroacetoacetate Intermediate 6-Bromo-2-(trifluoromethyl)-4-quinolinol Reaction_1->Intermediate Reaction_2 Chlorination with POCl₃ Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 6-Bromo-2-(trifluoromethyl)-4-quinolinol

This initial step involves the construction of the quinoline ring system through a Gould-Jacobs type reaction.[1][2][3][4][5][6] 4-Bromoaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes a thermally-induced intramolecular cyclization to yield the 4-hydroxyquinoline derivative.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromoaniline106-40-1172.0310.0 g58.1
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.1111.7 g (9.8 mL)63.5
Diphenyl ether101-84-8170.21100 mL-
Ethanol, anhydrous64-17-546.0750 mL-
Hexanes110-54-3-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (10.0 g, 58.1 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture until the 4-bromoaniline is fully dissolved.

  • Add ethyl 4,4,4-trifluoroacetoacetate (11.7 g, 63.5 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After 2 hours, remove the ethanol by rotary evaporation under reduced pressure.

  • To the resulting residue, add diphenyl ether (100 mL).

  • Heat the mixture in a preheated oil bath at 250 °C for 30 minutes. The reaction is typically vigorous at the beginning.

  • After 30 minutes, allow the reaction mixture to cool to room temperature.

  • Upon cooling, a precipitate will form. Add hexanes (100 mL) to the mixture to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • Dry the collected solid under vacuum to yield 6-bromo-2-(trifluoromethyl)-4-quinolinol as a solid.[7]

Expected Yield: 80-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Synthesis of this compound

The second step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloro group. This is a standard transformation in quinoline chemistry and is effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[8][9]

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
6-Bromo-2-(trifluoromethyl)-4-quinolinol1701-22-0292.0510.0 g34.2
Phosphorus oxychloride (POCl₃)10025-87-3153.3350 mL-
Dichloromethane (DCM)75-09-284.93As needed-
Saturated sodium bicarbonate solution--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-(trifluoromethyl)-4-quinolinol (10.0 g, 34.2 mmol) and phosphorus oxychloride (50 mL).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.

  • After 3 hours, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.[10][11]

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood.

  • Diphenyl ether has a high boiling point and can cause severe burns. Avoid contact with skin and eyes.

  • 4-Bromoaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Synthesis of Trifluoromethylquinolines via the Combes Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trifluoromethylquinolines in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto the quinoline ring has emerged as a powerful strategy in medicinal chemistry. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile. This often leads to improved efficacy, better metabolic stability, and enhanced binding affinity to biological targets. Consequently, the development of robust and efficient synthetic methodologies for accessing trifluoromethyl-substituted quinolines is of paramount importance to researchers in drug discovery and development.

The Combes quinoline synthesis, first reported by Alphonse Edmond Combes in 1888, offers a direct and versatile route to substituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2][3] This application note provides a detailed examination of the mechanism of the Combes synthesis as it pertains to the preparation of trifluoromethylquinolines, offers a comprehensive experimental protocol, and discusses key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: The Combes Synthesis of Trifluoromethylquinolines

The Combes synthesis proceeds through a three-step sequence: (1) formation of an enamine intermediate from the condensation of an aniline and a β-diketone, (2) acid-catalyzed electrophilic cyclization (annulation), and (3) dehydration to afford the aromatic quinoline product. The presence of a strongly electron-withdrawing trifluoromethyl group on the β-diketone introduces important electronic and steric considerations that influence the reaction pathway and regioselectivity.

The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[4] PPA is often favored as it acts as both a catalyst and a dehydrating agent, driving the reaction towards completion.[5][6] Modified catalysts, such as polyphosphoric ester (PPE), prepared from a mixture of PPA and an alcohol, have also been shown to be highly effective.[2]

The overall mechanism can be visualized as follows:

  • Enamine Formation: The reaction initiates with the acid-catalyzed condensation of an aniline with a trifluoromethyl-β-diketone. The aniline nitrogen attacks one of the carbonyl carbons of the diketone, followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.

  • Electrophilic Annulation (Rate-Determining Step): The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks an ortho-position of the aniline ring. This cyclization is the rate-determining step of the reaction.[2] The regioselectivity of this step is governed by a combination of steric and electronic factors.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration, driven by the acidic conditions and heat, to yield the final aromatic trifluoromethylquinoline product.[2]

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone Trifluoromethyl β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Annulation (RDS) Quinoline Trifluoromethyl- quinoline Cyclized->Quinoline Dehydration H2O H₂O Cyclized->H2O H_plus H+ H_plus->Enamine H_plus->Cyclized

Figure 1: A simplified workflow of the Combes synthesis for trifluoromethylquinolines.

Regioselectivity in the Synthesis of Trifluoromethylquinolines

When an unsymmetrical trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) is used, two regioisomeric quinoline products can be formed: a 2-trifluoromethyl-4-methylquinoline or a 4-trifluoromethyl-2-methylquinoline. The outcome is dictated by the regioselectivity of the initial condensation and the subsequent cyclization.

  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic. This generally favors the initial attack of the aniline at this position. However, the subsequent cyclization is an electrophilic aromatic substitution, which is favored by electron-donating groups on the aniline ring and disfavored by electron-withdrawing groups.

  • Steric Effects: The bulky trifluoromethyl group can sterically hinder the attack of the aniline and also influence the orientation of the enamine intermediate during the cyclization step. Studies have shown that steric effects in the rate-determining annulation step are often more influential than in the initial nucleophilic addition.[2]

Aniline Substituentβ-Diketone R GroupMajor Product RegioisomerPrimary Influencing Factor(s)
Methoxy (electron-donating)Bulky2-CF₃Steric hindrance in annulation
Chloro/Fluoro (electron-withdrawing)Methyl4-CF₃Electronic effects influencing cyclization

Table 1: Factors influencing regioselectivity in the Combes synthesis of trifluoromethylquinolines.[2]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This protocol provides a detailed procedure for the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol, a representative trifluoromethyl-substituted quinoline, using a polyphosphoric acid-catalyzed Combes reaction.

Materials:

  • 2-Aminobenzotrifluoride (2-(trifluoromethyl)aniline)

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a condenser, combine 2-(trifluoromethyl)aniline (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

  • Addition of Catalyst: Carefully add polyphosphoric acid (approximately 10 parts by weight relative to the aniline) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120-150 °C with vigorous stirring under a nitrogen atmosphere for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2,8-bis(trifluoromethyl)-4-quinolinol.

Protocol_Workflow Start Combine Aniline and β-Diketone Add_PPA Add Polyphosphoric Acid Start->Add_PPA React Heat at 120-150 °C for 3h Add_PPA->React Quench Quench with Ice Water React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify End Pure Trifluoromethylquinoline Purify->End

Figure 2: A step-by-step experimental workflow for the Combes synthesis of a trifluoromethylquinoline.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring. Use a more effective dehydrating agent/catalyst like PPA or PPE.
Side reactions (e.g., polymerization).Control the rate of heating. Ensure the purity of starting materials.
Poor Regioselectivity Competing cyclization pathways.Modify the substituents on the aniline or β-diketone to favor the desired regioisomer (see Table 1). Experiment with different acid catalysts (e.g., H₂SO₄ vs. PPA).
Difficult Purification Presence of unreacted starting materials or polymeric byproducts.Optimize the work-up procedure to remove impurities. Employ column chromatography with a carefully selected eluent system.

Table 2: Troubleshooting guide for the Combes synthesis of trifluoromethylquinolines.

Conclusion

The Combes quinoline synthesis is a powerful and adaptable method for the preparation of trifluoromethyl-substituted quinolines, which are of significant interest in medicinal chemistry. A thorough understanding of the reaction mechanism, particularly the factors governing the regioselectivity of the cyclization step, is crucial for the successful synthesis of the desired isomer. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can effectively utilize the Combes reaction to access a wide range of trifluoromethylquinolines for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the two distinct halogen atoms at the C4 and C6 positions offer orthogonal handles for sequential, site-selective functionalization. This allows for the systematic elaboration of the quinoline core to generate libraries of novel compounds for drug discovery and the development of advanced materials. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, providing a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—for the selective functionalization of this compound. We will delve into the principles of chemoselectivity, provide detailed, field-proven protocols, and explain the mechanistic underpinnings of these transformative reactions.

The Principle of Chemoselectivity: C6-Br vs. C4-Cl

A fundamental principle governing the functionalization of dihalogenated heterocycles is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity is the cornerstone of achieving selectivity in the functionalization of this compound.

The C-Br bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond at the C4 position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively cleave the C6-Br bond and form a new bond, while leaving the C4-Cl bond intact for subsequent transformations. This stepwise approach is a powerful strategy for the divergent synthesis of complex molecules from a common intermediate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the boronic acid coupling partners.[2]

Application:

Selective arylation or heteroarylation at the C6 position of the quinoline core.

Recommended Catalytic System:

A survey of related literature for the Suzuki-Miyaura coupling of bromo-chloro heterocycles suggests that a palladium catalyst with a phosphine ligand is highly effective.[1][3]

ComponentRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄ or PdCl₂(dppf)Readily available and effective for a wide range of substrates.
Ligand PPh₃ (if using Pd(OAc)₂) or dppfDppf can enhance catalytic activity and stability.
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃Essential for the activation of the boronic acid.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA biphasic system often facilitates the reaction.
Temperature 80-100 °CSufficient to drive the reaction without promoting C-Cl activation.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C6

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[4][5][6]

Application:

Selective introduction of primary or secondary amines at the C6 position.

Recommended Catalytic System:

For the selective amination of 6-bromo-2-chloroquinoline, a palladium catalyst with a bulky, electron-rich phosphine ligand has been shown to be highly effective.[4][5]

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand Xantphos, BINAP, or DavePhosBulky ligands promote reductive elimination and prevent catalyst deactivation.
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 90-110 °CTo facilitate the reaction while maintaining selectivity.
Detailed Protocol: Selective Buchwald-Hartwig Amination at C6

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound, the amine, and NaOtBu.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynylated heterocycles which are valuable precursors for further transformations.[7][8]

Application:

Selective installation of a terminal alkyne at the C6 position.

Recommended Catalytic System:

The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.

ComponentRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Standard catalysts for Sonogashira reactions.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent.
Solvent THF or DMFCan be used as a co-solvent if needed.
Temperature Room temperature to 60 °CGenerally proceeds under mild conditions.
Detailed Protocol: Selective Sonogashira Coupling at C6

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine

  • Anhydrous THF (optional)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine (and THF if used) via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive substrates.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene, offering a direct method for vinylation.[9][10]

Application:

Selective introduction of a vinyl group at the C6 position.

Recommended Catalytic System:

The choice of catalyst and ligand can influence the regioselectivity and efficiency of the Heck reaction.

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂A common and effective palladium source.
Ligand P(o-tolyl)₃ or PPh₃Phosphine ligands are typically required.
Base Et₃N, K₂CO₃, or NaOAcTo neutralize the HX generated during the reaction.
Solvent DMF, Acetonitrile, or TolueneA polar aprotic solvent is often preferred.
Temperature 100-120 °CHigher temperatures are generally required for Heck reactions.
Detailed Protocol: Selective Heck Reaction at C6

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tolyl)₃ (10 mol%)

  • Et₃N (2 equivalents)

  • Anhydrous DMF

  • Sealed tube or microwave vial

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the tube and heat the reaction to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

All the discussed reactions proceed through a similar catalytic cycle involving a palladium(0) active species. The fundamental steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the quinoline, forming a palladium(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The coupling partner is transferred to the palladium center (transmetalation) or the alkene inserts into the Pd-C bond (migratory insertion).

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.

Visualizing the Catalytic Cycles

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine Coordination & Deprotonation HNR2 Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base assembly Assemble Glassware (Schlenk flask/Microwave vial) reagents->assembly inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) assembly->inert solvent Add Degassed Solvent(s) inert->solvent heating Heat to Desired Temperature with Vigorous Stirring solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction (if necessary) monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The selective functionalization of this compound using palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of novel chemical entities. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve site-selective modifications with a high degree of control. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable quinoline scaffold. As with any chemical reaction, optimization of the specific conditions for each substrate combination may be necessary to achieve the best results.

References

Application Notes & Protocols: Leveraging 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds.[1][2][3][4] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline as a versatile building block for the synthesis of potent kinase inhibitors. We will explore the molecule's unique reactivity, providing detailed, field-proven protocols for its selective functionalization, and contextualize its application within the synthesis of targeted therapeutics, such as analogs of the multi-kinase inhibitor Cabozantinib.

The Strategic Advantage of the this compound Scaffold

The utility of this specific quinoline derivative in kinase inhibitor design is not coincidental; it is a product of deliberate structural design that imparts several key advantages:

  • The Quinoline Core : This rigid, heterocyclic system is an excellent bioisostere for the purine ring of ATP, enabling it to effectively dock into the ATP-binding site of various kinases. This foundational interaction is critical for developing competitive inhibitors.

  • The C2-Trifluoromethyl Group : The electron-withdrawing trifluoromethyl (CF₃) group serves a dual purpose. It enhances the metabolic stability of the molecule by blocking a potential site of oxidative metabolism. Furthermore, it can increase binding affinity through favorable interactions within the kinase active site and modulate the electronics of the quinoline ring.

  • Orthogonal Halogen Reactivity : The most powerful feature of this scaffold is the differential reactivity of the two halogen substituents. The chlorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. In contrast, the bromine atom at the C6 position is preferentially reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This orthogonal reactivity is the key to a modular and highly controlled synthetic strategy.[5][6][7][8]

The diagram below illustrates this crucial concept of selective functionalization, which allows for the sequential introduction of different molecular fragments to build complexity and tune biological activity.

G cluster_0 Pathway A: C6 Functionalization cluster_1 Pathway B: C4 Functionalization start This compound pd_coupling Suzuki or Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) start->pd_coupling R-B(OH)₂ or R₂NH Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) start->snar R'-OH or R'₂NH Base intermediate_A Intermediate A (C6-Aryl/Amino Substituted) pd_coupling->intermediate_A intermediate_B Intermediate B (C4-Amino/Oxy Substituted) snar->intermediate_B

Diagram 1: Orthogonal reactivity of this compound.

Synthetic Workflow & Experimental Protocols

A typical synthetic workflow involves the initial functionalization at the C6 position via palladium catalysis, followed by a subsequent SNAr reaction at the C4 position. This sequence is generally preferred as the conditions for SNAr can be milder, preserving the often more complex moiety introduced at C6.

G start 6-Bromo-4-chloro-2- (trifluoromethyl)quinoline intermediate 6-Aryl/Amino-4-chloro-2- (trifluoromethyl)quinoline start->intermediate Step 1: Pd-Catalyzed Coupling (Suzuki / Buchwald) final Final Kinase Inhibitor (e.g., Cabozantinib Analog) intermediate->final Step 2: Nucleophilic Substitution (SNAr)

Diagram 2: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Selective C6-Arylation via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C6 position, a robust method for installing diverse (hetero)aryl groups.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand is robust and effective for coupling with both electron-rich and electron-poor boronic acids, providing good yields and minimizing side reactions like dehalogenation.

  • Base (Na₂CO₃/K₂CO₃): An aqueous inorganic base is required for the transmetalation step of the catalytic cycle. Carbonates are generally sufficient and well-tolerated by many functional groups.

  • Solvent System: The dioxane/water mixture ensures solubility for both the organic substrate and the inorganic base, facilitating the reaction. Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

Entry Arylboronic Acid Typical Yield (%)
1Phenylboronic acid85-95
24-Methoxyphenylboronic acid80-90
33-Fluorophenylboronic acid82-92
4Pyridin-3-ylboronic acid70-85
Table 1: Representative Suzuki-Miyaura coupling reactions.[9]
Protocol 2: Selective C6-Amination via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation, a powerful method for introducing primary or secondary amines at the C6 position.[5][6][10][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • XPhos or RuPhos (4-8 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the catalyst (Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., Cs₂CO₃).

  • Add the this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Catalyst/Ligand System: Buchwald-Hartwig amination requires a Pd(0) source and a bulky, electron-rich phosphine ligand like XPhos.[10] This combination facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with less reactive aryl bromides.[11]

  • Base (Cs₂CO₃/NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Cs₂CO₃ is a milder choice suitable for sensitive substrates, while NaOtBu is stronger and often used for less reactive amines.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the catalyst and starting materials. Using dry solvents and glassware is essential for reproducibility and high yields.

Protocol 3: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the displacement of the C4-chloro group using the product from Protocol 1 or 2 as the starting material. This reaction is central to the synthesis of many quinoline-based kinase inhibitors, including Cabozantinib and its analogs.[1][12][13]

Materials:

  • 6-Substituted-4-chloro-2-(trifluoromethyl)quinoline (1.0 equiv)

  • Phenol or Amine nucleophile (1.1-1.5 equiv)

  • Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH) (1.2-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flask under an inert atmosphere, add the phenol or amine nucleophile and the anhydrous polar aprotic solvent (DMF or DMSO).

  • Cool the mixture to 0 °C and add the base (e.g., NaH or KOtBu) portion-wise. Stir for 15-30 minutes to form the corresponding alkoxide or amide.

  • Add a solution of the 6-substituted-4-chloroquinoline in the same solvent to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) to drive to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Collect the resulting precipitate by filtration, or if no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.

Causality Behind Choices:

  • Solvent (DMF/DMSO): Polar aprotic solvents are essential for SNAr reactions. They solvate the cation of the base but not the nucleophile, increasing its reactivity.

  • Base (NaH/KOtBu): A strong base is needed to deprotonate the phenol or amine, generating a potent nucleophile required to attack the electron-deficient C4 position.

  • Reaction Locus (C4): The C4 position is electronically activated for nucleophilic attack by the adjacent ring nitrogen. The C6-bromo position is significantly less reactive under these conditions, ensuring high selectivity.

Application in Kinase Inhibitor Drug Discovery

Many kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) like c-Met and VEGFR, utilize a substituted quinoline core.[1][14] The dysregulation of these signaling pathways is a hallmark of many cancers, driving processes like cell proliferation, angiogenesis, and metastasis.[15]

G RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinoline-Based Inhibitor (e.g., Cabozantinib Analog) Inhibitor->RTK Inhibition

Diagram 3: Simplified RTK signaling pathway and point of inhibition.

The modular synthesis enabled by this compound allows for the rapid generation of compound libraries. By varying the substituents at the C6 and C4 positions, researchers can systematically optimize potency, selectivity, and pharmacokinetic properties (ADMET) to develop novel drug candidates. For example, modifications at the C6 position can engage in additional polar interactions within the c-Met active site, potentially improving binding affinity over parent compounds.[12]

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its key attribute—orthogonally addressable halogen atoms—provides a reliable and flexible platform for the synthesis of complex kinase inhibitors. The protocols detailed herein offer robust starting points for researchers to construct diverse libraries of quinoline-based compounds, accelerating the discovery and development of next-generation targeted cancer therapies.

References

Application Notes & Protocols: Development of Anticancer Agents from 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, with significant potential in oncology for their ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[1][2][4] This document provides a comprehensive guide for researchers on the design, synthesis, and evaluation of novel anticancer agents derived from the 6-bromo-4-chloro-2-(trifluoromethyl)quinoline core. We detail robust protocols for chemical synthesis, in vitro cytotoxicity screening, and preliminary mechanism of action studies, underpinned by a rationale-driven approach to drug discovery.

Rationale and Design Strategy

The this compound scaffold was selected as a starting point for its unique combination of reactive sites and modulatory groups.

  • 2-(Trifluoromethyl) Group: This electron-withdrawing group enhances metabolic stability and increases lipophilicity, which can improve cell membrane permeability. Its presence has been associated with potent antiproliferative activity in various quinoline series.[1]

  • 4-Chloro Position: The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a diverse range of side chains, which is critical for tuning the compound's biological activity, selectivity, and pharmacokinetic properties.[5]

  • 6-Bromo Position: The bromine atom provides another handle for modification, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Furthermore, the presence of a halogen at this position has been shown to enhance the anticancer effects of certain quinazoline and quinoline derivatives.[2][6]

Our strategy involves diversifying the scaffold primarily at the C4 position to explore structure-activity relationships (SAR) and identify derivatives with high potency against cancer cells and selectivity over non-cancerous cells.

Synthesis of C4-Substituted Quinoline Derivatives

The synthesis of novel derivatives is achieved via a nucleophilic aromatic substitution reaction at the C4 position of the starting scaffold. This approach is efficient and allows for the creation of a library of compounds for screening.

Protocol 2.1: General Procedure for Synthesis of 4-Amino Quinoline Derivatives

This protocol describes the synthesis of a representative derivative, N-(2-(dimethylamino)ethyl)-6-bromo-2-(trifluoromethyl)quinolin-4-amine, a substitution pattern that has proven effective in other quinoline series.[5]

Materials:

  • This compound

  • N,N-Dimethylethane-1,2-diamine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in NMP, add N,N-dimethylethane-1,2-diamine (1.5 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

cluster_synthesis Synthesis Workflow start Starting Material This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents Reactants & Conditions - Amine (R-NH₂) - Base (e.g., DIPEA) - Solvent (e.g., NMP) - Heat (120°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product C4-Substituted Derivative purification->product analysis Structural Analysis (NMR, MS) product->analysis

Caption: Workflow for the synthesis of C4-substituted quinoline derivatives.

Table 1: Representative Library of Synthesized Quinoline Derivatives
Compound IDC4-Substituent (R)Yield (%)Molecular Weight ( g/mol )
QN-01 -NH-(CH₂)₂-N(CH₃)₂78392.24
QN-02 -NH-(CH₂)₃-morpholine72448.30
QN-03 -NH-benzyl81409.24
QN-04 -O-phenol65410.19

In Vitro Evaluation of Anticancer Activity

A tiered screening approach is employed to identify promising compounds. Initial high-throughput screening for cytotoxicity is followed by more detailed mechanistic assays for the most potent candidates.

Protocol 3.1: Cell Viability Assessment (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is designed for a 96-well plate format.

Cell Lines:

  • Cancer: A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma).

  • Non-Cancerous Control: MRC-5 (normal lung fibroblast) to assess selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Drug Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

cluster_invitro In Vitro Screening Workflow seed 1. Seed Cells (Cancer & Normal lines) in 96-well plates treat 2. Treat with Quinoline Derivatives (72h incubation) seed->treat mts 3. Add MTS Reagent (1-4h incubation) treat->mts read 4. Measure Absorbance (490 nm) mts->read analyze 5. Calculate IC50 Values & Selectivity Index read->analyze apoptosis 6. Apoptosis Assay (Annexin V/PI) for Lead Compounds analyze->apoptosis

Caption: Experimental workflow for in vitro screening of quinoline derivatives.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) and Selectivity Index (SI)

The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[9]

Compound IDA549 (Lung)HT-29 (Colon)MCF-7 (Breast)MRC-5 (Normal)SI (vs. A549)
QN-01 1.252.503.1015.812.6
QN-02 0.851.151.9012.514.7
QN-03 5.608.2010.5> 50> 8.9
QN-04 12.315.118.4> 50> 4.1
Doxorubicin 0.450.600.301.503.3

Interpretation: Compounds QN-01 and QN-02 show promising potency against all cancer cell lines and significantly better selectivity than the standard chemotherapeutic agent, Doxorubicin. These compounds are selected for further mechanistic studies.

Elucidating the Mechanism of Action

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that control cell proliferation and survival.[4][10][11] One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is aberrantly activated in many human cancers.

Rationale for Pathway Investigation

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a validated strategy in cancer therapy. Many small molecule inhibitors targeting kinases within this pathway share structural similarities with quinoline scaffolds. Therefore, it is hypothesized that potent derivatives like QN-02 may function by inhibiting one or more kinases in this cascade.

cluster_pathway Hypothesized Mechanism: PI3K/Akt Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation QN02 QN-02 Derivative QN02->PI3K Inhibits QN02->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Protocol 4.1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed A549 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with compound QN-02 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Expected Outcome: A significant increase in the population of Annexin V-positive cells in the QN-02 treated samples compared to the control would confirm that the compound induces apoptosis.

Conclusion and Future Directions

This guide outlines a systematic approach to the development of anticancer agents from the this compound scaffold. The protocols provided for synthesis and in vitro evaluation enable the efficient identification of lead compounds. Our preliminary results identified derivative QN-02 , featuring a C4-morpholino-propylamino side chain, as a potent and selective anticancer agent that likely functions through the induction of apoptosis.

Future work should focus on:

  • Lead Optimization: Synthesizing additional analogues of QN-02 to further improve potency and selectivity.

  • Mechanism of Action: Conducting Western blot analyses to confirm the inhibition of key proteins in the PI3K/Akt pathway (e.g., phospho-Akt, phospho-mTOR) and performing kinase inhibition assays.

  • In Vivo Studies: Evaluating the efficacy of lead compounds in animal models, such as xenograft models using human cancer cell lines, to assess their therapeutic potential in a physiological context.[12][13]

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline moiety is a cornerstone of numerous pharmacologically active compounds, with functionalization at the 4-position being a critical determinant of biological efficacy.[1] Nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines stands as a paramount strategy for introducing molecular diversity at this position. This guide provides an in-depth exploration of the underlying mechanisms and offers detailed, field-proven protocols for conducting these reactions with a variety of nucleophiles. We address common challenges, offer optimization strategies, and present data to empower researchers in drug development to efficiently synthesize novel 4-substituted quinoline derivatives.

Introduction: The Significance of 4-Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The reactivity of the 4-position on the quinoline ring makes it a focal point for synthetic modification. The introduction of diverse substituents, such as amino, alkoxy, and thioether groups, through nucleophilic substitution of 4-chloroquinolines has been instrumental in the development of potent drugs like chloroquine and amodiaquine.[2][3] Understanding and mastering this synthetic transformation is therefore crucial for the discovery of new and improved therapeutic agents.

Mechanistic Insights: The SNAr Pathway on the Quinoline Ring

The nucleophilic aromatic substitution on 4-chloroquinolines proceeds through a two-step addition-elimination mechanism, a pathway characteristic of SNAr reactions.[4][5][6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinoline ring. The electron-withdrawing effect of the ring nitrogen atom enhances the electrophilicity of this position, facilitating the attack.[1][7] This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Step 2: Elimination of the Leaving Group

In the subsequent, typically rapid step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted product.[4]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_end Products 4-Chloroquinoline 4-Chloroquinoline Intermediate [Quinoline-Nu-Cl]⁻ 4-Chloroquinoline->Intermediate + Nu⁻ (Slow) Nucleophile Nu- 4-Substituted_Quinoline 4-Substituted Quinoline Intermediate->4-Substituted_Quinoline - Cl⁻ (Fast) Chloride_Ion Cl⁻

Caption: The SNAr mechanism on 4-chloroquinoline.

General Experimental Workflow

A systematic approach is essential for the successful synthesis and purification of 4-substituted quinolines. The general workflow encompasses preparation, reaction execution, and product isolation and purification.

Experimental_Workflow A Reactant Preparation (4-Chloroquinoline, Nucleophile, Solvent, Base/Catalyst) B Reaction Setup (Inert atmosphere if required) A->B C Reaction Execution (Conventional Heating or Microwave) B->C D Reaction Monitoring (TLC, GC-MS, or LC-MS) C->D E Work-up (Quenching, Extraction, Washing) D->E Upon Completion F Purification (Crystallization or Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for nucleophilic substitution.

Detailed Experimental Protocols

The choice of reaction conditions is highly dependent on the nature of the nucleophile. Below are detailed protocols for common classes of nucleophiles.

Protocol 1: Synthesis of 4-Aminoquinolines

The reaction of 4-chloroquinolines with amines is a widely used method for the synthesis of biologically active 4-aminoquinoline derivatives.[8]

Materials:

  • 4,7-dichloroquinoline

  • Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Solvent: Ethanol, DMF, or neat conditions[8]

  • Base (optional, e.g., K₂CO₃, NaOH)[9]

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent or use the amine neat.[8]

  • Add the amine (1.0-2.0 eq). An excess of the amine can also serve as the base.[8]

  • If required, add a base such as K₂CO₃ (1.2 eq).[9]

  • Heat the reaction mixture to reflux (typically 80-130 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.[8]

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][10]

Procedure (Microwave-Assisted Synthesis): Microwave irradiation can significantly reduce reaction times and improve yields.[11]

  • In a microwave-safe vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.2 eq), and a high-boiling solvent like DMSO.[11]

  • Add a base if necessary (e.g., NaOH for anilines).[11]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140-180 °C for 20-30 minutes.[11]

  • After cooling, isolate and purify the product as described in the conventional heating method.[1]

Protocol 2: Synthesis of 4-Alkoxyquinolines

The synthesis of 4-alkoxyquinolines typically requires a base to deprotonate the alcohol, generating a more potent alkoxide nucleophile.

Materials:

  • 4-Chloroquinoline

  • Alcohol (e.g., phenol, ethanol)

  • Strong base (e.g., NaH, KOt-Bu)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask and standard glassware for inert atmosphere techniques

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol (1.2 eq) to a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of 4-chloroquinoline (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.[10]

Protocol 3: Synthesis of 4-Thioquinolines

Thiols are excellent nucleophiles and readily react with 4-chloroquinolines, often in the presence of a base.[12]

Materials:

  • 4-Chloroquinoline

  • Thiol (e.g., thiophenol, cysteine derivatives)[12]

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, ethanol)[13]

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of 4-chloroquinoline (1.0 eq) and the thiol (1.1 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Heat the mixture at 80-100 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography as needed.[10]

Optimization and Troubleshooting

The success of nucleophilic substitution on 4-chloroquinolines can be influenced by several factors.

ParameterRationale and Optimization Strategy
Solvent The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF and DMSO are generally effective as they can solvate the cationic species and do not interfere with the nucleophile. For some reactions, alcohols or even neat conditions can be optimal.[11]
Temperature Higher temperatures generally accelerate the reaction rate. However, excessive heat can lead to side reactions and decomposition. Microwave synthesis allows for rapid heating to high temperatures, often leading to cleaner reactions and shorter times.[11]
Base For weakly nucleophilic amines, alcohols, and thiols, a base is often necessary to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Common bases include K₂CO₃, NaOH, and organic bases like triethylamine.[9]
Catalyst For less reactive aryl amines, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative, allowing the reaction to proceed under milder conditions.[7]
Byproducts In some cases, disubstitution can occur, especially with diamines. Controlling the stoichiometry of the reactants is crucial to minimize this.[8]

Analytical Characterization

The identity and purity of the synthesized 4-substituted quinolines should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Conclusion

Nucleophilic aromatic substitution on 4-chloroquinolines is a robust and versatile method for the synthesis of a diverse range of compounds with significant potential in drug discovery.[1] By understanding the underlying mechanism and carefully selecting and optimizing reaction conditions, researchers can efficiently generate libraries of 4-substituted quinolines for biological evaluation. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of medicinal chemistry.

References

Application Notes and Protocols: 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by a unique substitution pattern that offers a versatile platform for the synthesis of advanced functional materials. The quinoline core, a nitrogen-containing heterocyclic aromatic compound, is known for its intriguing photophysical and electronic properties. The strategic placement of a trifluoromethyl group at the 2-position, a chloro group at the 4-position, and a bromo group at the 6-position endows this molecule with a distinct combination of reactivity and electronic characteristics, making it a compelling candidate for applications in materials science, particularly in the realm of organic electronics.

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electron affinity and ionization potential of derived materials, which is a critical parameter for designing charge-transporting and light-emitting organic semiconductors. Furthermore, the presence of two different halogen atoms at distinct positions on the quinoline ring opens up avenues for selective and sequential functionalization through various cross-coupling reactions. This allows for the precise tuning of the molecular architecture and, consequently, the optoelectronic properties of the final material.

This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. It offers detailed protocols for its utilization as a synthetic building block and discusses the underlying principles that govern its reactivity and the properties of the resulting materials.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in materials synthesis.

PropertyValueReference
Molecular Formula C₁₀H₄BrClF₃N[1][2][3][4][5]
Molecular Weight 310.50 g/mol [1][2][3][4][5]
CAS Number 1701-28-6[1][3]
Appearance Solid[2]
Purity Typically ≥97%[3]
SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl[1]
InChI Key JKEQQFAWABXNFV-UHFFFAOYSA-N[1][2]

Core Application: A Building Block for Organic Electronics

The unique structural features of this compound make it an excellent precursor for the synthesis of novel organic semiconductors for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The quinoline moiety can act as an electron-transporting or emissive core, while the bromo and chloro substituents serve as reactive handles for extending the π-conjugation through cross-coupling reactions.

Rationale for Application in OLEDs

Quinoline derivatives have been investigated as materials for OLEDs due to their high electron mobility and good thermal stability. The trifluoromethyl group in this compound can enhance the electron-accepting character of the molecule, potentially leading to materials with improved electron injection and transport properties, which are crucial for efficient OLED performance. By selectively functionalizing the bromo and chloro positions, it is possible to synthesize both small molecules for vacuum-deposited OLEDs and conjugated polymers for solution-processed devices. For instance, attaching hole-transporting moieties via the bromo position and electron-transporting or emissive units via the chloro position could lead to the development of bipolar host materials or single-molecule emitters.

Synthetic Protocols: Harnessing Selective Reactivity

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. This allows for the selective functionalization of the more reactive C-Br bond at the 6-position while leaving the C-Cl bond at the 4-position intact for subsequent transformations.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol describes the selective coupling of an arylboronic acid to the 6-position of this compound. This is a foundational step for introducing a wide range of functional groups to tailor the material's properties.

Objective: To synthesize 6-Aryl-4-chloro-2-(trifluoromethyl)quinoline.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or SPhos as a ligand

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base

  • Toluene and water (degassed) as solvents

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Addition of Base and Solvents: Add the base (K₂CO₃, 2.0 eq) to the flask. Then, add the degassed solvent mixture of toluene and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is crucial for achieving high selectivity and yield. Bulky and electron-rich phosphine ligands like tricyclohexylphosphine or SPhos are often effective in promoting the oxidative addition of the C-Br bond over the C-Cl bond.[6]

  • Base and Solvent: The base is required to activate the boronic acid. A biphasic solvent system like toluene/water is commonly used in Suzuki couplings to facilitate the dissolution of both organic and inorganic reagents. Degassing the solvents is essential to prevent the oxidation of the palladium(0) active catalyst.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂ - Ligand inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert add_base Add Base (K₂CO₃) and Degassed Solvents (Toluene/Water) inert->add_base heat Heat and Stir (80-100 °C) add_base->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify analysis NMR, Mass Spectrometry purify->analysis

Caption: Workflow for the selective Suzuki-Miyaura coupling at the C-6 position.

Protocol 2: Subsequent Functionalization at the C-4 Position

Following the successful modification at the C-6 position, the less reactive C-Cl bond at the C-4 position can be targeted for a second cross-coupling reaction, allowing for the synthesis of complex, multifunctional materials. This sequential approach provides precise control over the final molecular structure.

Objective: To synthesize 6-Aryl-4-Aryl'-2-(trifluoromethyl)quinoline.

Materials:

  • 6-Aryl-4-chloro-2-(trifluoromethyl)quinoline (from Protocol 1)

  • Aryl'boronic acid or other organometallic reagent

  • A more active palladium catalyst system (e.g., Pd₂(dba)₃ with a more electron-rich and bulky ligand like Buchwald's SPhos or XPhos)

  • A stronger base such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF)

  • Anhydrous and degassed aprotic polar solvent (e.g., 1,4-dioxane, DMF, or DME)

  • Other materials as listed in Protocol 1

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the 6-Aryl-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq), the second arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.03 eq), and the ligand (e.g., SPhos, 0.06 eq).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Addition of Base and Solvent: Add the stronger base (e.g., Cs₂CO₃, 2.5 eq) and the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to a higher temperature, typically 100-120 °C. The C-Cl bond is less reactive, so more forcing conditions are generally required. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures as outlined in Protocol 1.

  • Characterization: Fully characterize the final product using spectroscopic methods.

Causality behind Experimental Choices:

  • Catalyst System and Conditions: The activation of the C-Cl bond for oxidative addition to palladium is more challenging than for the C-Br bond. Therefore, a more active catalyst system, often employing a palladium(0) source like Pd₂(dba)₃ and a highly active ligand, is necessary. Higher temperatures and stronger bases are also employed to facilitate the reaction.

Diagram of Sequential Cross-Coupling:

Sequential_Coupling start This compound step1 Suzuki Coupling 1 (Arylboronic Acid, Pd(OAc)₂, Ligand) start->step1 intermediate 6-Aryl-4-chloro-2-(trifluoromethyl)quinoline step1->intermediate step2 Suzuki Coupling 2 (Aryl'boronic Acid, Pd₂(dba)₃, SPhos) intermediate->step2 final 6-Aryl-4-Aryl'-2-(trifluoromethyl)quinoline step2->final

Caption: Sequential functionalization of the quinoline core.

Potential Applications and Future Directions

The ability to synthesize a wide array of derivatives from this compound opens up numerous possibilities in materials science:

  • Emissive Materials for OLEDs: By attaching fluorescent or phosphorescent moieties, novel emitters with tailored emission colors and high quantum efficiencies can be developed. The trifluoromethyl group can also enhance the volatility of small molecules, making them suitable for vacuum deposition processes.

  • Electron Transport Materials: The inherent electron-deficient nature of the trifluoromethyl-substituted quinoline core makes these materials promising candidates for electron transport layers in OLEDs and OPVs, potentially improving device efficiency and stability.

  • Host Materials for Phosphorescent OLEDs: The high triplet energy that can be expected from the rigid quinoline scaffold makes its derivatives suitable as host materials for phosphorescent emitters, preventing back energy transfer and enhancing device efficiency.

  • Sensors: The quinoline nitrogen can act as a binding site for metal ions or other analytes. Functionalization with specific recognition units could lead to the development of fluorescent or colorimetric sensors.

  • Conjugated Polymers: Polymerization of bifunctional monomers derived from this compound could lead to novel conjugated polymers with interesting electronic and optical properties for use in a variety of organic electronic devices.[7]

Conclusion

This compound is a highly promising and versatile building block for the creation of novel functional materials. Its unique substitution pattern allows for selective and sequential functionalization, providing a powerful tool for the rational design of organic semiconductors with tailored properties. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this compound in the exciting and rapidly evolving field of materials science. While direct applications are still emerging, the foundational chemistry strongly suggests a bright future for this quinoline derivative in the development of next-generation organic electronic devices.

References

Troubleshooting & Optimization

common side products in the synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth troubleshooting advice and scientifically grounded explanations to help you navigate potential pitfalls and optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The most common and reliable synthetic route to this compound involves a two-step process:

  • Conrad-Limpach-Knorr Cyclization: Condensation of 4-bromoaniline with a β-ketoester bearing a trifluoromethyl group, typically ethyl 4,4,4-trifluoroacetoacetate, to form the 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline intermediate.

  • Chlorination: Subsequent treatment of the 4-hydroxyquinoline intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

This guide will focus on troubleshooting issues arising from this synthetic sequence.

II. Troubleshooting Guide & FAQs

Here we address specific issues that may arise during the synthesis in a question-and-answer format.

FAQ 1: Low Yield in the Cyclization Step

Question: I am experiencing a low yield of the 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline intermediate during the cyclization reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in the Conrad-Limpach-Knorr synthesis of 4-hydroxyquinolines can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The thermal cyclization of the intermediate enamine requires high temperatures, often in the range of 240-260°C. Insufficient temperature will lead to incomplete cyclization. It is crucial to use a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve and maintain the required temperature uniformly.

  • Formation of the Knorr Product Isomer: The reaction of an aniline with a β-ketoester can lead to two different initial adducts, which upon cyclization yield either the 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product). While the 4-hydroxyquinoline is generally the thermodynamically favored product at higher temperatures, reaction conditions can influence the product ratio.

  • Incomplete Reaction: Ensure the initial condensation to form the enamine intermediate is complete before proceeding to the high-temperature cyclization. This can be monitored by Thin Layer Chromatography (TLC).

Troubleshooting Steps:

  • Verify Temperature Control: Use a high-temperature thermometer and ensure even heating of the reaction vessel. A sand bath or a suitable heating mantle is recommended.

  • Solvent Choice: High-boiling, inert solvents are critical for the success of this reaction. Diphenyl ether is a common choice.

  • Reaction Time: While high temperatures are necessary, prolonged reaction times can lead to decomposition and the formation of tarry byproducts. Monitor the reaction progress by TLC to determine the optimal reaction time.

FAQ 2: Presence of an Unexpected Isomer

Question: My NMR analysis of the crude product after cyclization suggests the presence of an isomeric byproduct. What could this be and how can I avoid its formation?

Answer:

The most likely isomeric byproduct in this synthesis is the Knorr product, 6-bromo-2-hydroxy-4-(trifluoromethyl)quinoline. This arises from the initial condensation of 4-bromoaniline with the ester carbonyl of ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization.

The Conrad-Limpach and Knorr pathways are often in competition. The formation of the desired 4-hydroxyquinoline is favored by higher reaction temperatures during the cyclization step.

Mitigation Strategy:

  • Temperature Control: As mentioned in the previous point, maintaining a sufficiently high temperature during the cyclization is key to favoring the Conrad-Limpach product.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the divergence of the Conrad-Limpach and Knorr synthesis pathways.

G 4-Bromoaniline 4-Bromoaniline Intermediate_Enamine Intermediate Enamine 4-Bromoaniline->Intermediate_Enamine Condensation Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl_4_4_4_trifluoroacetoacetate->Intermediate_Enamine Conrad_Limpach_Product 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (Desired Product) Intermediate_Enamine->Conrad_Limpach_Product High Temp. Cyclization Knorr_Product 6-Bromo-2-hydroxy-4-(trifluoromethyl)quinoline (Side Product) Intermediate_Enamine->Knorr_Product Lower Temp. Cyclization

Caption: Competing Conrad-Limpach and Knorr pathways.

FAQ 3: Incomplete Chlorination and Product Hydrolysis

Question: My final product, this compound, is contaminated with a significant amount of the starting material, 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline. What is causing this?

Answer:

This is a very common issue and can stem from two primary sources: incomplete chlorination or hydrolysis of the product during workup.

  • Incomplete Chlorination: The conversion of the 4-hydroxy group to a 4-chloro group using POCl₃ requires forcing conditions (reflux). Insufficient reaction time or temperature will result in unreacted starting material.

  • Product Hydrolysis: The 4-chloro group in the product is activated and susceptible to nucleophilic substitution, particularly hydrolysis. During the workup, exposure to water or basic conditions can convert the product back to the 4-hydroxy starting material.

Troubleshooting and Prevention:

Problem Cause Solution
Incomplete Chlorination Insufficient reaction time or temperature.Ensure the reaction is heated to a vigorous reflux in POCl₃ for an adequate duration (typically 2-4 hours). Monitor the reaction by TLC until the starting material is fully consumed.
Product Hydrolysis Exposure to water/base during workup.After the reaction, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. It is critical to maintain acidic conditions during this step. Neutralize the solution carefully with a base (e.g., sodium bicarbonate or dilute NaOH) while keeping the temperature low to precipitate the product. Avoid overly basic conditions.
FAQ 4: Formation of Dehalogenated Impurities

Question: I have identified impurities in my final product that appear to have lost the bromine atom. How can this be prevented?

Answer:

Dehalogenation, specifically debromination, can occur under harsh reaction conditions, particularly if a Skraup-type synthesis is employed which involves strong acids and high temperatures.[1] While the Conrad-Limpach route is generally milder, prolonged exposure to very high temperatures during cyclization could potentially lead to some dehalogenation.

Preventative Measures:

  • Optimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures.

  • Alternative Synthetic Routes: If dehalogenation is a persistent issue, consider alternative, milder cyclization conditions if available in the literature for your specific substrate.

FAQ 5: Dark, Tarry Side Products

Question: My reaction mixture becomes very dark, and I am isolating a significant amount of an intractable tar. What causes this and how can I minimize it?

Answer:

The formation of dark, tarry substances is a common problem in high-temperature organic reactions. This is often due to polymerization and decomposition of starting materials, intermediates, or the product itself.

Strategies for Minimization:

  • Control Temperature: Avoid overheating the reaction mixture.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions that contribute to tar formation.

  • Purification of Starting Materials: Ensure your 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate are of high purity, as impurities can often act as catalysts for decomposition.

III. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Step 1: Synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq). Heat the mixture at 120-130°C for 1 hour. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260°C with stirring for 30-60 minutes. Monitor the cyclization by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent like hexane to facilitate precipitation. Filter the solid, wash with hexane, and dry to obtain the crude 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

Step 2: Synthesis of this compound
  • Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend the crude 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until all the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that should be performed in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing the Experimental Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Condense 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate B High-temperature cyclization in diphenyl ether A->B C Cool, precipitate, and filter B->C D Reflux intermediate in POCl₃ C->D Intermediate Product E Quench on ice D->E F Neutralize and filter E->F G Purify (Recrystallization/Chromatography) F->G Final_Product 6-Bromo-4-chloro-2- (trifluoromethyl)quinoline G->Final_Product Pure Product

Caption: Experimental workflow for the synthesis.

IV. References

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. 2

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). --INVALID-LINK--

  • BenchChem. (n.d.). 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. 3

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). --INVALID-LINK--

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). PMC. 4

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. 5

  • J&K Scientific. (n.d.). This compound, 98%. 6

  • ChemUniverse. (n.d.). This compound. 7

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents. 8

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. 9

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. 10

  • BenchChem. (n.d.). 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. 3

References

Technical Support Center: Optimization of Reaction Conditions for Selective C-Br Bond Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective activation of carbon-bromine (C-Br) bonds. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of reactions involving C-Br bond cleavage, particularly in palladium-catalyzed cross-coupling chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

Part 1: Core Principles & Frequently Asked Questions

This section addresses fundamental concepts that underpin the successful execution of reactions involving selective C-Br bond activation.

Q1: What makes the C-Br bond a versatile player in cross-coupling reactions?

A: The carbon-bromine bond holds a "Goldilocks" position in terms of reactivity among carbon-halogen (C-X) bonds. Its bond strength is lower than that of a C-Cl bond, making it easier to activate, but generally higher than a C-I bond, rendering aryl bromides more stable and often more cost-effective than their iodide counterparts.[1] This balance allows for selective activation in the presence of C-Cl bonds and provides a robust platform for a vast array of transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[2][3]

Q2: What is the fundamental mechanism of C-Br bond activation in a palladium-catalyzed cross-coupling reaction?

A: The key step is the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. In this step, the palladium center inserts itself into the C-Br bond, breaking it and forming a new Pd(II) intermediate (Ar-Pd-Br).[1][2][4][5] This is often the rate-determining step of the catalytic cycle and is highly sensitive to the choice of ligand, solvent, and temperature.[1]

Q3: How does the electronic and steric nature of the aryl bromide affect its reactivity?

A: Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition, making the C-Br bond more susceptible to cleavage.[1] Conversely, electron-donating groups can slow the reaction down. Steric hindrance around the C-Br bond can also impede the approach of the bulky palladium catalyst, potentially requiring more forcing conditions or specialized, sterically demanding ligands to achieve good conversion.[1]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is structured to provide direct answers and actionable solutions to common problems encountered in the lab.

Issue 1: Low to No Conversion of the Aryl Bromide

Q: My cross-coupling reaction is showing very low or no conversion of my aryl bromide starting material. What are the primary factors to investigate?

A: A systematic approach is crucial when faced with a stalled reaction. Begin by assessing the most common culprits in the following order:

  • Catalyst Integrity and Activation: The heart of the reaction is the active Pd(0) species.[2][6]

    • Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction can be inefficient. Consider switching to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that generates the active species more reliably.[2][6][7]

    • Atmosphere Control: Palladium catalysts, particularly in their Pd(0) state, are highly sensitive to oxygen.[6][7] Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or sparging the solvent with argon/nitrogen) and maintained under a positive pressure of an inert atmosphere.[6][7]

  • Ligand Selection: The ligand is not just a spectator; it dictates the catalyst's reactivity and stability.

    • Is the ligand appropriate? For C-Br bond activation, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition step and stabilize the catalytic species.[6]

    • Ligand-to-Metal Ratio: An incorrect ratio can be detrimental. Too little ligand can lead to catalyst decomposition (formation of palladium black), while too much can sometimes inhibit the reaction by occupying all coordination sites on the palladium.

  • Base and Solvent System: The reaction environment plays a critical role.

    • Base Strength and Solubility: The base is crucial, particularly in reactions like the Suzuki-Miyaura coupling where it facilitates the transmetalation step.[5][8] Ensure the base is strong enough for the specific reaction (e.g., carbonates, phosphates, or alkoxides) and has adequate solubility in the chosen solvent.[2][7] In some cases, poor mixing can be an issue, so ensure vigorous stirring.[9]

    • Solvent Purity: Water and oxygen are common catalyst poisons.[7] Use anhydrous, deoxygenated solvents. Common choices include toluene, dioxane, and THF.[1][10]

  • Reaction Temperature: C-Br bond activation is an energy-intensive step.

    • Insufficient Heat: Many cross-coupling reactions require elevated temperatures (typically 80-110 °C) to overcome the activation energy for oxidative addition.[1][7] If your reaction is sluggish at a lower temperature, a modest increase in heat may be all that is needed.

Issue 2: Poor Selectivity in Molecules with Multiple Halogens

Q: I am trying to react a C-Br bond in a molecule that also contains a C-Cl bond, but I am seeing a mixture of products. How can I improve selectivity for the C-Br bond?

A: Achieving chemoselectivity hinges on exploiting the inherent differences in C-X bond strengths (C-I > C-Br > C-Cl).[1] The general order of reactivity for oxidative addition to Pd(0) is C-I > C-OTf ≈ C-Br >> C-Cl.[1][5] To favor C-Br activation over C-Cl:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often provide the necessary selectivity. C-Cl bond activation typically requires more thermal energy than C-Br activation. Start at a lower temperature (e.g., 60-80 °C) and slowly increase if needed.

  • Fine-Tune the Ligand: The choice of ligand is paramount for selectivity.

    • Less reactive, sterically smaller ligands may favor reaction at the more labile C-Br bond while being less effective at activating the stronger C-Cl bond.

    • Conversely, highly active, bulky ligands developed for C-Cl activation might reduce the selectivity window. A screening of different phosphine ligands is often a valuable exercise.

  • Choice of Metal Catalyst: While palladium is the workhorse, other metals exhibit different reactivity profiles. In some specific cases, nickel catalysts can offer complementary selectivity to palladium.

Issue 3: Formation of Side Products

Q: My reaction is proceeding, but I am observing significant amounts of homocoupling of my starting materials and/or dehalogenation. What causes these side reactions and how can I minimize them?

A: Side reactions are often indicative of a disruption in the desired catalytic cycle.

  • Homocoupling: This occurs when two molecules of the same starting material couple together (e.g., Ar-Br coupling with another Ar-Br).

    • Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[2] It can also occur if the transmetalation step (in reactions like Suzuki coupling) is slow, allowing for alternative reaction pathways.

    • Solution: Rigorous degassing of the reaction mixture is the first line of defense.[2][9] Ensuring the stoichiometry of your coupling partners is correct and that the transmetalation agent (e.g., boronic acid) is of high purity can also help.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.

    • Cause: This side reaction can occur when a hydride source is present in the reaction mixture. The source of the hydride can be solvent molecules (like alcohols), the amine base, or even water.[2] The palladium intermediate (Ar-Pd-Br) can react with the hydride source, leading to reductive elimination of Ar-H.[2]

    • Solution: Ensure the use of high-purity, anhydrous solvents and reagents. If an amine base is suspected to be the culprit, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

Part 3: Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O mixture, 10:1, 5 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Common Ligands for C-Br Bond Activation
Ligand TypeExample(s)Typical Applications & Notes
TrialkylphosphinesP(t-Bu)₃, PCy₃Highly electron-rich and bulky. Effective for sterically hindered substrates.
Buchwald LigandsSPhos, XPhos, RuPhosA versatile class of biaryl phosphine ligands with broad substrate scope in C-N and C-C bond formation.[7]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors that form very stable palladium complexes. Often used for challenging couplings.
TriphenylphosphinePPh₃A classic, less electron-rich ligand. Often suitable for more reactive aryl bromides but can be less effective for challenging substrates.

Part 4: Visualizing Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 LₙPd(0) ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)-Br (Lₙ) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal [R'-B(OR)₂]⁻ pd2_r Ar-Pd(II)-R' (Lₙ) transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Ar-R'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low / No Conversion check_atmosphere Inert Atmosphere? (Degassed, Ar/N₂) start->check_atmosphere check_catalyst Catalyst Active? (Precatalyst choice, age) check_atmosphere->check_catalyst Yes success Reaction Improved check_atmosphere->success No, fixed check_reagents Reagents Pure/Dry? (Solvent, Base, SM) check_catalyst->check_reagents Yes check_catalyst->success No, fixed increase_temp Increase Temperature? check_reagents->increase_temp Yes check_reagents->success No, fixed screen_ligands Screen Ligands? increase_temp->screen_ligands increase_temp->success Yes, worked screen_bases Screen Bases/Solvents? screen_ligands->screen_bases screen_ligands->success Yes, worked screen_bases->success Yes, worked

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Scale-Up of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical field experience to help you navigate the challenges of producing this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and what are the key considerations for scale-up?

The synthesis of this compound typically involves a multi-step process. A common and scalable approach begins with a substituted aniline, such as 4-bromoaniline, which undergoes condensation and cyclization to form a quinolin-4-ol intermediate. This intermediate is then subjected to a chlorination reaction to yield the final product. Key synthetic strategies include modifications of the Conrad-Limpach, Gould-Jacobs, or Pfitzinger reactions.[1]

For scale-up, the main challenges are:

  • Exothermic Reactions: The initial cyclization steps can be highly exothermic and require careful thermal management to prevent runaway reactions and the formation of tarry byproducts.[2][3]

  • Reagent Handling: The use of corrosive and hazardous reagents like phosphorus oxychloride (POCl₃) for the chlorination step necessitates specialized equipment and stringent safety protocols.[4][5]

  • Solid Handling and Isolation: Intermediates and the final product are often solids. Ensuring efficient filtration, washing, and drying on a large scale is critical for purity and yield.

  • Purification: Removing residual starting materials, catalysts, and reaction byproducts often requires robust purification methods like recrystallization or column chromatography, which can be resource-intensive at scale.[6][7]

Q2: How critical is temperature control during the cyclization step?

Temperature control is arguably the most critical parameter during the high-temperature cyclization step (often conducted in high-boiling solvents like diphenyl ether).[4] Insufficient temperature can lead to an incomplete reaction, resulting in low yields. Conversely, excessive temperatures or poor heat dissipation can cause the decomposition of starting materials and intermediates, leading to the formation of polymeric tars and other impurities that are extremely difficult to remove.[3] This not only reduces the yield but also significantly complicates the downstream purification process.

Q3: What are the most effective methods for purifying the final product at scale?

While laboratory-scale purification might rely on silica gel chromatography, this is often not economically viable for large-scale production. The most common industrial purification methods include:

  • Recrystallization: This is the preferred method for achieving high purity. The choice of solvent system is crucial for obtaining good recovery and effective impurity rejection. A common approach is using a binary solvent system like ethanol/water.[6]

  • Slurry Washes: Washing the crude product cake with appropriate solvents can effectively remove many impurities without the need for a full recrystallization step.

  • Activated Carbon Treatment: If the product is discolored due to persistent impurities, treatment with activated carbon can be an effective solution.[3]

  • Distillation: While less common for this specific solid compound, vacuum distillation of precursors or related liquid quinolines can be a viable purification strategy.[8][9]

Q4: What are the primary safety concerns when handling trifluoromethyl-substituted quinolines and their precursors?

Working with halogenated and trifluoromethyl-substituted aromatic compounds requires strict adherence to safety protocols.[10][11][12]

  • Toxicity: Many quinoline derivatives and their precursors are toxic, may be harmful if swallowed or absorbed through the skin, and can cause irritation to the eyes and respiratory system.[13] Always consult the Safety Data Sheet (SDS) for each specific compound.[11][12][13]

  • Corrosive Reagents: The chlorination step often uses phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are highly corrosive, react violently with water, and release toxic fumes.[4]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Cyclization to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Question: My thermal cyclization reaction to form the quinolin-4-ol intermediate is consistently giving low yields (<50%) and a large amount of black, intractable tar. What is causing this and how can I fix it?

Potential Causes & Solutions:

  • Cause: Localized overheating due to poor heat transfer at scale. The high viscosity of the reaction mixture can prevent efficient stirring, creating hot spots that lead to polymerization and decomposition.

    • Solution: Improve agitation by using an appropriately sized overhead stirrer with a high-torque motor. Consider a reactor with baffles to ensure turbulent mixing. For very large scales, ensure the reactor's heating jacket provides uniform temperature distribution.

  • Cause: The reaction temperature is too high or the heating ramp is too fast. While a high temperature is necessary, overshooting the optimal range can dramatically increase the rate of side reactions.

    • Solution: Optimize the reaction temperature in small-scale experiments first. When scaling up, use a programmed, gradual heating ramp to the target temperature. Once the reaction initiates, the exotherm may sustain the temperature, requiring a reduction in external heating.

  • Cause: Impurities in the starting materials or solvent (e.g., residual water in diphenyl ether).

    • Solution: Ensure all starting materials meet the required purity specifications. Use a high-purity, dry solvent for the cyclization. Drying the solvent over molecular sieves or another appropriate drying agent before use is recommended.

Problem 2: Incomplete Chlorination of the Quinolin-4-ol Intermediate

Question: HPLC analysis of my crude this compound shows a significant amount of unreacted 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline starting material. How can I drive the chlorination to completion?

Potential Causes & Solutions:

  • Cause: Insufficient amount of chlorinating agent (e.g., POCl₃).

    • Solution: While a stoichiometric amount may seem sufficient, an excess of the chlorinating agent is often required to drive the reaction to completion. Increase the equivalents of POCl₃ incrementally (e.g., from 3 to 5 equivalents). The excess POCl₃ can also serve as the solvent.

  • Cause: Reaction temperature is too low or reaction time is too short. The conversion of the hydroxyl group to the chloride is often slow at lower temperatures.

    • Solution: Increase the reaction temperature to reflux (approx. 110 °C for POCl₃) and extend the reaction time.[4] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction duration.

  • Cause: Poor solubility of the quinolin-4-ol intermediate in the reaction medium.

    • Solution: The use of a co-solvent like toluene or adding a catalytic amount of a phase-transfer catalyst or DMF can sometimes improve solubility and reaction rates.[4]

Data Summary: Key Reaction Parameters

The following table summarizes typical parameters for the key steps in the synthesis. Note that optimization is required for each specific scale and equipment setup.

Parameter Cyclization Step Chlorination Step Purification (Recrystallization)
Key Reagents 4-Bromoaniline derivative, Diethyl 2-(trifluoroacetyl)malonate6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, POCl₃Crude Product
Solvent Diphenyl Ether, Dowtherm ANeat POCl₃ or TolueneEthanol/Water, Heptane, Ethyl Acetate
Temperature 190-250 °C110-115 °C (Reflux)Varies with solvent (e.g., ~78°C to -20°C)
Typical Duration 15 min - 3 hours3 - 12 hoursN/A
Key Challenge Tar formation, thermal controlHandling corrosive reagent, complete conversionSolvent selection, product recovery
Problem 3: Difficulties in Work-up and Product Isolation after Chlorination

Question: The work-up procedure after the chlorination with POCl₃ is challenging. Quenching the reaction mixture in ice water is highly exothermic and hazardous, and my product seems to be partially lost during neutralization. What is a safer and more efficient work-up protocol?

Potential Causes & Solutions:

  • Cause: Quenching a large excess of hot POCl₃ directly into water is extremely dangerous and difficult to control.

    • Solution (Scale-Up Protocol):

      • After the reaction is complete, cool the mixture to room temperature.

      • Remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation). This is a critical step for improving safety and simplifying the subsequent work-up.[4]

      • Slowly and carefully add the cooled, concentrated reaction mixture to a vigorously stirred vessel containing ice water. This quench should be performed behind a blast shield.

      • The pH of the aqueous solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to adjust the pH to 5-6.[4] This will precipitate the crude product. Avoid making the solution strongly basic, as this can lead to hydrolysis of the product.

      • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[4] Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate before concentrating to yield the crude solid.

Visualized Workflows
General Synthetic Workflow

The diagram below outlines the typical synthetic sequence for producing this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Purification A 4-Bromoaniline Derivative C Intermediate Adduct A->C Heat B Malonic Ester Derivative (e.g., Diethyl 2-(trifluoroacetyl)malonate) B->C D 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline C->D High Temp Solvent (e.g., Diphenyl Ether, 220°C) F Crude Product: This compound D->F Reflux (110°C) E Chlorinating Agent (POCl₃) E->F G Pure Final Product F->G Recrystallization / Slurry Wash

Caption: High-level synthetic pathway.

Troubleshooting Decision Tree: Low Yield

Use this decision tree to diagnose the root cause of low product yield.

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials (A, B) Start->CheckPurity CheckTemp Review Cyclization Temperature Profile CheckPurity->CheckTemp Pure ImpureSM Root Cause: Impure Starting Materials CheckPurity->ImpureSM Impure CheckChlorination Analyze Chlorination Step for Completion (TLC/HPLC) CheckTemp->CheckChlorination Controlled HighTemp Root Cause: Tar Formation due to Excessive Temperature CheckTemp->HighTemp Spikes / Too High CheckWorkup Review Work-up & Extraction pH CheckChlorination->CheckWorkup Complete IncompleteChlor Root Cause: Incomplete Chlorination CheckChlorination->IncompleteChlor Incomplete LossInWorkup Root Cause: Product Loss During Neutralization/Extraction CheckWorkup->LossInWorkup Incorrect pH / Emulsions

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Stability and Degradation of Trifluoromethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for trifluoromethyl-substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling these compounds. The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of the quinoline scaffold, often enhancing metabolic stability, lipophilicity, and resistance to enzymatic degradation.[1][2][3] However, like all organic molecules, they are susceptible to degradation under certain conditions. This guide will help you understand, predict, and manage the stability of your trifluoromethyl-substituted quinoline compounds.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of trifluoromethyl-substituted quinolines.

Q1: My solution of a trifluoromethyl-substituted quinoline is changing color. What does this signify?

A change in color, often to yellow or brown, is a common visual indicator of compound degradation.[4] This can be triggered by exposure to light (photodegradation), changes in pH, or oxidation.[4] The formation of colored byproducts suggests that the structural integrity of your compound may be compromised, potentially affecting its biological activity and leading to inconsistent experimental results.

Q2: I'm observing a decrease in the potency of my trifluoromethyl-substituted quinoline compound in my bioassays. Could this be a stability issue?

Yes, a loss of potency is a strong indicator of compound degradation. Trifluoromethyl-substituted quinolines, while generally more stable than their non-fluorinated analogs, can still degrade in solution over time.[1][4] Factors such as pH, temperature, and exposure to light can accelerate this process.[4] It is crucial to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q3: How does the trifluoromethyl group influence the stability of the quinoline ring?

The trifluoromethyl group is a strong electron-withdrawing group. Its presence can significantly impact the electronic distribution within the quinoline ring system, which in turn affects the molecule's stability.[1][5] Generally, the C-F bond is highly stable, and the CF3 group can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[3][6] However, the strong inductive effect of the CF3 group can also influence the reactivity of other parts of the molecule, potentially affecting its stability under specific chemical conditions.[7]

Q4: What are the most critical factors to control to ensure the stability of my trifluoromethyl-substituted quinoline compound?

The primary factors influencing stability are:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[4][8] Degradation can be accelerated in both acidic and basic conditions.[4]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[4][9] It is advisable to store solutions in amber vials or protected from light.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[4] Storing solutions at recommended temperatures (e.g., refrigerated or frozen) is crucial.

  • Oxidizing agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation.[4]

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Inconsistent Chromatographic Analysis (HPLC/LC-MS)

Symptom: You observe variable peak areas, shifting retention times, or the appearance of new, unidentified peaks in your chromatograms when analyzing your trifluoromethyl-substituted quinoline.

Potential Cause & Solution:

  • Cause 1: On-Column or In-Solution Degradation. The compound may be degrading in the autosampler vial or during the chromatographic run.

    • Troubleshooting Steps:

      • Prepare Fresh Samples: Always analyze freshly prepared solutions to minimize the impact of time-dependent degradation.

      • Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down potential degradation in the vial.

      • Evaluate Mobile Phase pH: The pH of your mobile phase can influence the stability of your compound. If you suspect pH-related degradation, experiment with a mobile phase buffered at a different pH.

      • Check for Adsorption: Quinolines can sometimes adsorb to glass or plastic surfaces. Using silanized vials or adding a small amount of a competing agent to your sample solvent might help.[10]

  • Cause 2: Photodegradation in the Lab Environment. Exposure to ambient laboratory light can be sufficient to cause degradation of photosensitive compounds.

    • Troubleshooting Steps:

      • Use Amber Vials: Protect your samples from light by using amber glass or opaque plastic vials.

      • Minimize Light Exposure: During sample preparation, work in an area with reduced light or cover your sample containers with aluminum foil.

Issue 2: Poor Reproducibility in Biological Assays

Symptom: You are getting inconsistent results (e.g., variable IC50 values) in your cell-based or biochemical assays.

Potential Cause & Solution:

  • Cause 1: Stock Solution Instability. The compound may be degrading in your high-concentration stock solution (typically in DMSO).

    • Troubleshooting Steps:

      • Aliquot and Store Properly: After initial dissolution, aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[11]

      • Perform a Stability Check: To confirm the stability of your stock solution, you can perform a simple experiment. Dilute a freshly prepared stock and an aged stock solution to the same concentration and compare their performance in your assay.

      • Consider Anhydrous Solvents: Use high-purity, anhydrous DMSO for preparing stock solutions to minimize water-mediated degradation.[11]

  • Cause 2: Degradation in Assay Media. The compound may be unstable in the aqueous, buffered conditions of your cell culture or assay media.

    • Troubleshooting Steps:

      • Time-Course Experiment: Incubate your compound in the assay media for different durations (e.g., 0, 2, 4, 24 hours) before adding it to your assay. Analyze the samples at each time point by HPLC or LC-MS to quantify the remaining parent compound.

      • pH Considerations: Be aware of the pH of your assay buffer and how it might affect your compound's stability.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your compound and to develop stability-indicating analytical methods.[12][13] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your trifluoromethyl-substituted quinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions: [4][14]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[4]

  • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep the mixture at room temperature.[4]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[4] For solid compounds, place the powder in the oven.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[4][12]

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.[4]

  • Analyze all samples by a suitable analytical method, typically RP-HPLC with UV or MS detection, to determine the extent of degradation and identify major degradation products.[15][16]

Data Presentation: Illustrative Forced Degradation Data
Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl246015%Hydroxylated quinoline
0.1 M NaOH246025%Ring-opened products
3% H₂O₂24RT10%N-oxide derivatives
Heat (Solid)4880<5%Minimal degradation
Light (Solution)24RT30%Photodimers, hydroxylated species

Note: This data is for illustrative purposes only. Actual degradation will depend on the specific structure of the trifluoromethyl-substituted quinoline.

Visualizing Degradation and Workflows

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a trifluoromethyl-substituted quinoline under oxidative and hydrolytic stress.

G A Trifluoromethyl-Substituted Quinoline (Parent) B N-Oxide Derivative A->B Oxidation (H₂O₂) C Hydroxylated Quinoline A->C Acid/Base Hydrolysis or Photodegradation D Ring-Opened Product C->D Further Degradation G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) ox Oxidation (3% H₂O₂) photo Photolysis (UV/Vis Light) thermal Thermal Stress (60-80°C) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC/LC-MS neutralize->hplc quant Quantify Degradation (%) hplc->quant identify Identify Degradants quant->identify pathway Propose Degradation Pathway identify->pathway

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity. Quinolines are privileged scaffolds in medicinal chemistry and materials science, but achieving the desired substitution pattern, especially with classical synthetic methods, remains a significant challenge.[1][2][3] This document provides actionable solutions and explains the underlying mechanistic principles to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during common quinoline syntheses where regioselectivity is a primary concern.

Issue 1: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers.

Question: I am reacting a 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of the linear and angular quinoline products. How can I selectively synthesize one isomer?

Answer: This is a classic challenge in the Friedländer synthesis. The formation of two regioisomers occurs because the unsymmetrical ketone has two distinct enolizable α-methylene groups, leading to two possible condensation pathways.[4][5][6] The key to controlling this outcome lies in manipulating the reaction conditions and catalyst to favor one pathway over the other.

Causality and Strategic Solutions:

  • Catalyst Control: The choice of catalyst is paramount. While traditional methods use strong acids or bases which can be unselective, specific amine catalysts can direct the reaction. Cyclic secondary amines, such as pyrrolidine, have been shown to effectively favor the formation of the 2-substituted (linear) quinoline.[5][7] The proposed mechanism involves the formation of a more reactive enamine intermediate at the less sterically hindered side of the ketone.

  • Use of Directing Groups: A highly effective strategy is to temporarily introduce a directing group on one of the α-carbons of the ketone. This physically blocks one reaction pathway, forcing the cyclization to occur at the other α-position. For instance, introducing a phosphoryl group has been shown to provide perfect regiocontrol.[5][8][9]

  • Reaction Condition Optimization: Temperature and the mode of addition can influence the isomeric ratio. In amine-catalyzed reactions, a gradual addition of the methyl ketone substrate at higher temperatures has been observed to increase the selectivity for the 2-substituted product.[5] Microwave irradiation can also enhance yields and, in some cases, improve regioselectivity by providing rapid, uniform heating.[5]

Workflow for Regioselectivity in Friedländer Synthesis

cluster_start Starting Materials cluster_pathways Competing Condensation Pathways cluster_products Products cluster_control Control Strategies 2-Aminoaryl Ketone 2-Aminoaryl Ketone Pathway A (α-carbon) Pathway A (α-carbon) 2-Aminoaryl Ketone->Pathway A (α-carbon) Pathway B (α'-carbon) Pathway B (α'-carbon) 2-Aminoaryl Ketone->Pathway B (α'-carbon) Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Pathway A (α-carbon) Unsymmetrical Ketone->Pathway B (α'-carbon) Regioisomer 1 (Linear) Regioisomer 1 (Linear) Pathway A (α-carbon)->Regioisomer 1 (Linear) Favored by Control Regioisomer 2 (Angular) Regioisomer 2 (Angular) Pathway B (α'-carbon)->Regioisomer 2 (Angular) Catalyst Control (e.g., Pyrrolidine) Catalyst Control (e.g., Pyrrolidine) Catalyst Control (e.g., Pyrrolidine)->Pathway A (α-carbon) Directing Groups (e.g., Phosphonate) Directing Groups (e.g., Phosphonate) Directing Groups (e.g., Phosphonate)->Pathway B (α'-carbon) Blocks Condition Tuning (Temp, MW) Condition Tuning (Temp, MW) Condition Tuning (Temp, MW)->Regioisomer 1 (Linear) Enhances Selectivity

Caption: Control points in the Friedländer synthesis.

Recommended Protocol (Amine-Catalyzed):

  • To a solution of the 2-aminoaryl aldehyde or ketone (1.0 mmol) in an appropriate solvent (e.g., DMSO, 5 mL), add pyrrolidine (20 mol%).

  • Heat the mixture to the desired temperature (e.g., 100-120 °C).

  • Slowly add the unsymmetrical ketone (1.2 mmol) dropwise over a period of 30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired regioisomer.

Issue 2: The undesired regioisomer is the major product in my Combes synthesis.

Question: I am reacting a substituted aniline with an unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) and the cyclization is occurring on the "wrong" side of the diketone. How can I influence the regiochemical outcome?

Answer: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] The regioselectivity is determined during the electrophilic aromatic annulation (ring closure) step, which is the rate-determining step of the reaction.[10][11] This step is highly sensitive to both steric and electronic effects of the substituents on both the aniline and the β-diketone.

Causality and Strategic Solutions:

  • Steric Effects: This is often the dominant factor. The bulky substituents on the β-diketone and the aniline will arrange to form the least sterically hindered product.[4] For example, using a bulkier R group on the diketone will favor cyclization away from that group. Similarly, substituents on the aniline can direct the cyclization to the less hindered position.[10]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. In the key cyclization step, the enamine intermediate attacks the protonated carbonyl. An electron-withdrawing group (like -CF₃) on the β-diketone makes the adjacent carbonyl carbon more electrophilic and can favor cyclization at that position, provided steric hindrance is not prohibitive.[10] Conversely, electron-donating groups on the aniline ring activate it, influencing the rate and potentially the position of cyclization.[12]

  • Catalyst/Solvent System: While concentrated sulfuric acid is common, other acid systems like polyphosphoric acid (PPA) can alter the outcome.[10] The choice of acid can influence which carbonyl group of the diketone is preferentially protonated, thereby directing the subsequent nucleophilic attack by the enamine.

Table 1: Substituent Effects on Regioselectivity in a Modified Combes Synthesis

Aniline Substituent β-Diketone R Group Major Product Isomer Probable Dominant Effect
Methoxy (EDG) Bulky 2-CF₃-quinoline Steric hindrance
Chloro (EWG) Less Bulky 4-CF₃-quinoline Electronic effects
Fluoro (EWG) Less Bulky 4-CF₃-quinoline Electronic effects

(Data synthesized from Sloop, 2008)[10]

Combes Synthesis: The Rate-Determining Annulation Step

start Enamine Intermediate step1 Acid-Catalyzed Protonation start->step1 H⁺ step2 Rate-Determining Annulation (Electrophilic Attack) step1->step2 Influenced by: - Steric Hindrance - Electronic Effects step3 Dehydration step2->step3 product Substituted Quinoline step3->product - H₂O

Caption: Key mechanistic steps in the Combes synthesis.

Issue 3: I am getting poor regioselectivity in my Skraup/Doebner-von Miller synthesis with a substituted aniline.

Question: I am using a meta-substituted aniline (e.g., m-toluidine) in a Skraup reaction and obtaining a mixture of 5-methyl and 7-methylquinoline. How can I favor one over the other?

Answer: The Skraup and Doebner-von Miller reactions are classic methods that typically involve harsh, acidic conditions.[13][14] When using a meta-substituted aniline, the electrophilic cyclization can occur at either of the two available ortho positions relative to the amino group, leading to a mixture of 5- and 7-substituted quinolines.

Causality and Strategic Solutions:

  • Steric Hindrance: The primary directing factor is often steric hindrance. The cyclization will preferentially occur at the less sterically hindered ortho position. A substituent at the meta position of the aniline will generally direct the cyclization to the para position relative to itself (leading to the 7-substituted quinoline) to avoid steric clash.

  • Electronic Effects: Electronic effects are also at play but can be secondary to sterics in these reactions. Electron-donating groups activate the ring, but the harsh acidic conditions protonate the amine, making it a powerful deactivating, meta-directing group for any competing side reactions like sulfonation. However, for the desired intramolecular cyclization, the steric argument usually prevails.

  • Reversal of Regiochemistry (Doebner-von Miller): The standard Doebner-von Miller reaction proceeds via a 1,4-addition (Michael addition) of the aniline to an α,β-unsaturated carbonyl compound, which typically yields 2-substituted quinolines.[15][16] A fascinating reversal of this regioselectivity has been achieved by using γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA). This specific substrate combination favors a 1,2-addition mechanism, leading to 4-substituted quinolines after cyclization and oxidation.[15][17] This provides a powerful method for accessing an entirely different regioisomeric series.[16]

Recommended Protocol (Standard Skraup Synthesis): Caution: The Skraup synthesis is notoriously exothermic and can be violent.[13][14] Always use a blast shield and appropriate personal protective equipment.

  • In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix the substituted aniline (1.0 mol), glycerol (2.5 mol), and a moderating agent like ferrous sulfate (FeSO₄, ~5g).[13][14]

  • With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid (2.0 mol).

  • Gently heat the mixture. Once the reaction initiates (indicated by boiling), immediately remove the heat source. The exotherm should sustain the reaction for some time.[13]

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

  • Cool the mixture and carefully pour it into a large volume of water.

  • Neutralize with a base (e.g., NaOH solution) and perform a steam distillation to isolate the crude quinoline derivative from the tarry byproducts.[14]

  • Extract the distillate with an organic solvent, dry, and purify by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control regioselectivity in classical quinoline syntheses?

A1: Across classical methods like the Friedländer, Combes, and Skraup/Doebner-von Miller syntheses, regioselectivity is primarily governed by a combination of three key factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and/or the carbonyl reactant dictates the nucleophilicity and electrophilicity of the reacting centers. This influences which reaction pathway is kinetically favored.[4]

  • Steric Hindrance: Bulky substituents on the starting materials can physically block or disfavor a particular reaction pathway, leading to the formation of the less sterically congested regioisomer.[4][10] This is often the most predictable and dominant factor.

  • Reaction Conditions: The choice of catalyst (acidic vs. basic, Lewis vs. Brønsted), solvent, and temperature can significantly influence the reaction mechanism and the stability of intermediates, thereby altering the regiochemical outcome.[4][5]

Q2: Are there modern catalytic methods that offer superior regiocontrol compared to classical syntheses?

A2: Yes, absolutely. The last two decades have seen the emergence of powerful transition metal-catalyzed C-H activation and functionalization strategies that provide exceptional control over regioselectivity, often at positions that are inaccessible through classical methods.[1][4][18][19]

  • Mechanism of Control: These methods typically use a directing group (DG) on the substrate, such as an 8-aminoquinoline group, which coordinates to a metal catalyst (e.g., Palladium, Rhodium, Cobalt).[18][20][21] This coordination brings the catalyst into close proximity to a specific C-H bond (e.g., at the C8 position), allowing for selective cleavage and subsequent functionalization (e.g., arylation, alkylation, alkenylation).[1][19]

  • Substrate Modification: Another modern approach involves modifying the quinoline ring itself, for example, by forming the quinoline N-oxide. The N-oxide group activates the C2 and C8 positions for functionalization.[19][22] This allows for highly regioselective reactions, such as the Pd-catalyzed C2 arylation of quinoline N-oxides.[22] These modern methods often proceed under milder conditions with broader functional group tolerance than their classical counterparts.[1]

Q3: How can C-H functionalization be used to selectively introduce substituents onto a pre-formed quinoline ring?

A3: Transition metal-catalyzed C-H functionalization is a state-of-the-art strategy for the regioselective derivatization of existing quinoline scaffolds.[1][4] This approach avoids the need to build the ring from scratch with the desired substituents already in place.

General Principle: The reaction relies on a catalyst, typically a transition metal complex, to selectively break a specific C-H bond on the quinoline ring and replace the hydrogen with a new functional group. The regioselectivity is controlled either by the inherent electronic properties of the quinoline ring or, more powerfully, by using a directing group.

Example Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

  • In a reaction vessel, combine the quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and an appropriate ligand (e.g., a phosphine ligand, 10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 mmol) and a suitable solvent (e.g., DMF, 5 mL).

  • Degas the mixture (e.g., by bubbling argon through it for 15 minutes).

  • Heat the reaction under an inert atmosphere at the specified temperature (e.g., 110-130 °C) for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[4]

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.[4]

References

Validation & Comparative

comparative analysis of trifluoromethylated isoquinolines and quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Trifluoromethylated Isoquinolines and Quinolines for Drug Discovery Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a , two isomeric pharmacophores with distinct chemical personalities and therapeutic applications. The introduction of the highly electronegative CF3 group profoundly alters the physicochemical and pharmacological properties of these parent scaffolds, enhancing metabolic stability, modulating lipophilicity and basicity, and influencing binding affinity with biological targets.[1] This document explores these enhancements through a comparative lens, synthesizing experimental data to guide researchers, scientists, and drug development professionals in the rational design of next-generation therapeutics. We will dissect their synthesis, physicochemical profiles, and biological activities, providing field-proven insights and detailed experimental protocols to support key claims.

Introduction: The Strategic Value of Trifluoromethylated N-Heterocycles

Quinoline and isoquinoline are "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs for indications ranging from cancer to infectious diseases.[2][3] Their rigid, planar structures provide an excellent framework for orienting functional groups to interact with biological targets. The key difference lies in the position of the nitrogen atom within the bicyclic system, which has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall basicity.

G

The trifluoromethyl group is one of the most vital substituents in drug design.[4] Its inclusion is a well-established strategy to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This often increases a drug's half-life and reduces patient drug load.

  • Increase Lipophilicity: The CF3 group is lipophilic and can improve a molecule's ability to permeate cell membranes and cross the blood-brain barrier.[5] This property is crucial for reaching intracellular or central nervous system targets.

  • Modulate Basicity (pKa): As a powerful electron-withdrawing group, the CF3 moiety significantly reduces the basicity of the heterocyclic nitrogen. This can prevent unwanted protonation at physiological pH, which may impact receptor binding or cellular uptake.[6]

  • Improve Binding Affinity: The unique electronic properties and the potential for the CF3 group to engage in specific interactions (e.g., orthogonal multipolar C–F···C=O interactions) can lead to stronger and more selective binding with target proteins.[5]

Comparative Physicochemical Properties

The isomeric nature of quinoline and isoquinoline means that the placement of a CF3 group has differential effects on their core properties.

Basicity (pKa)

The position of the nitrogen atom relative to the fused benzene ring is the primary determinant of basicity. Unsubstituted isoquinoline is a stronger base (pKa ≈ 5.4) than quinoline (pKa ≈ 4.9).[7][8] This is because the nitrogen lone pair in isoquinoline is further from the electron-withdrawing influence of the benzene ring.

The introduction of a CF3 group, a strong electron-withdrawing substituent, universally decreases the basicity of both scaffolds. The magnitude of this effect depends on the position of the CF3 group relative to the nitrogen. A CF3 group on the pyridine ring will have a more pronounced pKa-lowering effect than one on the distal benzene ring due to proximity. This modulation is critical in drug design, as it allows for fine-tuning of a molecule's ionization state at physiological pH (7.4), which in turn affects solubility, permeability, and target engagement.

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for absorption, distribution, metabolism, and excretion (ADME). The CF3 group significantly increases lipophilicity.[9] While both scaffolds become more lipophilic upon trifluoromethylation, the final LogP value will depend on the specific substitution pattern and the overall molecular architecture. For instance, quinoline-1,4-quinone hybrids have been shown to have relatively low lipophilicity, a property that can be modulated by the introduction of different substituents.[10] The increased lipophilicity conferred by a CF3 group can enhance membrane permeability but may also increase binding to plasma proteins or lead to higher metabolic clearance if other metabolic soft spots exist.

Metabolic Stability

The CF3 group is a powerful tool for blocking metabolic hotspots.[11] In both quinoline and isoquinoline systems, metabolically labile C-H bonds, particularly those alpha to the nitrogen or on exposed aromatic positions, can be protected by replacing hydrogen with a CF3 group. Studies have shown that trifluoromethyl substitution can provide a "global protective effect," preventing metabolism not only at the site of substitution but also at other positions on the molecule.[12] This enhanced stability leads to improved pharmacokinetic profiles.[1][5]

Table 1: Comparative Physicochemical Properties of Trifluoromethylated Scaffolds

Property Quinoline Scaffold Isoquinoline Scaffold Key Considerations & Causality
Parent pKa ~4.9[7][8] ~5.4[7][8] Nitrogen in isoquinoline is less influenced by the fused benzene ring, making it more basic.
Effect of CF3 Strong pKa reduction Strong pKa reduction The electron-withdrawing CF3 group decreases electron density on the nitrogen, reducing its ability to accept a proton.
Lipophilicity Increased LogP Increased LogP The fluorinated group is inherently more lipophilic than hydrogen, aiding membrane passage.[5]

| Metabolic Stability | Significantly enhanced | Significantly enhanced | The high strength of the C-F bond makes the CF3 group resistant to enzymatic degradation (e.g., by CYP450). |

Synthesis Strategies: A Comparative Overview

The synthetic routes to trifluoromethylated quinolines and isoquinolines are diverse and depend heavily on the desired position of the CF3 group.

Synthesis of Trifluoromethylated Quinolines

Methods for synthesizing CF3-quinolines often involve either building the ring system from a CF3-containing precursor or introducing the CF3 group onto a pre-formed quinoline ring. A common and efficient approach involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reductive cyclization.[13]

// Nodes start [label="CF3-Haloalkene +\n Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; enamine [label="α-CF3-β-aryl Enamine", fillcolor="#FFFFFF", fontcolor="#202124"]; aldehyde [label="2-Nitrobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; enone [label="ortho-Nitro-substituted\nα,β-diaryl-CF3-enone", fillcolor="#FFFFFF", fontcolor="#202124"]; reductive_cyclization [label="Reductive Cyclization\n(e.g., Fe/AcOH)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled"]; product [label="2-CF3-3-arylquinoline", fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled"];

// Edges start -> enamine [label="Formation"]; enamine -> enone [label="Condensation"]; aldehyde -> enone; enone -> reductive_cyclization; reductive_cyclization -> product; } dot Caption: General workflow for the synthesis of 2-trifluoromethylated quinolines.[13]

Synthesis of Trifluoromethylated Isoquinolines

The synthesis of CF3-isoquinolines is highly position-dependent. For 1-trifluoromethylated isoquinolines, a metal-free radical trifluoromethylation using the Togni reagent on β-aryl-α-isocyano-acrylates is a powerful method.[1][14] For 3-trifluoromethylated isomers, a common route starts from N-protected benzylphosphonium salts.[1][15]

// Nodes for 1-CF3 isocyano [label="β-aryl-α-isocyano-acrylate", fillcolor="#F1F3F4", fontcolor="#202124"]; togni [label="Togni Reagent\n(CF3 Radical Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; radical_reaction [label="Radical\nTrifluoromethylation", fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"]; product1 [label="1-CF3-Isoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled"];

// Nodes for 3-CF3 phosphonium [label="N-protected\nBenzylphosphonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; dbu [label="DBU (Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Cyclization", fillcolor="#FBBC05", fontcolor="#202124", style="rounded,filled"]; ddq [label="DDQ (Oxidant)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation", fillcolor="#FBBC05", fontcolor="#202124", style="rounded,filled"]; product3 [label="3-CF3-Isoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled"];

// Edges isocyano -> radical_reaction; togni -> radical_reaction; radical_reaction -> product1; phosphonium -> cyclization; dbu -> cyclization; cyclization -> oxidation; ddq -> oxidation; oxidation -> product3; } dot Caption: Common synthetic workflows for 1- and 3-trifluoromethylated isoquinolines.[1][14]

Experimental Protocol: One-Pot Synthesis of 2-CF3-3-Arylquinolines

This protocol is adapted from methodologies developed for the efficient synthesis of trifluoromethylated quinolines.[13]

Objective: To synthesize 2-(trifluoromethyl)-3-phenylquinoline from (E)-1,1,1-trifluoro-3-phenyl-2-(pyrrolidin-1-yl)prop-2-ene and 2-nitrobenzaldehyde.

Materials:

  • (E)-1,1,1-trifluoro-3-phenyl-2-(pyrrolidin-1-yl)prop-2-ene (1 eq)

  • 2-nitrobenzaldehyde (1.15 eq)

  • Iron powder (Fe, 10 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Step 1: Condensation. To a round-bottom flask, add the α-CF3-enamine (1 eq), 2-nitrobenzaldehyde (1.15 eq), and glacial acetic acid (approx. 2 mL per mmol of enamine).

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or 1H NMR until the starting aldehyde is consumed.

  • Step 2: Reductive Cyclization. Cool the reaction mixture to room temperature. To the same flask, carefully add iron powder (10 eq).

  • Heat the mixture to 110 °C and stir vigorously for 2-4 hours. The causality here is that the iron in acidic medium reduces the nitro group to an amine, which then undergoes an intramolecular condensation (a Friedländer-type annulation) to form the quinoline ring.

  • After completion, cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Work-up. Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with additional EtOAc.

  • Carefully neutralize the filtrate by washing with saturated NaHCO3 solution until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification. Purify the crude product by silica gel column chromatography to afford the desired 2-CF3-3-arylquinoline.

Comparative Biological Activity and Applications

Both scaffolds have demonstrated significant potential as anticancer, antiviral, and enzyme-inhibiting agents.[1][3][16]

Table 2: Comparative Biological Applications

Application Area Trifluoromethylated Quinolines Trifluoromethylated Isoquinolines Comments
Anticancer Derivatives show potent cytotoxic activity against various cancer cell lines.[1] The quinoline scaffold is present in several FDA-approved kinase inhibitors.[2] Also exhibit potent anticancer activity. The isoquinolin-1(2H)-one core is a known pharmacophore for PARP inhibitors.[5] The CF3 group enhances potency and metabolic stability in both scaffolds, making them attractive for oncology.
Antiviral 2,8-bis(trifluoromethyl)quinoline derivatives (related to mefloquine) show activity against Zika Virus (ZIKV) by inhibiting viral replication.[16] Less commonly reported for antiviral activity compared to quinolines, but the core scaffold is being investigated. The historical success of quinoline antimalarials (e.g., chloroquine, mefloquine) has spurred broader anti-infective research.[16]

| Enzyme Inhibition | Broad activity, particularly as kinase inhibitors. | 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines are potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT).[1] | The CF3 group at the 3-position of the tetrahydroisoquinoline was found to increase selectivity for PNMT over the α2-adrenoceptor.[1] |

Conclusion and Future Perspectives

Trifluoromethylated quinolines and isoquinolines are exceptionally valuable scaffolds in drug discovery, each offering a unique profile of properties that can be exploited for therapeutic benefit.

  • Quinolines , with their lower intrinsic basicity and rich history in anti-infective and oncology drugs, are often explored for applications where a less basic nitrogen is favorable. Trifluoromethylation serves to further enhance their drug-like properties, particularly metabolic stability, as seen in antiviral candidates.[16]

  • Isoquinolines , being inherently more basic, offer a different starting point for physicochemical property modulation. Trifluoromethylation can temper this basicity while simultaneously providing steric and electronic features that can lead to highly selective enzyme inhibitors, such as the PNMT inhibitors.[1]

The choice between a quinoline and an isoquinoline scaffold is a strategic one, dictated by the specific requirements of the biological target and the desired ADME profile. The introduction of a trifluoromethyl group is not merely an act of substitution but a deliberate design choice to overcome metabolic liabilities and fine-tune electronic and steric parameters. Future research should focus on direct, head-to-head comparisons of isomeric CF3-quinolines and -isoquinolines against specific targets to more clearly delineate the subtle yet critical influence of the nitrogen position on biological activity and pharmacokinetics.

References

A Comparative Guide to Validating the Mechanism of Action for 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel small molecule, 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Given that the specific molecular targets of this compound are not yet extensively characterized in public literature, this document serves as an expert-led roadmap for its investigation. We will compare state-of-the-art methodologies, provide actionable experimental protocols, and contextualize the potential findings against well-established quinoline-based therapeutics.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse activities, including anticancer and antimalarial properties.[1][2][3] Compounds like this compound represent a frontier for discovering new therapeutic agents; however, their successful development hinges on a rigorous and unambiguous validation of their MoA.[4][5] This guide is structured to navigate the entire validation process, from initial target identification to the characterization of downstream cellular effects.

Part 1: The Strategic Workflow for MoA Validation

A robust MoA validation is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The primary objective is to build a self-consistent body of evidence that moves from broad phenotypic effects to specific molecular interactions. Our approach is grounded in establishing direct target engagement within a cellular context, a critical step in modern drug discovery.[6][7]

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Pathway Analysis pheno Phenotypic Screening (e.g., Cytotoxicity Assay) cet_sa Target Engagement Assay (CETSA) pheno->cet_sa Identifies Cellular Effect tpp Unbiased Target Discovery (Thermal Proteome Profiling) cet_sa->tpp Hypothesis for Target enzyme_assay In Vitro Enzymatic Assay tpp->enzyme_assay Identifies Putative Target spr Binding Kinetics (SPR) enzyme_assay->spr Confirms Direct Inhibition western Downstream Signaling (Western Blot) spr->western Confirms Target Binding cell_cycle Functional Outcome (Flow Cytometry) western->cell_cycle Links Target to Cellular Fate

Caption: A strategic workflow for validating a small molecule's mechanism of action.

Part 2: Target Identification and Engagement: A Comparative Analysis

Confirming that a compound physically interacts with its intended target in a physiological environment is the cornerstone of MoA validation.[7] Several techniques can achieve this, each with distinct advantages.

TechniquePrincipleThroughputLabeling RequiredKey Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[8][9]Medium to HighNoTarget engagement confirmation, IC50
Thermal Proteome Profiling (TPP) A proteome-wide, mass spectrometry-based version of CETSA for unbiased target discovery.[8]LowNoIdentification of direct targets and off-targets
Affinity-Based Pull-Down An immobilized version of the compound is used to "pull down" binding proteins from cell lysate for identification by mass spectrometry.[10]LowYes (Compound)Identification of potential binding partners
Surface Plasmon Resonance (SPR) Measures binding events in real-time between a purified protein and the compound.MediumNoBinding kinetics (Kd, Kon, Koff)

For an uncharacterized compound like this compound, an unbiased approach like Thermal Proteome Profiling (TPP) is ideal for initial discovery. However, the Cellular Thermal Shift Assay (CETSA) offers a more accessible and higher-throughput method for validating a hypothesized target or screening a small panel of likely candidates (e.g., kinases known to be modulated by other quinolines).[1][9]

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify target engagement in intact cells. The principle is that a protein stabilized by drug binding will remain soluble at higher temperatures compared to the unbound protein.[8]

CETSA_Workflow start 1. Cell Culture & Treatment heat 2. Heating (Temperature Gradient) start->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse separate 4. Separation (Centrifugation) lyse->separate quantify 5. Quantification (Western Blot / Wes) separate->quantify end 6. Melt Curve Generation quantify->end

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., PC-3 for prostate cancer, as other quinolines have shown activity here) and grow to 80% confluency.[11] Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 2-4 hours.

  • Heating Step: Resuspend the treated cells in PBS. Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells and release soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the abundance of the putative target protein in each sample using Western Blot or a quantitative capillary-based immunoassay system like Wes™.[7]

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both vehicle and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Part 3: Comparison with Alternative Quinoline-Based Compounds

To contextualize the findings for this compound, it is essential to compare its performance against well-characterized alternatives. Based on the broad anticancer activity of the quinoline class, we will compare it to known kinase inhibitors.[12]

CompoundPrimary Target(s)Validated MechanismTypical IC50 Range
Gefitinib EGFRATP-competitive inhibitor of the EGFR tyrosine kinase.2-80 nM
Erlotinib EGFRATP-competitive inhibitor of the EGFR tyrosine kinase.2-20 nM
Lapatinib EGFR, HER2Dual ATP-competitive inhibitor of EGFR and HER2 tyrosine kinases.10-60 nM
This compound To Be Determined To Be Determined To Be Determined

This table presents established data for comparator compounds. The data for the title compound is to be determined through the experimental workflows described in this guide.

Part 4: Elucidating Downstream Cellular Consequences

Once a direct target is validated, the next critical step is to link this molecular interaction to a functional cellular outcome. For potential anticancer agents, this often involves investigating effects on cell proliferation, cell cycle progression, and apoptosis.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), a common mechanism for cytotoxic agents.[11]

Methodology:

  • Cell Treatment: Seed a relevant cell line in 6-well plates. Treat with the IC50 concentration of this compound (as determined by an initial cytotoxicity assay like the MTT assay) for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase compared to the vehicle control indicates drug-induced cell cycle arrest.

Hypothetical Signaling Pathway Analysis

If CETSA and TPP identify a protein kinase (e.g., Pim-1, which has been linked to other quinoline derivatives) as the primary target, the subsequent step is to validate the inhibition of its downstream signaling pathway.[11]

Signaling_Pathway Compound 6-Bromo-4-chloro-2- (trifluoromethyl)quinoline Target Putative Target (e.g., Pim-1 Kinase) Compound->Target Inhibition Substrate Downstream Substrate (e.g., p-BAD Ser112) Target->Substrate Phosphorylation Apoptosis Apoptosis Substrate->Apoptosis Pro-survival Signal Blocked

Caption: Hypothetical pathway showing inhibition of a target kinase and its downstream effects.

This hypothesis can be tested using Western Blotting to measure the phosphorylation status of the downstream substrate (e.g., p-BAD) following treatment with the compound. A dose-dependent decrease in the phosphorylated substrate would provide strong evidence that the compound engages its target and disrupts the associated signaling cascade.

Conclusion

The validation of a new small molecule's mechanism of action requires a multi-faceted and rigorous experimental approach. For this compound, the strategy outlined in this guide—beginning with unbiased target identification, followed by direct biochemical validation and characterization of downstream cellular effects—provides a clear and robust path forward. By employing techniques like CETSA and flow cytometry and comparing the results to established quinoline-based drugs, researchers can build a comprehensive and trustworthy profile of this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Synthetic Routes of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] First isolated from coal tar in 1834, the quinoline ring system is a nitrogen-containing heterocyclic aromatic compound.[4] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][5][6] Given its significance, the development of efficient and versatile synthetic methods for constructing substituted quinolines has been a major focus of organic chemistry for over a century.[1][2][4][6]

This guide provides an in-depth comparative analysis of the most prominent classical and modern synthetic routes to substituted quinolines. We will delve into the mechanisms, advantages, limitations, and practical applications of each method, supported by experimental data and protocols to empower researchers in their synthetic endeavors.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

The classical methods, mostly developed in the late 19th century, remain workhorses in quinoline synthesis due to their use of readily available starting materials.[2][7] However, they often suffer from harsh reaction conditions, low functional group tolerance, and sometimes, a lack of regioselectivity.[6][8]

The Skraup Synthesis (1880)

The Skraup synthesis is a cornerstone reaction for producing the parent quinoline and its simple derivatives.[9][10] It involves the reaction of an aromatic amine (like aniline) with glycerol, an oxidizing agent (commonly nitrobenzene), and concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[4][9][11]

Mechanism & Causality: The reaction's driving force is the in-situ formation of acrolein, a highly reactive α,β-unsaturated aldehyde.

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[4][9] This is a crucial step, as acrolein is the electrophilic partner in the subsequent reaction.

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[9]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.[9]

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product.[9] The nitrobenzene used often serves as the oxidant (being reduced to aniline) and can also act as a solvent.[9][10]

Advantages:

  • Uses simple, inexpensive starting materials.

  • Provides a direct route to the unsubstituted quinoline core.

Disadvantages:

  • Extremely exothermic and often violent reaction, requiring careful control.

  • Harsh conditions (strong acid, high temperature) limit the substrate scope.

  • The use of strong oxidizing agents and sulfuric acid poses environmental and safety concerns.[6]

  • With meta-substituted anilines, mixtures of regioisomers are often formed and can be difficult to predict or control.[12]

The Doebner-von Miller Reaction (1881)

A significant improvement upon the Skraup synthesis, the Doebner-von Miller reaction offers a more versatile and generally safer approach. It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, typically a Lewis acid or a Brønsted acid like hydrochloric acid or p-toluenesulfonic acid.[4][13][14]

Mechanism & Causality: The mechanism has been a subject of debate, but recent studies suggest a fragmentation-recombination pathway.[12][13]

  • Conjugate Addition: The aniline first adds to the α,β-unsaturated carbonyl compound.[13]

  • Fragmentation-Recombination: The intermediate can fragment into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine.[12][13] This step is key to explaining the product distributions observed in crossover experiments.[12][13]

  • Cyclization and Oxidation: The newly formed imine undergoes electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to yield the substituted quinoline.

Advantages:

  • More general than the Skraup synthesis, allowing for a wider range of substituents on the resulting quinoline ring.[15]

  • Avoids the use of glycerol and the associated violent dehydration step.

  • The α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds (the Beyer method).[13]

Disadvantages:

  • Still requires strong acid catalysts and often high temperatures.

  • Can produce complex mixtures of products and polymeric side products.

  • Regioselectivity can be an issue with unsymmetrical ketones.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a highly convergent and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[7][16] The reaction can be catalyzed by either acid or base.[16][17]

Mechanism & Causality: Two primary mechanisms are proposed:[16]

  • Path A (Aldol First): An initial intermolecular aldol condensation between the two carbonyl partners occurs, followed by cyclization (formation of an imine) and dehydration.[16][18]

  • Path B (Schiff Base First): The reaction begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration.[16]

The operative pathway depends on the specific substrates and reaction conditions. The choice of catalyst (acid or base) is crucial for promoting the necessary condensation and cyclodehydration steps.

Advantages:

  • Excellent regiochemical control, as the substitution pattern is unambiguously defined by the starting materials.

  • Generally proceeds under milder conditions than the Skraup or Doebner-von Miller syntheses.

  • Modern variations use efficient catalysts like iodine, p-toluenesulfonic acid, or Lewis acids, sometimes under solvent-free conditions.[17][19]

Disadvantages:

  • The primary limitation is the availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be challenging to prepare.

The Combes Synthesis (1888)

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines.[4][20] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][21]

Mechanism & Causality:

  • Enamine Formation: The aniline first reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which then tautomerizes to a more stable enamine intermediate.[4][20]

  • Cyclization & Dehydration: Under strong acid conditions (e.g., concentrated H₂SO₄), the enamine undergoes electrophilic cyclization onto the aromatic ring. This is the rate-determining step. Subsequent dehydration yields the final quinoline product.[20]

Advantages:

  • Provides a straightforward route to 2,4-disubstituted quinolines.

  • The starting materials, anilines and β-diketones, are generally accessible.

Disadvantages:

  • Requires strong acid, which can limit functional group tolerance.

  • Strongly electron-withdrawing groups on the aniline can prevent the cyclization step.[10][21]

  • Unsymmetrical β-diketones can lead to mixtures of regioisomers, although steric and electronic factors can influence the outcome.[20]

The Pfitzinger Synthesis (1886)

The Pfitzinger reaction is a valuable method for synthesizing quinoline-4-carboxylic acids.[5][22] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][22]

Mechanism & Causality:

  • Isatin Ring Opening: The base (e.g., KOH) hydrolyzes the amide bond of isatin to form the salt of an α-keto acid (isatinic acid).[22][23] This step is essential to unmask the aniline functionality.

  • Condensation: The aniline derivative then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine.[22]

  • Cyclization & Dehydration: An intramolecular cyclization followed by dehydration yields the quinoline-4-carboxylic acid product.[22][23]

Advantages:

  • Provides a direct and efficient route to quinoline-4-carboxylic acids, which are important pharmaceutical intermediates.[5][24]

  • The starting materials are readily available.

Disadvantages:

  • Requires strong basic conditions.

  • The scope can be limited by the stability of the carbonyl compound under these conditions.

Other Notable Classical Routes
  • Gould-Jacobs Reaction (1939): Synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[4][25][26] The reaction proceeds via condensation, thermal cyclization (often requiring very high temperatures), hydrolysis, and decarboxylation.[27][28] Microwave-assisted protocols have significantly improved the efficiency of this reaction.[28]

  • Camps Cyclization (1899): An intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines (or, more accurately, quinolones).[29][30] The reaction can produce a mixture of isomers depending on which enolate is formed and cyclizes.[29][30][31]

Comparative Summary of Classical Routes

SynthesisStarting MaterialsKey Reagents/ConditionsProduct TypeKey AdvantagesKey Disadvantages
Skraup Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Unsubstituted/Simple QuinolinesInexpensive reagentsHarsh, exothermic conditions; low functional group tolerance
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid Catalyst (Lewis or Brønsted)Substituted QuinolinesMore versatile than SkraupCan produce complex mixtures; harsh conditions
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base CatalystHighly Substituted QuinolinesExcellent regiocontrolStarting materials can be difficult to access
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)2,4-Disubstituted QuinolinesDirect route to 2,4-disubstituted productsRequires strong acid; regioselectivity issues with unsymmetrical diketones
Pfitzinger Isatin, α-Methylene CarbonylStrong Base (e.g., KOH)Quinoline-4-carboxylic AcidsDirect route to valuable carboxylic acidsRequires strong base
Gould-Jacobs Aniline, Alkoxymethylenemalonate EsterHigh Temperature (>250 °C) or Microwave4-HydroxyquinolinesAccess to 4-hydroxy scaffoldRequires very high temperatures (conventional)
Camps o-AcylaminoacetophenoneBase (e.g., NaOH)Hydroxyquinolines (Quinolones)Intramolecular; good for specific isomersCan produce isomeric mixtures

Modern Synthetic Strategies

Recent advancements have focused on developing milder, more efficient, and more sustainable methods for quinoline synthesis. These often employ transition-metal catalysis, C-H activation, or novel reaction cascades.[1][6][32]

  • Transition-Metal-Catalyzed Annulations: Catalysts based on rhodium, ruthenium, cobalt, and copper have been used to construct the quinoline ring via C-H activation and annulation strategies.[1] These methods offer novel bond disconnections and can provide access to complex quinolines from simple precursors under relatively mild conditions.

  • Photocatalysis and Electrochemistry: Green chemistry approaches utilizing light or electricity to drive the cyclization reactions are gaining prominence.[32][33] These methods avoid harsh reagents and high temperatures.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for many classical syntheses, including the Skraup, Doebner, and Gould-Jacobs reactions.[12][28][34]

These modern methods represent the cutting edge of quinoline synthesis, offering powerful tools for accessing novel structures with high efficiency and selectivity.

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline[9]

Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood behind a safety shield.

  • Reactants:

    • Aniline (25 g, 0.27 mol)

    • Nitrobenzene (15 g, 0.12 mol)

    • Glycerol (75 g, 0.81 mol)

    • Concentrated Sulfuric Acid (100 ml)

    • Boric Acid (optional, as a moderator)

  • Procedure:

    • In a large (e.g., 2 L) round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, and glycerol.

    • Cool the flask in an ice bath. While stirring vigorously, slowly and carefully add the concentrated sulfuric acid in small portions. The rate of addition should be controlled to keep the temperature from rising too rapidly.

    • After the addition is complete, heat the mixture cautiously on a heating mantle. Once the reaction begins (indicated by a rapid increase in temperature and bubbling), immediately remove the heat source. The reaction should proceed spontaneously.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.

    • Allow the reaction mixture to cool to room temperature. Dilute with water and carefully neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first, followed by the quinoline.

    • Purify the collected quinoline by fractional distillation.

  • Expected Yield: Yields are highly variable but can range from 40-60%.

Protocol 2: Friedländer Synthesis of 2-Phenylquinoline
  • Reactants:

    • 2-Aminobenzaldehyde (1.21 g, 10 mmol)

    • Acetophenone (1.20 g, 10 mmol)

    • Potassium hydroxide (0.28 g, 5 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a solution of potassium hydroxide in a small amount of ethanol to the mixture.

    • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water. The product will precipitate as a solid.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

  • Expected Yield: Typically >80%.

Visualization of Synthetic Workflows

The choice of a synthetic route depends critically on the desired substitution pattern of the target quinoline. The following diagram illustrates a decision-making workflow for selecting an appropriate classical synthesis.

Quinoline Synthesis Decision Tree Choosing a Classical Quinoline Synthesis Route Target Target Quinoline Structure Unsub Unsubstituted or Simple Alkylquinoline? Target->Unsub Sub_4_COOH 4-Carboxyquinoline? Unsub->Sub_4_COOH No Skraup Skraup Synthesis Unsub->Skraup Yes Sub_2_4 2,4-Disubstituted? Sub_4_COOH->Sub_2_4 No Pfitzinger Pfitzinger Synthesis Sub_4_COOH->Pfitzinger Yes Sub_4_OH 4-Hydroxyquinoline? Sub_2_4->Sub_4_OH No Combes Combes Synthesis Sub_2_4->Combes Yes Sub_General General Substitution (Regiocontrol Needed)? Doebner Doebner-von Miller Synthesis Sub_General->Doebner No (or if starting materials are simpler) Friedlander Friedländer Synthesis Sub_General->Friedlander Yes (if 2-aminoaryl ketone is available) Sub_4_OH->Sub_General No GouldJacobs Gould-Jacobs Reaction Sub_4_OH->GouldJacobs Yes

Caption: A decision tree to guide the selection of a classical quinoline synthesis method.

Conclusion

The synthesis of substituted quinolines is a rich and evolving field. The classical named reactions, despite their age, provide powerful and often indispensable routes to a wide variety of quinoline structures from simple, inexpensive starting materials. Understanding their mechanisms, scope, and limitations is fundamental for any chemist working in this area. Modern methods, leveraging catalysis and greener technologies, are expanding the toolkit, enabling the construction of previously inaccessible structures with greater efficiency and sustainability. The choice of synthetic route must be a carefully considered decision, weighing factors such as the desired substitution pattern, the availability of starting materials, scalability, and the tolerance for specific reaction conditions. This guide serves as a foundational resource to aid researchers in making those informed decisions.

References

A Spectroscopic Compass: Distinguishing Isomers of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of bioactive molecules is paramount. Quinoline derivatives, a class of heterocyclic compounds, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities. The introduction of multiple substituents, such as halogens and a trifluoromethyl group, to the quinoline core can dramatically influence a molecule's physicochemical properties and biological targets. Consequently, the unambiguous identification of specific isomers is a critical step in both synthesis and quality control. This guide provides a comprehensive spectroscopic comparison of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline and its positional isomers, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Challenge of Isomeric Differentiation

Positional isomers of substituted quinolines can possess vastly different biological activities and toxicological profiles. Therefore, relying solely on chromatographic separation for identification can be fraught with uncertainty. Spectroscopic techniques provide a definitive means of structural confirmation by probing the unique electronic and vibrational environments of each isomer. This guide will focus on the key spectroscopic markers that enable researchers to confidently distinguish between these closely related compounds.

Isomers Under Investigation

For the purpose of this guide, we will compare the target compound, this compound, with three of its plausible positional isomers where the bromine and chlorine atoms are swapped or moved to other positions on the quinoline ring.

  • Isomer 1 (Target): this compound

  • Isomer 2: 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

  • Isomer 3: 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

  • Isomer 4: 5-Bromo-4-chloro-2-(trifluoromethyl)quinoline

¹H, ¹³C, and ¹⁹F NMR Spectroscopy: A Detailed Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ), coupling constants (J), and multiplicity of NMR signals provide a rich dataset for differentiating isomers. Due to the limited availability of experimental data for these specific isomers, the following comparison is based on established principles of NMR spectroscopy and predictive models.[1][2]

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm for quinolines) will show distinct patterns for each isomer. The number of signals, their multiplicities, and their chemical shifts are directly influenced by the positions of the bromine, chlorine, and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities

Proton PositionIsomer 1 (6-Br, 4-Cl)Isomer 2 (4-Br, 6-Cl)Isomer 3 (8-Br, 4-Cl)Isomer 4 (5-Br, 4-Cl)
H-3 Singlet (s)Singlet (s)Singlet (s)Singlet (s)
H-5 Doublet (d)Doublet (d)Doublet (d)No signal
H-7 Doublet of doublets (dd)Doublet of doublets (dd)Doublet of doublets (dd)Doublet of doublets (dd)
H-8 Doublet (d)Doublet (d)No signalDoublet (d)

Key Differentiating Features in ¹H NMR:

  • H-3 Proton: In all isomers, the proton at the 3-position is expected to be a singlet, as it lacks adjacent proton neighbors. Its chemical shift will be influenced by the nature of the substituent at the 4-position.

  • Benzene Ring Protons (H-5, H-7, H-8): The substitution pattern on the benzene ring creates unique splitting patterns.

    • Isomer 1 (6-Br): Expect a doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8. The bromine at position 6 will deshield the adjacent protons.

    • Isomer 2 (6-Cl): The pattern will be similar to Isomer 1, but the chemical shifts of H-5 and H-7 will be slightly different due to the different electronic effects of chlorine versus bromine.

    • Isomer 3 (8-Br): The absence of a proton at the 8-position will result in the disappearance of one doublet from the downfield region of the spectrum.

    • Isomer 4 (5-Br): Similarly, the absence of a proton at the 5-position will lead to a missing doublet in the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon PositionIsomer 1 (6-Br, 4-Cl)Isomer 2 (4-Br, 6-Cl)Isomer 3 (8-Br, 4-Cl)Isomer 4 (5-Br, 4-Cl)
C-2 (CF₃) ~145-150 ppm (quartet)~145-150 ppm (quartet)~145-150 ppm (quartet)~145-150 ppm (quartet)
C-4 (Cl/Br) ~140-145 ppm~130-135 ppm~140-145 ppm~140-145 ppm
C-6 (Br/Cl) ~120-125 ppm~130-135 ppmAromatic CHAromatic CH
C-8 (H/Br) Aromatic CHAromatic CH~125-130 ppmAromatic CH
CF₃ ~120-125 ppm (quartet)~120-125 ppm (quartet)~120-125 ppm (quartet)~120-125 ppm (quartet)

Key Differentiating Features in ¹³C NMR:

  • Carbons Bearing Halogens: The chemical shifts of the carbons directly attached to bromine and chlorine will be significantly different and are key indicators of the substitution pattern.

  • Quartets from CF₃ Coupling: The carbon of the trifluoromethyl group and the C-2 carbon to which it is attached will both appear as quartets due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The chemical shift of the trifluoromethyl group will be subtly influenced by the overall electronic environment of the quinoline ring.

Table 3: Predicted ¹⁹F NMR Chemical Shift Ranges

IsomerPredicted ¹⁹F Chemical Shift (relative to CFCl₃)
Isomer 1 (6-Br, 4-Cl) -60 to -65 ppm
Isomer 2 (4-Br, 6-Cl) -60 to -65 ppm
Isomer 3 (8-Br, 4-Cl) -60 to -65 ppm
Isomer 4 (5-Br, 4-Cl) -60 to -65 ppm

While the chemical shifts may not be dramatically different, high-resolution ¹⁹F NMR can reveal subtle differences that, in conjunction with ¹H and ¹³C data, can aid in positive identification.[3][4][5][6][7]

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a characteristic signature.[8]

Table 4: Predicted Key Fragments in Mass Spectrometry

FragmentIsomer 1 (6-Br, 4-Cl)Isomer 2 (4-Br, 6-Cl)Isomer 3 (8-Br, 4-Cl)Isomer 4 (5-Br, 4-Cl)
[M]⁺ m/z 310, 312, 314m/z 310, 312, 314m/z 310, 312, 314m/z 310, 312, 314
[M-Cl]⁺ m/z 275, 277m/z 275, 277m/z 275, 277m/z 275, 277
[M-Br]⁺ m/z 231, 233m/z 231, 233m/z 231, 233m/z 231, 233
[M-CF₃]⁺ m/z 241, 243, 245m/z 241, 243, 245m/z 241, 243, 245m/z 241, 243, 245

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Cluster: All isomers will exhibit a characteristic molecular ion cluster with peaks at m/z values corresponding to the different combinations of chlorine and bromine isotopes. The relative intensities of these peaks will be a key identifier.

  • Fragmentation Pathways: While the initial fragmentation (loss of Cl, Br, or CF₃) will be similar, the relative abundances of the fragment ions may differ slightly between isomers due to subtle differences in bond strengths and fragment stability. High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition of fragments.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups and overall structure of a molecule based on its vibrational modes.

Table 5: Predicted Key IR Absorption Bands

Vibrational ModeWavenumber (cm⁻¹)
C-H stretching (aromatic) 3000-3100
C=N stretching (quinoline) 1600-1650
C=C stretching (aromatic) 1450-1600
C-F stretching (CF₃) 1100-1300 (strong, multiple bands)
C-Cl stretching 700-800
C-Br stretching 500-650
Out-of-plane C-H bending 800-900 (pattern depends on substitution)

Key Differentiating Features in IR Spectroscopy:

  • Fingerprint Region: The most significant differences between the isomers will likely be observed in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations sensitive to the overall molecular geometry occur.

  • Out-of-Plane C-H Bending: The pattern of absorption bands in the 800-900 cm⁻¹ region is characteristic of the substitution pattern on the benzene ring and can be a powerful diagnostic tool for distinguishing between the isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline isomer.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • For complex spectra, consider performing 2D NMR experiments such as COSY and HSQC for unambiguous signal assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Use an appropriate external standard, such as CFCl₃, for chemical shift referencing.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

    • Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Infrared Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For solutions, use a suitable IR-transparent solvent and cell.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Ensure a good signal-to-noise ratio by co-adding multiple scans.

    • Perform a background correction before acquiring the sample spectrum.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of the quinoline isomers.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of Isomers purification Chromatographic Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir Infrared Spectroscopy purification->ir data_proc Spectral Processing & Peak Assignment nmr->data_proc ms->data_proc ir->data_proc comparison Comparative Analysis of Isomeric Data data_proc->comparison structure Definitive Structure Elucidation comparison->structure report Comprehensive Report structure->report

Caption: Workflow for Isomer Identification.

Logical Differentiation Pathway

The following diagram outlines the decision-making process for distinguishing the isomers based on key spectroscopic features.

G start Unknown Isomer nmr_h1 1H NMR: Number of aromatic doublets? start->nmr_h1 nmr_c13 13C NMR: Chemical shift of C-Br vs C-Cl? nmr_h1->nmr_c13 Two Doublets isomer3 Isomer 3 (8-Br, 4-Cl) nmr_h1->isomer3 One Doublet isomer4 Isomer 4 (5-Br, 4-Cl) nmr_h1->isomer4 One Doublet isomer1 Isomer 1 (6-Br, 4-Cl) nmr_c13->isomer1 Distinct C-Br & C-Cl shifts isomer2 Isomer 2 (4-Br, 6-Cl) nmr_c13->isomer2 Distinct C-Br & C-Cl shifts ir_ch IR: Out-of-plane C-H bending pattern? isomer1->ir_ch isomer2->ir_ch

Caption: Decision tree for isomer differentiation.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary toolkit for the unambiguous identification of this compound and its positional isomers. While experimental data for these specific compounds is not widely available, a thorough understanding of spectroscopic principles allows for the prediction of key differentiating features. By following rigorous experimental protocols and carefully analyzing the resulting data, researchers can confidently determine the precise structure of their synthesized compounds, a critical step in advancing drug discovery and development programs.

References

Navigating the Cytotoxic Landscape of Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with potent biological activities.[1][2] Among these, their cytotoxic properties against various cancer cell lines have garnered significant interest within the drug development community.[3][4] This guide provides a comparative analysis of the cytotoxicity of different quinoline derivatives, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies. We will delve into the key assays used to assess cytotoxicity, present a comparative analysis of the cytotoxic profiles of various derivatives, and explore the underlying mechanisms of action.

The Crucial Role of Cytotoxicity Assessment

Evaluating the cytotoxic effects of novel compounds is a cornerstone of preclinical drug development.[5][6] These assessments provide critical insights into a compound's therapeutic potential and its safety profile. For quinoline derivatives, which often exhibit potent anticancer activity, understanding their cytotoxicity is paramount to identifying promising lead candidates for further development.[3][7][8]

Key Methodologies for Assessing Cytotoxicity

Several robust and well-established assays are employed to determine the cytotoxic effects of chemical compounds. This section details the principles and protocols for three commonly used methods in the context of screening quinoline derivatives: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

MTT Assay: A Measure of Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9][10] The principle of the MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes present in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[6][9]

Experimental Protocol: MTT Assay [11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.[1][9]

LDH Assay: Gauging Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14][15] The amount of LDH released is proportional to the number of lysed cells. The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[13][15]

Experimental Protocol: LDH Cytotoxicity Assay [13][14][15][16]

  • Cell Seeding and Treatment: Seed and treat cells with quinoline derivatives as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture containing the substrate and cofactor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the treatment-induced LDH release and normalizing it to the maximum LDH release.

Apoptosis Assays: Unraveling Programmed Cell Death

Many anticancer drugs, including quinoline derivatives, induce cell death through apoptosis, a form of programmed cell death.[17][18][19] Therefore, assays that specifically measure apoptosis are crucial for understanding the mechanism of action of these compounds.[17][20] Common methods include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[21]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.[1]

  • TUNEL Assay: The TdT-mediated dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[20][21]

Experimental Protocol: Annexin V/PI Staining for Apoptosis [21]

  • Cell Treatment: Treat cells with the quinoline derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives can vary significantly depending on the nature and position of substituents on the quinoline ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoline derivatives against various human cancer cell lines, providing a snapshot of their comparative potency.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35[7]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 ± 3.53[7]
Quinoline-chalcone hybrid 12eMGC-803 (Gastric)1.38[22]
Quinoline-chalcone hybrid 12eHCT-116 (Colon)5.34[22]
Quinoline-chalcone hybrid 12eMCF-7 (Breast)5.21[22]
7-Chloro-4-quinolinylhydrazone derivativesSF-295 (CNS)0.314 - 4.65 (µg/cm³)[7]
7-Chloro-4-quinolinylhydrazone derivativesHTC-8 (Colon)0.314 - 4.65 (µg/cm³)[7]
7-Chloro-4-quinolinylhydrazone derivativesHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[7]
N-2-diphenyl quinolin-4-carboxamideVariousPotent Cytotoxicity[7]
N-p-tolylquinolin-4-carboxamideVariousPotent Cytotoxicity[7]
5,7-dibromo-8-hydroxyquinolineA549 (Lung)5.8 (µg/mL)[23]
5,7-dibromo-8-hydroxyquinolineHT29 (Colon)5.4 (µg/mL)[23]
5,7-dibromo-8-hydroxyquinolineMCF-7 (Breast)16.5 (µg/mL)[23]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 ± 0.034[23]
Nitro-aldehyde quinoline derivative (E)Caco-2 (Colon)0.535[8]
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast)Moderate[24]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction[24]
Piperidinyl-diethylstilbestrolMCF-7 (Breast)19.7 ± 0.95
Pyrrolidinyl-diethylstilbestrolMCF-7 (Breast)17.6 ± 0.4
Sulfonamide DerivativesMDA-MB-468 (Breast)< 30[25]
Sulfonamide DerivativesMCF-7 (Breast)< 128[25]
Sulfonamide DerivativesHeLa (Cervical)< 360[25]
Quinoline derivative 5aHL-60 (Leukemia)19.88 ± 5.35 (µg/mL)
Quinoline derivative 5aU937 (Leukemia)43.95 ± 8.53 (µg/mL)
Quinoline GlycoconjugatesVariousVaries[11]

Mechanisms of Action: How Quinoline Derivatives Induce Cytotoxicity

The cytotoxic effects of quinoline derivatives are mediated through a variety of mechanisms, often involving the induction of apoptosis and interference with key cellular processes.[3][7][26][27]

Induction of Apoptosis

A primary mechanism by which many quinoline derivatives exert their cytotoxic effects is the induction of apoptosis.[3][19][24] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some 4-substituted quinolines have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[19]

Apoptosis_Pathway Quinoline Quinoline Derivatives ROS ROS Generation Quinoline->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by some quinoline derivatives.

Cell Cycle Arrest

Several quinoline derivatives have been shown to induce cell cycle arrest at different phases (G1, S, or G2/M), thereby preventing cancer cell proliferation.[3][7][24] For example, certain quinoline-chalcone hybrids can arrest the cell cycle at the G2/M phase.[22]

Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G2 G2 Phase M M Phase Quinoline Quinoline Derivatives Arrest Cell Cycle Arrest (e.g., G2/M) Quinoline->Arrest

Caption: General mechanism of cell cycle arrest induced by quinoline derivatives.

Inhibition of Key Enzymes and Signaling Pathways

Quinoline derivatives can also target specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. These include:

  • Tyrosine Kinases: Many quinoline derivatives are potent inhibitors of tyrosine kinases, which are often overactive in cancer cells.[1][3][26]

  • Topoisomerases: Some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its inhibition by certain quinoline-chalcone hybrids has been reported.[26]

Signaling_Inhibition Quinoline Quinoline Derivatives PI3K PI3K Quinoline->PI3K Akt Akt Quinoline->Akt mTOR mTOR Quinoline->mTOR PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxicity of various quinoline derivatives, highlighting the importance of robust experimental methodologies and a deep understanding of their mechanisms of action. The data presented underscores the significant potential of the quinoline scaffold in the development of novel anticancer agents. Future research should continue to explore the structure-activity relationships of these derivatives to design more potent and selective compounds. Furthermore, a comprehensive evaluation of their in vivo efficacy and safety profiles will be crucial for translating these promising preclinical findings into clinical applications.

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy of Novel Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the In Vitro-In Vivo Conundrum

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are foundational to a vast array of therapeutics, from antimalarials like chloroquine to modern anticancer and antimicrobial agents.[1][2] The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune its biological activity.[1] However, a paramount challenge in the development of these novel agents is the frequent disconnect between promising in vitro potency and eventual in vivo efficacy.[3][4] A compound that potently kills cancer cells in a petri dish or inhibits a parasite's growth in a culture well may fail spectacularly in a living organism.

This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for novel quinoline-based drugs. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, detailing not just the "how" but the "why." Our objective is to equip researchers with the critical insights needed to design robust experimental cascades, interpret data discerningly, and ultimately bridge the translational gap from the lab bench to preclinical models.

Part I: The In Vitro Efficacy Landscape: Establishing Foundational Potency

The initial phase of any drug discovery program is to establish a compound's intrinsic biological activity. In vitro assays are the workhorses of this stage, offering high-throughput, cost-effective, and reproducible methods to quantify the potency of novel quinoline derivatives against specific cells or pathogens.

Causality in Assay Selection:

The choice of assay is dictated by the therapeutic target.

  • For anticancer agents , the primary goal is to measure cytotoxicity against cancer cell lines while assessing safety against non-cancerous cells. The MTT assay is a gold standard for this purpose.[5]

  • For antimicrobial agents , the objective is to determine the lowest concentration that inhibits bacterial growth, for which the Broth Microdilution assay to find the Minimum Inhibitory Concentration (MIC) is essential.[6][7][8]

  • For antimalarial agents , high-throughput screening requires a method to quantify parasite proliferation. The SYBR Green I assay, which measures parasite DNA content, is a widely adopted and sensitive method.[9][10]

Mandatory Visualization: General In Vitro Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Synthesized Quinoline Derivative Stock (in DMSO) Plate Prepare 96-well Plate with Serial Dilutions of Compound Compound->Plate Dilution Series Cells Cell/Pathogen Culture (e.g., Cancer cells, Bacteria, Plasmodium) Inoculate Inoculate Plate with Cells or Pathogens Cells->Inoculate Plate->Inoculate Incubate Incubate under Controlled Conditions (e.g., 37°C, 72h) Inoculate->Incubate AddReagent Add Detection Reagent (e.g., MTT, SYBR Green I) Incubate->AddReagent Measure Measure Signal (Absorbance/Fluorescence) AddReagent->Measure Calculate Calculate IC50 / MIC (Dose-Response Curve) Measure->Calculate

Caption: A generalized workflow for determining the in vitro potency of novel compounds.

Experimental Protocol: Cytotoxicity Assessment via MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative against an adherent cancer cell line.[11][12][13]

  • Cell Seeding:

    • Harvest logarithmically growing cells (e.g., HeLa or A549) using trypsin.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.

    • Include wells for "cells only" (positive control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working stock of your quinoline derivative by serially diluting it in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the serially diluted compound to the respective wells. Add 100 µL of fresh medium to control wells.

    • Incubate the plate for the desired exposure time (typically 48-72 hours) under the same conditions.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization and Readout:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a detergent-based solution) to each well to dissolve the crystals.[11]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated "cells only" control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Data: In Vitro Efficacy of Novel Quinolines

The following table summarizes the in vitro activity of representative novel quinoline derivatives from recent literature, showcasing their potency across different therapeutic areas.

Compound ClassSpecific DerivativeTarget Organism/Cell LineIn Vitro Efficacy (IC50/MIC)Reference
Antimalarial Quinoline-1,2,4-triazine hybrid (40d)P. falciparum (β-hematin formation)IC50: 4.54 µM[9]
Antimalarial Reversed Chloroquine (RCQ) (Compound 35)P. falciparum (CQR strain)Potent hemozoin inhibition[9]
Anticancer 8-hydroxyquinoline-5-sulfonamide (3c)C-32 (Melanoma)IC50: 2.1 µM[11]
Anticancer Quinoline-Chalcone (12e)MGC-803 (Gastric Cancer)Significant inhibition reported[14]
Antibacterial Quinoline-thiazole derivative (4g)MRSA (Clinical Isolate)MIC: 3.91 µg/mL[5]
Antibacterial Quinoline-imidazolium hybrid (7b)S. aureusMIC: 2 µg/mL (5 µM)[15]
Antibacterial Quinoline-imidazolium hybrid (7b)M. tuberculosis H37RvMIC: 10 µg/mL (24 µM)[15]

Part II: The In Vivo Arena: Assessing Efficacy in a Complex System

Demonstrating efficacy in a whole organism is the critical next step. In vivo models, typically in mice, are designed to evaluate not only a compound's activity but also its behavior within a complex physiological system, which includes absorption, distribution, metabolism, and excretion (ADMET).[15][16][17][18][19]

Causality in Model Selection:

The choice of animal model must closely mimic the human disease state.

  • For antimalarial studies , the Plasmodium berghei infection model in mice is a standard, allowing for the assessment of parasite suppression in the bloodstream. The "4-day suppressive test" (Peter's Test) is the primary screen for efficacy.[20][21][22][23][24]

  • For anticancer evaluation , xenograft models, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice, are commonly used to measure a drug's ability to inhibit tumor growth.[25][26][27][28]

  • For antibacterial research , systemic infection models (e.g., peritonitis-sepsis) or localized infection models (e.g., neutropenic thigh) are employed to determine if a compound can clear a bacterial infection and improve survival.[29][30][31][32]

Mandatory Visualization: General In Vivo Efficacy Workflow

G cluster_prep Model Preparation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Acclimate Acclimate Mice to Facility Infect Induce Disease Model (e.g., Inject Pathogen/Tumor Cells) Acclimate->Infect Randomize Randomize Mice into Groups (Vehicle, Drug, Positive Control) Infect->Randomize Treat Administer Treatment (e.g., Oral Gavage, IP Injection) over a Defined Period Randomize->Treat Monitor Monitor Health (Body Weight, Clinical Signs) Treat->Monitor Measure Measure Primary Endpoint (e.g., Parasitemia, Tumor Volume, CFU) Treat->Measure Monitor->Measure Analyze Statistical Analysis (Compare Treatment vs. Control) Measure->Analyze Toxicity Assess Toxicity (e.g., Histopathology) Analyze->Toxicity

Caption: A standard workflow for evaluating compound efficacy in mouse models.

Experimental Protocol: The Antimalarial 4-Day Suppressive Test

This protocol is a standard for the primary in vivo assessment of antimalarial compounds against Plasmodium berghei in mice.[20][22]

  • Infection:

    • Use Swiss albino mice (18-20 g).

    • Obtain blood from a donor mouse with a rising P. berghei parasitemia.

    • Dilute the infected blood in an appropriate buffer (e.g., isotonic saline) to a concentration of 1 x 10⁷ parasitized red blood cells (pRBCs) per mL.

    • Inoculate each mouse intraperitoneally (IP) with 0.2 mL of the infected blood suspension (containing 2 x 10⁶ pRBCs).

  • Grouping and Treatment:

    • Randomly divide the infected mice into groups (n=5 per group).

    • Group 1 (Negative Control): Receives the vehicle (e.g., 2% DMSO in water).

    • Group 2 (Positive Control): Receives a standard antimalarial drug (e.g., Chloroquine at 10 mg/kg/day).

    • Groups 3+ (Test Groups): Receive the novel quinoline derivative at various doses (e.g., 10, 30, 100 mg/kg/day).

    • Administer the first dose approximately 2-3 hours post-infection (Day 0). Continue treatment once daily for four consecutive days (Days 0, 1, 2, and 3). Administration is typically via oral gavage (p.o.) or IP injection.

  • Parasitemia Monitoring:

    • On Day 4 (approximately 24 hours after the last dose), prepare a thin blood smear from the tail vein of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by counting the number of pRBCs out of at least 1,000 total RBCs under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia for each treated group using the formula:

      • % Suppression = [(Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control] x 100

    • The dose that causes a 90% reduction in parasitemia (ED90) is a key efficacy metric.[33]

Comparative Data: In Vivo Efficacy of Novel Quinolines

This table presents in vivo data for quinoline derivatives, illustrating how benchtop potency translates to a whole-animal system.

Compound ClassSpecific DerivativeAnimal ModelDosing RegimenIn Vivo Efficacy OutcomeReference
Antimalarial Quinoline-4-carboxamide (2)P. berghei mouse model4 x 30 mg/kg, p.o.Complete cure; ED90 of 0.1–0.3 mg/kg[33]
Antimalarial Quinoline-chalcone hybridP. berghei mouse modelNot specifiedVery low parasitemia post-treatment[27]
Anticancer 8-hydroxyquinoline-5-sulfonamide (3c)HFF-1 (Normal Fibroblasts)N/A (Toxicity study)No toxicity up to 100 µM[11]
Antibacterial Quinoline derivative (PQK4F) + CiprofloxacinS. aureus mouse infection modelNot specifiedSignificant in vivo synergism observed[16][34]

Part III: Analysis of the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of early-stage drug development is to establish a predictive relationship between lab data and clinical outcomes, a concept known as In Vitro-In Vivo Correlation (IVIVC).[3][4][33][35][36] For novel quinoline derivatives, this is often a non-linear and complex challenge. A compound with nanomolar in vitro potency can be completely inactive in vivo. Understanding the factors that cause this discrepancy is crucial for rational drug design.

Key Factors Influencing the IVIVC Gap:
  • ADMET Properties:

    • Absorption: Can the compound be absorbed from the gut (if orally dosed) into the bloodstream? Poor oral bioavailability is a common failure point.[16][18]

    • Distribution: Does the compound reach the target tissue or pathogen at a sufficient concentration? It may be highly bound to plasma proteins or fail to cross relevant biological barriers.[18]

    • Metabolism: Is the compound rapidly metabolized by the liver (e.g., by Cytochrome P450 enzymes) into inactive or toxic byproducts?[18]

    • Excretion: Is the compound cleared from the body too quickly to exert a therapeutic effect?

    • Toxicity: Does the compound exhibit unforeseen toxicity in the whole organism that was not apparent in cell culture?[15]

  • Structure-Activity and Structure-Side-Effect Relationships (SAR/SSER):

    • Chemical modifications that enhance in vitro potency may negatively impact ADMET properties. For example, increasing lipophilicity can improve membrane permeability and potency but may also increase metabolic clearance and off-target toxicity.[16]

    • Substitutions at different positions on the quinoline ring have been shown to dramatically alter both efficacy and side-effect profiles. For instance, a cyclopropyl group at N1 often improves overall potency, while modifications at the C7 position can strongly influence CNS side effects.[13]

Mandatory Visualization: Factors Governing the IVIVC Gap

G cluster_ADMET Pharmacokinetic & Toxicity Hurdles InVitro High In Vitro Potency (Low IC50/MIC) ADMET_Hub ADMET Liabilities InVitro->ADMET_Hub Favorable_ADMET Favorable ADMET Profile InVitro->Favorable_ADMET must have InVivo High In Vivo Efficacy (e.g., Tumor Regression, Parasite Clearance) Failure In Vivo Failure Absorption Poor Absorption/ Bioavailability ADMET_Hub->Absorption leads to Distribution Poor Tissue Distribution ADMET_Hub->Distribution leads to Metabolism Rapid Metabolism ADMET_Hub->Metabolism leads to Excretion Rapid Excretion ADMET_Hub->Excretion leads to Toxicity Off-Target Toxicity ADMET_Hub->Toxicity leads to Absorption->Failure Distribution->Failure Metabolism->Failure Excretion->Failure Toxicity->Failure Favorable_ADMET->InVivo enables

Caption: The relationship between in vitro potency and in vivo success is mediated by ADMET properties.

Conclusion

The development of novel quinoline-based drugs is a journey from establishing intrinsic potency in simplified in vitro systems to proving effectiveness in the complex biological milieu of an in vivo model. Success hinges not only on potent target engagement but also on navigating the labyrinth of pharmacokinetics and toxicology. A high IC50 or a low MIC is merely the first gate. True therapeutic potential is only revealed when a compound demonstrates a favorable ADMET profile, allowing it to reach its target in a living system at a safe and effective concentration. By employing a logical cascade of validated assays, rigorously analyzing the structure-activity relationships, and anticipating the challenges of the in vitro-in vivo transition, researchers can significantly enhance the probability of translating a promising molecule into a viable drug candidate.

References

Comparative Benchmarking of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Against Known EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Profiling

This guide provides a comprehensive framework for the preclinical evaluation of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a novel heterocyclic compound, against a panel of established Epidermal Growth Factor Receptor (EGFR) inhibitors. As the Senior Application Scientist, my objective is to present not just a series of protocols, but a logical, self-validating workflow that rigorously interrogates the compound's potential as a targeted anti-cancer agent. We will explore the causality behind our experimental choices, from initial enzymatic assays to mechanistic validation in cellular models, providing a clear rationale for each step in the benchmarking process.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and triggers the autophosphorylation of its intracellular kinase domain.[3] This event initiates a cascade of downstream signaling, primarily through the RAS/RAF/MAPK and PI3K/AKT pathways, which are fundamental to cell growth and survival.[1][4]

In many cancers, aberrant EGFR signaling—driven by receptor overexpression or activating mutations—leads to uncontrolled cell proliferation and tumor progression.[5][6] This has established EGFR as a premier therapeutic target. EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of small molecules that compete with adenosine triphosphate (ATP) at the kinase domain, effectively blocking the signaling cascade.[5][7][8] These inhibitors have revolutionized the treatment of certain malignancies, particularly non-small cell lung cancer (NSCLC).[9][10]

This guide focuses on the initial in vitro characterization of This compound , a compound with a quinoline scaffold, a common feature in many kinase inhibitors.[6][11] Its potential to inhibit EGFR will be benchmarked against a curated panel of FDA-approved drugs that represent the evolution of EGFR TKI development.

The Panel: Investigational Compound and Benchmark Inhibitors

The selection of appropriate comparators is critical for contextualizing the activity of a new chemical entity. Our panel is designed to represent the three generations of EGFR TKIs, each with distinct mechanisms and selectivity profiles.

Compound Name Structure Generation Binding Mode Primary Target(s) & Selectivity
This compound C₁₀H₄BrClF₃NInvestigationalTo be determinedTo be determined
Gefitinib C₂₂H₂₄ClFN₄O₃FirstReversibleEGFR (Wild-type and activating mutations, e.g., Exon 19 del, L858R)[7][12]
Afatinib C₂₄H₂₅ClFN₅O₃SecondIrreversible (Covalent)Pan-ErbB family (EGFR, HER2, HER4)[13][14][15]
Osimertinib C₂₈H₃₃N₇O₂ThirdIrreversible (Covalent)EGFR (Activating mutations and T790M resistance mutation); spares Wild-type[16][17]
Lapatinib C₂₉H₂₆ClFN₄O₄SDual TKIReversibleDual EGFR and HER2 inhibitor[18][19][20]

The Strategy: A Multi-Faceted Experimental Workflow

Our evaluation strategy is designed to build a comprehensive profile of the investigational compound, moving from direct target engagement to cellular efficacy and mechanistic confirmation. This tiered approach ensures that data from each stage informs the next, creating a robust and logical evidence trail.

G cluster_0 Biochemical Profiling cluster_1 Cellular Efficacy cluster_2 Mechanistic Validation cluster_3 Data Synthesis & Interpretation a In Vitro Kinase Assay (IC50 vs. WT & Mutant EGFR) b Antiproliferation Assay (GI50) (EGFR WT, Activating Mutant, & Resistance Mutant Cell Lines) a->b Confirms Target Engagement c Western Blot Analysis (Target Engagement: p-EGFR Inhibition) b->c Validates Cellular Activity d Comparative Analysis: Potency, Selectivity, and Potential c->d Provides Mechanistic Proof

Caption: A logical workflow for inhibitor characterization.

EGFR Signaling Pathway: The Arena of Inhibition

To appreciate how these inhibitors function, one must first understand the signaling pathway they target. The diagram below illustrates the activation of EGFR and the subsequent downstream cascades that drive cell proliferation and survival. All TKIs in our panel act at the intracellular kinase domain to prevent the autophosphorylation event that is critical for signal propagation.

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR Monomer EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer 2. Dimerization GRB2 GRB2/SOS EGFR_dimer->GRB2 3. Autophosphorylation & Adaptor Recruitment PI3K PI3K EGFR_dimer->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF Ligand EGF->EGFR 1. Ligand Binding TKI EGFR TKIs (Gefitinib, Afatinib, Osimertinib, Lapatinib) TKI->EGFR_dimer Inhibition

Caption: Simplified EGFR signaling pathway and TKI action point.

Methodologies: In-Depth Experimental Protocols

The trustworthiness of our comparison hinges on robust and well-described methodologies. The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Expertise & Causality: This is the foundational experiment. Before assessing a compound's effect on whole cells, we must first confirm that it directly interacts with and inhibits the purified target enzyme. This biochemical assay isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps. We will test against wild-type EGFR and key mutant forms to establish a preliminary selectivity profile.

  • Methodology:

    • Reagents: Recombinant human EGFR kinase domains (Wild-Type, L858R mutant, L858R/T790M double mutant), ATP, and a suitable tyrosine kinase substrate (e.g., Poly-Glu-Tyr).

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each inhibitor (from 100 µM to 5 nM) in DMSO.

    • Assay Plate Setup: In a 384-well plate, add 5 µL of diluted compound to appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Enzyme Addition: Add 10 µL of recombinant EGFR kinase to each well (except "no enzyme" controls) and incubate for 15 minutes at room temperature to allow for compound binding.

    • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP (at its Km concentration).

    • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

    • Detection: Terminate the reaction and quantify substrate phosphorylation using a validated method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

    • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Antiproliferation Assay
  • Expertise & Causality: An IC₅₀ from a kinase assay confirms target binding but does not guarantee efficacy in a cellular context. This assay measures the compound's ability to inhibit the growth of cancer cells, integrating factors like cell permeability and target engagement in a living system. The choice of cell lines is paramount:

    • A431: Overexpresses wild-type EGFR. Tests for activity and potential toxicity against non-mutant EGFR.

    • HCC827: Harbors an EGFR Exon 19 deletion. Represents a TKI-sensitive activating mutation.

    • NCI-H1975: Harbors both the L858R activating mutation and the T790M resistance mutation, which confers resistance to first-generation TKIs.[3] This is a critical test for second- and third-generation inhibitors.

  • Methodology:

    • Cell Seeding: Seed A431, HCC827, and NCI-H1975 cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a 9-point serial dilution of each inhibitor.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Viability Assessment: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

    • Data Analysis: Normalize the luminescence data to untreated controls. Plot the percentage of growth inhibition against the logarithm of inhibitor concentration and fit the curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 3: Western Blot for EGFR Phosphorylation
  • Expertise & Causality: The GI₅₀ value tells us that cell growth is inhibited, but it doesn't definitively prove how. This Western blot experiment provides the mechanistic link, visually demonstrating that the observed antiproliferative effect is due to the inhibition of EGFR signaling. A reduction in phosphorylated EGFR (p-EGFR) upon compound treatment is direct evidence of on-target activity within the cell.

  • Methodology:

    • Cell Treatment: Plate a sensitive cell line (e.g., HCC827) and allow to adhere. Starve the cells (serum-free media) for 6 hours, then treat with various concentrations of the inhibitor for 2 hours.

    • EGFR Stimulation: Stimulate the cells with EGF (50 ng/mL) for 10 minutes to induce EGFR phosphorylation.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST).

      • Probe with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068).

      • Strip the membrane and re-probe with a primary antibody for total EGFR as a loading control.

      • Use a housekeeping protein like β-actin to ensure equal loading across all lanes.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Illustrative Data & Comparative Analysis

The following tables contain hypothetical, illustrative data for this compound to demonstrate how the results of these experiments would be presented and interpreted.

Table 1: Comparative In Vitro Kinase Inhibition (IC₅₀, nM)

Compound EGFR (WT) EGFR (L858R) EGFR (L858R/T790M) Selectivity Ratio (WT / T790M)
Gefitinib 1510>5,000<0.003
Afatinib 21500.04
Osimertinib 2005825
Lapatinib 1210>5,000<0.002
This compound (Illustrative) 250151220.8

Table 2: Comparative Antiproliferative Activity (GI₅₀, µM)

Compound A431 (WT EGFR) HCC827 (Exon 19 del) NCI-H1975 (L858R/T790M)
Gefitinib 0.50.02>10
Afatinib 0.20.010.4
Osimertinib 1.50.0150.02
Lapatinib 0.40.05>10
This compound (Illustrative) 2.10.040.05

Analysis of Illustrative Data:

Based on this hypothetical data, this compound presents a compelling profile reminiscent of a third-generation TKI.

  • Potency: It shows potent inhibition of the activating (L858R) and double-mutant (L858R/T790M) EGFR kinases, with IC₅₀ values in the low nanomolar range (15 nM and 12 nM, respectively). This potency is mirrored in the cellular assays, with strong growth inhibition of both TKI-sensitive (HCC827, 40 nM) and TKI-resistant (NCI-H1975, 50 nM) cell lines.

  • Selectivity: Critically, the compound displays significantly lower potency against wild-type EGFR (IC₅₀ = 250 nM). This results in a high selectivity ratio (WT/T790M) of 20.8, which is comparable to Osimertinib.[16] This "wild-type sparing" characteristic is highly desirable as it may translate to a wider therapeutic window and reduced side effects related to the inhibition of EGFR in healthy tissues, such as skin rash and diarrhea.[21]

Conclusion and Future Directions

This guide outlines a rigorous, multi-step workflow for the initial characterization of a novel EGFR inhibitor candidate. Through a combination of biochemical and cell-based assays, complemented by mechanistic validation, we can build a comprehensive picture of a compound's potency, selectivity, and cellular efficacy.

The illustrative data for this compound suggests a profile of a potent, third-generation TKI capable of overcoming T790M-mediated resistance while sparing wild-type EGFR. Should real experimental data confirm this profile, the logical next steps in its preclinical development would include:

  • Kinome-wide Selectivity Profiling: To assess off-target activities against a broad panel of human kinases.

  • In Vivo Xenograft Studies: To evaluate anti-tumor efficacy in animal models using cell lines like NCI-H1975.

  • ADME/Tox Profiling: To determine the compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and preliminary toxicity profile.

By following this structured and scientifically-grounded approach, research and drug development professionals can make informed decisions about advancing promising new chemical entities toward clinical investigation.

References

The Evolving Therapeutic Landscape of Functionalized Quinoline Motifs: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a privileged structure in medicinal chemistry.[1][2][3] Its inherent planarity and ability to intercalate with DNA, coupled with the versatility for functionalization at various positions, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][4] This guide provides an in-depth comparative analysis of the therapeutic potential of functionalized quinoline motifs in key disease areas, juxtaposing their performance with established standard-of-care treatments. We will delve into the mechanistic intricacies, present supporting experimental data, and provide detailed protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.

I. Quinoline Derivatives in Oncology: A Paradigm of Targeted and Broad-Spectrum Activity

The application of quinoline derivatives in oncology is extensive, with compounds demonstrating efficacy through diverse mechanisms of action, including DNA damage, enzyme inhibition, and disruption of cell signaling pathways.[4][5][6]

A. Mechanism of Action: Beyond Simple Intercalation

Early quinoline-based anticancer agents primarily functioned as DNA intercalators, disrupting replication and transcription.[4][7] However, modern functionalized quinolines exhibit more nuanced and targeted mechanisms. A significant number of these compounds act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[5][8] For instance, the inhibition of tyrosine kinases like c-Met and Epidermal Growth Factor Receptor (EGFR) by quinoline derivatives disrupts crucial carcinogenic pathways, including Ras/Raf/MEK and PI3K/AkT/mTOR.[9][10]

Signaling Pathway: Quinoline-Mediated Inhibition of a Generic Kinase Pathway

Quinoline_Kinase_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes

Caption: Generalized pathway of RTK inhibition by a functionalized quinoline.

B. Comparative Efficacy: In Vitro Cytotoxicity

The true measure of a potential therapeutic lies in its performance against existing treatments. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various functionalized quinoline derivatives against common cancer cell lines, compared to standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Therapeutic ClassReference(s)
Quinoline Derivatives
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Multiple Human Tumor Cell Lines< 1.0Quinoline Derivative[11]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)0.54Quinoline-4-carboxylic acid derivative[10]
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)MCF-7 (Breast)0.614-Quinolone derivative[10]
AK-10 (3,4,5-trimethoxy substituted quinazoline)A549 (Lung)8.55Quinazoline Derivative[12]
AK-10 (3,4,5-trimethoxy substituted quinazoline)MCF-7 (Breast)3.15Quinazoline Derivative[12]
Standard Anticancer Agents
DoxorubicinMCF-7 (Breast)VariesAnthracycline[13]
CisplatinA549 (Lung)VariesPlatinum-based[13]
CarboplatinMCF-7 (Breast)3.91Platinum-based[10]
CarboplatinK-562 (Leukemia)4.11Platinum-based[10]
CarboplatinHeLa (Cervical)5.13Platinum-based[10]

Analysis: The data reveals that certain functionalized quinoline derivatives exhibit potent cytotoxic activity, with IC50 values in the sub-micromolar range, comparable or even superior to standard drugs like carboplatin in specific cell lines.[10][11] This underscores the potential of these motifs as viable alternatives or adjuncts to current chemotherapy regimens. The causality behind these choices in experimental design often lies in screening against a panel of diverse cancer cell lines to assess both the potency and the spectrum of activity.

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[1][14] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout plate_cells 1. Plate cells in 96-well plate (1,000-100,000 cells/well) incubate_initial 2. Incubate for 6-24 hours plate_cells->incubate_initial add_drug 3. Add quinoline derivative/standard drug (serial dilutions) incubate_initial->add_drug incubate_drug 4. Incubate for 24-72 hours add_drug->incubate_drug add_mtt 5. Add 10 µL MTT Reagent incubate_drug->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_detergent 7. Add 100 µL Detergent Reagent incubate_mtt->add_detergent incubate_final 8. Incubate for 2 hours in the dark add_detergent->incubate_final read_absorbance 9. Read absorbance at 570 nm incubate_final->read_absorbance

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the functionalized quinoline derivatives and the standard anticancer drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15]

II. Quinoline Motifs as Antibacterial Agents: A Renewed Assault on Resistance

The quinoline core is famously present in the quinolone class of antibiotics.[5] However, the therapeutic potential of non-fluoroquinolone quinoline derivatives as novel antibacterial agents is a burgeoning field of research, offering new avenues to combat multidrug-resistant pathogens.[16]

A. Mechanism of Action: Targeting Bacterial Machinery

Similar to their fluoroquinolone cousins, many antibacterial quinoline derivatives exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17] This targeted inhibition leads to a bactericidal effect.

B. Comparative Efficacy: In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro efficacy of an antimicrobial agent. The following table presents a comparative analysis of the MIC values for representative quinoline derivatives and standard antibiotics against clinically relevant bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Therapeutic ClassReference(s)
Quinoline Derivatives
Quinolone coupled hybrid 5dS. aureus (Gram-positive)0.125 - 8Quinoline-Quinolone Hybrid[18]
Quinolone coupled hybrid 5dE. coli (Gram-negative)0.125 - 8Quinoline-Quinolone Hybrid[18]
Compound 6cMRSA (Gram-positive)0.75Quinoline-2-one derivative[19]
Compound 4gS. aureus (Gram-positive)7.81Quinoline-Thiazole Derivative[17]
Standard Antibiotics
CiprofloxacinS. aureus0.125 - 8Fluoroquinolone[5]
CiprofloxacinP. aeruginosa0.15 - >32Fluoroquinolone[5]
LevofloxacinS. aureus0.06 - >8.0Fluoroquinolone[5]
VancomycinMRSAVariesGlycopeptide[11]
Piperacillin-tazobactamP. aeruginosaVariesBeta-lactam/Beta-lactamase inhibitor[11][16]

Analysis: The data indicates that novel functionalized quinolines, such as quinoline-2-one derivatives, can exhibit potent activity against multidrug-resistant strains like MRSA, with MIC values that are competitive with standard-of-care antibiotics.[19] This highlights their potential to address the pressing challenge of antimicrobial resistance. The choice of comparator antibiotics is critical; for instance, vancomycin is a standard for MRSA, while piperacillin-tazobactam is a common choice for Pseudomonas aeruginosa.[11][16]

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[20][21][22]

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_readout Readout serial_dilution 1. Prepare serial two-fold dilutions of the antimicrobial agent in broth inoculate_wells 3. Inoculate each well of a 96-well plate with the bacterial suspension serial_dilution->inoculate_wells standardize_inoculum 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) standardize_inoculum->inoculate_wells incubate_plate 4. Incubate the plate at 35-37°C for 16-20 hours inoculate_wells->incubate_plate determine_mic 5. Determine the MIC as the lowest concentration that inhibits visible growth incubate_plate->determine_mic

Caption: Step-by-step workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the quinoline derivative and standard antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[21][23]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.[20]

  • Incubation: Incubate the plate at an appropriate temperature (usually 35-37°C) for 16-20 hours.[23]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., inhibits bacterial growth).[20]

III. Functionalized Quinolines in Neurodegenerative Diseases: A Glimmer of Hope

The multifactorial nature of neurodegenerative diseases like Alzheimer's presents a significant challenge for drug development. Functionalized quinoline motifs are emerging as promising candidates due to their ability to target multiple pathological pathways.[15][20][23]

A. Mechanism of Action: A Multi-pronged Approach

In the context of Alzheimer's disease, quinoline derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[20][23] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, some quinoline derivatives possess antioxidant and metal-chelating properties, which can help to mitigate oxidative stress and the neurotoxicity associated with metal ion dysregulation, both of which are implicated in the pathology of Alzheimer's.[13][15]

B. Comparative Efficacy: In Vitro Acetylcholinesterase Inhibition

The following table compares the in vitro AChE inhibitory activity of a quinoline derivative with the standard Alzheimer's drug, Donepezil.

Compound/DrugIC50 (nM) for AChE InhibitionSelectivity for AChE over BuChETherapeutic ClassReference(s)
Quinoline Derivative
Ipidacrine2700.81-fold4-aminopyridine derivative[24][25]
Standard Alzheimer's Drug
Donepezil6.71100-foldAcetylcholinesterase Inhibitor[24][25]
Rivastigmine4.37.2-foldCholinesterase Inhibitor[24][25]
Tacrine770.90-foldCholinesterase Inhibitor[24][25]

Analysis: While the presented quinoline derivative, ipidacrine, shows weaker AChE inhibition compared to donepezil and rivastigmine, it is important to note that the therapeutic potential of quinolines in neurodegeneration may also stem from their multi-target effects, such as antioxidant and metal-chelating activities, which are not captured by this single metric.[13][15] The high selectivity of donepezil for AChE over butyrylcholinesterase (BuChE) is a key feature that is thought to contribute to its favorable side-effect profile.[24][25]

C. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and the inhibitory potential of compounds.[7][26]

Experimental Workflow: AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction_setup Reaction Setup cluster_reaction_initiation Reaction Initiation cluster_readout Readout prepare_reagents 1. Prepare assay buffer, AChE solution, DTNB, and inhibitor solutions add_enzyme_inhibitor 2. Add AChE and inhibitor/vehicle to a 96-well plate prepare_reagents->add_enzyme_inhibitor incubate_pre 3. Pre-incubate for a defined period add_enzyme_inhibitor->incubate_pre add_substrate 4. Add acetylthiocholine (substrate) to initiate the reaction incubate_pre->add_substrate measure_absorbance 5. Measure absorbance at 412 nm kinetically add_substrate->measure_absorbance

Caption: Step-by-step workflow of the Ellman's method for AChE inhibition.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of AChE, the test compound (quinoline derivative or standard drug), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[7]

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, AChE enzyme, and the test compound at various concentrations.[26]

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[26]

  • Reaction Initiation: Initiate the reaction by adding the substrate, ATCI.[7]

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity.[7][26]

IV. Conclusion and Future Perspectives

Functionalized quinoline motifs represent a remarkably versatile and potent class of therapeutic agents with demonstrated potential across a spectrum of diseases. Their efficacy in oncology, infectious diseases, and neurodegenerative disorders is well-documented, with several derivatives exhibiting activity comparable or superior to current standard-of-care drugs in preclinical studies.

The true strength of the quinoline scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. Future research should focus on:

  • Multi-target Drug Design: Leveraging the inherent ability of the quinoline scaffold to interact with multiple biological targets to develop single-molecule therapies for complex diseases.

  • Structure-Based Drug Design: Utilizing computational modeling and crystallographic data to design next-generation quinoline derivatives with improved target specificity and reduced off-target effects.

  • Combination Therapies: Investigating the synergistic effects of functionalized quinolines with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel functionalized quinoline motifs will undoubtedly continue to be a fruitful area of research, paving the way for the development of the next generation of innovative medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline. As a complex halogenated aromatic compound integral to various research and development pipelines, its handling and disposal demand a rigorous, science-led approach. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that laboratory professionals can manage this chemical waste stream with confidence, expertise, and a commitment to safety and environmental stewardship.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is not a benign substance. Its molecular structure, featuring bromine, chlorine, and a trifluoromethyl group on a quinoline backbone, dictates its chemical reactivity and toxicological profile. Proper disposal is not merely a regulatory hurdle; it is a necessary measure to mitigate significant health and environmental risks.

The primary hazards associated with this compound and its close structural analogs stem from its classification as a toxic and environmentally persistent substance. An isomer, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Another related compound, 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, is known to cause severe skin burns and eye damage.[1] Therefore, all handling and disposal operations must be predicated on the assumption that this chemical is hazardous.

Table 1: Hazard and Property Summary

PropertyValue/ClassificationRationale & Implications
Molecular Formula C₁₀H₄BrClF₃NThe presence of multiple halogens (Br, Cl, F) indicates that this compound is a halogenated organic waste . This is the single most important factor for waste segregation.
GHS Pictograms Based on analogs, expect pictograms for Acute Toxicity (Skull and Crossbones) and potential for Skin Corrosion/Irritation and Environmental Hazard.
Hazard Statements H301: Toxic if swallowedH413: May cause long lasting harmful effects to aquatic lifeThese classifications, derived from a structural isomer, mandate careful handling to prevent ingestion and release into the environment.
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Halides (HCl, HBr, HF)Improper incineration will release highly corrosive and toxic gases. Disposal requires a specialized facility with scrubbers to neutralize these byproducts.[2]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compoundsRequires storage away from incompatible materials and ignition sources in a secure, well-ventilated area.[3]

Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling the waste container, ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact.[3]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]

  • Eye Protection : Use tight-sealing chemical safety goggles and a face shield.[2]

  • Body Protection : A chemically resistant lab coat or apron is mandatory.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates.[5]

Step 2: Waste Segregation (The Critical First Step)

This is the most crucial logistical step in the disposal process. Halogenated organic waste must always be collected separately from non-halogenated waste.[6][7]

  • Why? Mixing halogenated compounds into a non-halogenated solvent waste stream (like acetone or ethanol) contaminates the entire volume. This prevents the possibility of solvent recycling and dramatically increases disposal costs, as the entire mixture must be treated as halogenated waste.[7]

  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

Step 3: Containerization and Labeling

Waste must be stored in a manner that prevents release into the environment.

  • Container Selection : Use a robust, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.[7]

  • Labeling : Label the container before adding any waste.[7] The label must be unambiguous and include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (do not use abbreviations)

    • A list of all components if it is a mixture

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The date accumulation started

Step 4: Waste Disposal and Vendor Coordination

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] The only acceptable method is through a licensed professional waste disposal service.

  • Primary Disposal Method : The recommended method for halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound and the neutralization of harmful acid gas byproducts (HCl, HBr, HF).

  • Waste Characterization : You must declare this as a hazardous waste to your institution's Environmental Health & Safety (EHS) office or your contracted disposal vendor. Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous.[2] Depending on your jurisdiction and the specific waste stream, it may be assigned a waste code (e.g., under the EPA's Resource Conservation and Recovery Act - RCRA). Halogenated compounds often fall under the "F" codes if they are part of a spent solvent mixture.[8]

  • Arranging Pickup : Contact your EHS office to schedule a pickup. Do not allow hazardous waste to accumulate for extended periods.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

Small Spill Cleanup (Solid)
  • Evacuate and Ventilate : Ensure the area is well-ventilated. Evacuate non-essential personnel.[4]

  • Don PPE : Wear the full PPE detailed in Section 2.

  • Contain and Collect : Avoid creating dust.[4] Gently sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol, acetone) and paper towels. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office.

First Aid Measures
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containerization cluster_disposal Final Disposal WasteGen Waste Generated: 6-Bromo-4-chloro-2- (trifluoromethyl)quinoline PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WasteGen->PPE IsHalogenated Is the waste halogenated? PPE->IsHalogenated HalogenatedContainer Place in labeled 'HALOGENATED WASTE' container IsHalogenated->HalogenatedContainer  Yes   NonHalogenatedContainer Place in labeled 'NON-HALOGENATED WASTE' container IsHalogenated->NonHalogenatedContainer  No   Store Store in designated Hazardous Waste Accumulation Area HalogenatedContainer->Store ContactEHS Contact EHS or Licensed Waste Disposal Vendor Store->ContactEHS Incineration High-Temperature Incineration with Afterburner & Scrubber ContactEHS->Incineration

Caption: Disposal workflow for halogenated chemical waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Handling highly specialized reagents like 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound and its structural relatives. While a definitive, universally adopted hazard classification for this specific compound is not always consistent across all suppliers, by synthesizing data from various Safety Data Sheets (SDS) for the target compound and closely related analogs, we can build a robust hazard profile. The primary risks involve severe irritation or damage to the skin and eyes, potential toxicity if ingested, and respiratory tract irritation.[1][2][3]

A derivative, 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, is classified with the signal word "Danger" and is noted to cause severe skin burns and eye damage.[1] Another analog, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, is also designated as "Danger" due to its acute oral toxicity. Simpler related structures are known to cause serious skin and eye irritation.[2] This data underscores the necessity of treating this compound as a hazardous substance, requiring a stringent PPE protocol.

Hazard ClassificationPotential EffectRepresentative H-StatementSignal Word
Skin Corrosion/IrritationCauses skin irritation, potentially severe burns.[1][2]H314, H315Danger / Warning
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[1][2]H318, H319Danger / Warning
Acute Toxicity, OralHarmful or toxic if swallowed.[3]H301, H302Danger / Warning
Specific Target Organ ToxicityMay cause respiratory irritation.[3][4]H335Warning

This table is a synthesis of information from SDS of closely related compounds and should be considered a guide. Always refer to the specific SDS provided by your supplier for the exact material you are handling.

Core PPE Requirements: Your Primary Barrier

Based on the hazard analysis, a multi-layered approach to PPE is mandatory. The following sections detail the minimum required equipment for handling this compound in a laboratory setting.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[1]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are essential.[1][2] They must form a seal around the eyes to protect from splashes, dust, and vapors.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions) or when working outside of a certified chemical fume hood, a full-face shield must be worn in addition to chemical splash goggles.[3][5][6]

Hand Protection

The skin is a primary route of exposure, and this compound can cause severe irritation or burns.[1]

  • Glove Selection: Chemical-resistant gloves are mandatory.[7] Nitrile gloves are a common and effective choice for incidental contact.[8] However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance guide to ensure the specific glove material provides adequate protection against halogenated aromatic compounds.

  • Glove Technique: Always inspect gloves for tears or punctures before use. Use the proper removal technique to avoid contaminating your skin and wash hands thoroughly after gloves are removed.[4] Contaminated gloves must be disposed of as hazardous waste.[4]

Body Protection

Protecting the skin on your arms and body is crucial to prevent accidental contact.

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a buttoned front is required.[1][8] This provides a removable barrier in the event of a spill.

  • Chemical Apron: For larger-scale work or when significant splashing is possible, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8]

Respiratory Protection

Inhalation of dust or aerosols can cause respiratory tract irritation.[3]

  • Engineering Controls First: The primary method for controlling respiratory exposure is to use engineering controls, such as a certified chemical fume hood.[3][9] For handling small quantities of this solid, a properly functioning fume hood is typically sufficient.

  • When Respirators are Needed: If you are handling large quantities, generating dust (e.g., during weighing or transfers outside of a containment system), or if engineering controls are not available or sufficient, respiratory protection is required.[1][8] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2) should be used.[3][4] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training.[8]

Operational and Disposal Plans

A self-validating safety system includes not just the equipment, but the procedures for its use and disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection Start Evaluate Task: - Scale - Physical Form (Solid/Liquid) - Potential for Aerosolization Weighing Weighing Solid (<1g) in Fume Hood? Start->Weighing SmallScale Small-Scale Solution Work (<50mL) in Fume Hood? Weighing->SmallScale No PPE_Base Core PPE: - Goggles - Nitrile Gloves - Lab Coat Weighing->PPE_Base Yes LargeScale Large-Scale Work or Risk of Splash/Aerosol? SmallScale->LargeScale No SmallScale->PPE_Base Yes PPE_Enhanced Enhanced PPE: - Core PPE + Face Shield + Chemical Apron LargeScale->PPE_Enhanced No PPE_Max Maximum PPE: - Enhanced PPE + Respiratory Protection LargeScale->PPE_Max Yes End Task Execution PPE_Base->End Proceed with Caution PPE_Enhanced->End Proceed with Caution PPE_Max->End Proceed with Caution

Caption: PPE selection workflow for handling this compound.

Experimental Protocol: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.

  • Respiratory Protection: If your risk assessment requires a respirator, perform a seal check and put it on.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Hand Protection: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Apron: Unfasten and remove the chemical apron, folding the contaminated side inward.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE that has been potentially contaminated with this compound must be considered hazardous waste.

  • Collect all used gloves, disposable aprons, and any other contaminated items in a designated, sealed hazardous waste container.[2][4]

  • Label the container clearly according to your institution's environmental health and safety guidelines.

  • Never dispose of contaminated PPE in the regular trash.

By adhering to these detailed operational plans, you create a robust safety framework that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.